molecular formula C8H16N2O2S2 B033000 Propanamide, 3,3'-dithiobis[n-methyl- CAS No. 999-72-4

Propanamide, 3,3'-dithiobis[n-methyl-

Cat. No.: B033000
CAS No.: 999-72-4
M. Wt: 236.4 g/mol
InChI Key: QUHFFYTTZGTUQQ-UHFFFAOYSA-N
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Description

Propanamide, 3,3'-dithiobis[n-methyl-, also known as Propanamide, 3,3'-dithiobis[n-methyl-, is a useful research compound. Its molecular formula is C8H16N2O2S2 and its molecular weight is 236.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanamide, 3,3'-dithiobis[n-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanamide, 3,3'-dithiobis[n-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-[[3-(methylamino)-3-oxopropyl]disulfanyl]propanamide
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InChI

InChI=1S/C8H16N2O2S2/c1-9-7(11)3-5-13-14-6-4-8(12)10-2/h3-6H2,1-2H3,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHFFYTTZGTUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCSSCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S2
Source PubChem
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DSSTOX Substance ID

DTXSID0061375
Record name Propanamide, 3,3'-dithiobis[N-methyl-
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Molecular Weight

236.4 g/mol
Source PubChem
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CAS No.

999-72-4
Record name 3,3′-Dithiobis[N-methylpropanamide]
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Record name 3,3'-Dithiobis(N-methylpropanamide)
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Record name Propanamide, 3,3'-dithiobis[N-methyl-
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Record name Propanamide, 3,3'-dithiobis[N-methyl-
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Record name 3,3'-dithiobis[N-methylpropionamide]
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Record name 3,3'-DITHIOBIS(N-METHYLPROPANAMIDE)
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Foundational & Exploratory

An In-depth Technical Guide to Propanamide, 3,3'-dithiobis[n-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of Propanamide, 3,3'-dithiobis[n-methyl-]. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the unique redox-responsive characteristics of this disulfide-containing compound.

Chemical and Physical Properties

Propanamide, 3,3'-dithiobis[n-methyl-] is a symmetrical disulfide compound. Its key physicochemical properties are summarized in the tables below, compiled from various chemical databases.[1][2][3][4]

Table 1: General Chemical Properties

PropertyValueSource
IUPAC Name N-methyl-3-[[3-(methylamino)-3-oxopropyl]disulfanyl]propanamide[1]
Synonyms 3,3'-Dithiobis(N-methylpropanamide), N,N'-Dimethyl-3,3'-dithiodipropionamide[1]
CAS Number 999-72-4[1]
Molecular Formula C8H16N2O2S2[1][2][3]
Molecular Weight 236.36 g/mol [2][3]
Appearance White to off-white powder (for similar compounds)[5]

Table 2: Quantitative Physicochemical Data

PropertyValueSource
Melting Point 176°C[6]
Boiling Point (Predicted) 426.1 ± 45.0 °C[6]
Density (Predicted) 1.245 ± 0.06 g/cm³[6]
Solubility Information not widely available, likely soluble in organic solvents like DMSO.
XLogP3 -0.6[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 7[1]

Synthesis and Experimental Protocols

General Synthesis Methodology: Amidation of 3,3'-dithiodipropionic acid alkyl ester

The most common route involves the reaction of a 3,3'-dithiodipropionic acid alkyl ester with an alkylamine.[7]

Example Protocol Outline:

  • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and an addition funnel is charged with a 3,3'-dithiodipropionic acid alkyl ester (e.g., dimethyl or diethyl ester) and a suitable polar solvent (e.g., methanol or ethanol).

  • Amine Addition: The vessel is cooled to a temperature between 0 and 10°C. A solution of methylamine in the same solvent is then added dropwise to the reaction mixture while maintaining the temperature.

  • Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 10-25°C) for several hours until the reaction is complete, which can be monitored by techniques like HPLC.

  • Isolation: The product, N,N'-dimethyl-3,3'-dithiodipropionamide, often precipitates out of the reaction mixture. The solid can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final, pure compound.

Analytical Characterization:

The identity and purity of the synthesized Propanamide, 3,3'-dithiobis[n-methyl-] can be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify yield.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Biological and Research Applications

The core functionality of Propanamide, 3,3'-dithiobis[n-methyl-] lies in its disulfide bond, which is susceptible to cleavage under reducing conditions. This redox-responsive behavior is of significant interest in various research and development areas.

Redox-Responsive Drug Delivery:

The disulfide bond is relatively stable in the oxidizing extracellular environment but can be cleaved by reducing agents like glutathione (GSH), which is present in higher concentrations inside cells, particularly in cancer cells.[6][9] This property makes disulfide-containing molecules like Propanamide, 3,3'-dithiobis[n-methyl-] valuable as crosslinkers in the development of redox-responsive drug delivery systems, such as hydrogels and nanoparticles.[6][10] The cleavage of the disulfide bond leads to the disassembly of the carrier and the targeted release of an encapsulated drug.

Protein-Protein Interaction Studies:

As a bifunctional crosslinking agent, Propanamide, 3,3'-dithiobis[n-methyl-] and its analogs can be used to study protein-protein interactions. The two amide functionalities can be modified to contain reactive groups that can covalently bind to amino acid residues on adjacent proteins. The disulfide bond acts as a cleavable spacer, allowing for the separation and identification of the crosslinked proteins.

Experimental Workflow for In Vitro Protein Cross-linking:

  • Protein Incubation: Incubate the purified proteins of interest in a suitable buffer.

  • Crosslinker Addition: Add a stock solution of Propanamide, 3,3'-dithiobis[n-methyl-] (or a derivative with reactive ends) to the protein solution. The concentration and incubation time will need to be optimized.

  • Quenching: Stop the crosslinking reaction by adding a quenching reagent, such as Tris or glycine.

  • Analysis: Analyze the crosslinked products by SDS-PAGE. The appearance of higher molecular weight bands indicates successful crosslinking.

  • Cleavage and Identification: To identify the crosslinked proteins, the disulfide bond can be cleaved by adding a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol to the sample before running on a second dimension of SDS-PAGE or for analysis by mass spectrometry.

Signaling Pathways and Mechanisms of Action

Propanamide, 3,3'-dithiobis[n-methyl-] does not have a known specific biological target or signaling pathway that it directly modulates in a pharmacological sense. Its "mechanism of action" is primarily chemical, based on the redox chemistry of its disulfide bond. The key biological interaction is its reduction by glutathione.

Redox-Responsive Cleavage by Glutathione:

The tripeptide glutathione (GSH) is a major intracellular antioxidant. It can reduce disulfide bonds through a thiol-disulfide exchange reaction. This process is fundamental to the application of this compound in intracellular drug delivery.

Redox_Cleavage cluster_0 Extracellular Environment (Oxidizing) cluster_1 Intracellular Environment (Reducing) Compound Propanamide, 3,3'-dithiobis[n-methyl-] (R-S-S-R) Cleaved_Compound 2x N-methyl-3-mercaptopropanamide (R-SH) Compound->Cleaved_Compound Thiol-disulfide exchange GSH 2x Glutathione (GSH) GSH->Cleaved_Compound GSSG Glutathione Disulfide (GSSG) GSH->GSSG Oxidation

Redox-responsive cleavage of the disulfide bond.

Experimental Workflow for Demonstrating Redox-Responsive Behavior:

This workflow outlines a general procedure to confirm the cleavage of the disulfide bond in response to a reducing agent.

Experimental_Workflow cluster_workflow Redox-Responsiveness Assay start Prepare solution of Propanamide, 3,3'-dithiobis[n-methyl-] add_gsh Add Glutathione (GSH) (or other reducing agent) start->add_gsh incubate Incubate at 37°C add_gsh->incubate analyze Analyze by HPLC or Mass Spectrometry incubate->analyze result Observe disappearance of parent peak and appearance of thiol product peak analyze->result

Workflow for redox-responsiveness assay.

References

An In-depth Technical Guide to Propanamide, 3,3'-dithiobis[n-methyl-] (CAS 999-72-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanamide, 3,3'-dithiobis[n-methyl-], with the CAS number 999-72-4, is a disulfide-containing organic compound. Its chemical structure features two N-methylpropanamide moieties linked by a disulfide bridge. Primarily, this compound is recognized as a key intermediate in the synthesis of various chemical products, most notably isothiazolinone derivatives which are utilized as antimicrobial agents and biocides.[1][2][3][4] While extensive research into the direct biological activities of Propanamide, 3,3'-dithiobis[n-methyl-] for drug development applications is not widely available in public literature, its structural components, particularly the disulfide bond, suggest potential for redox-based chemical and biological interactions.

This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and a discussion of its primary application. Given the limited specific biological data, this guide will also touch upon the general reactivity of disulfide bonds in a biological context, which may offer insights for future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Propanamide, 3,3'-dithiobis[n-methyl-] is presented below.

PropertyValueReference(s)
CAS Number 999-72-4[5]
Molecular Formula C₈H₁₆N₂O₂S₂[5]
Molecular Weight 236.36 g/mol [5]
IUPAC Name 3,3'-Disulfanediylbis(N-methylpropanamide)[5]
Synonyms N,N'-Dimethyl-3,3'-dithiodipropionamide, 3,3'-Dithiobis(N-methylpropanamide)[6]
Melting Point 111-112 °C[7]
Boiling Point 510.7 °C at 760 mmHg (Predicted)[7]
Density 1.179 g/cm³ (Predicted)[7]
Solubility Slightly soluble in DMSO and Methanol[7]
Appearance White to Off-White Solid[7]

Synthesis and Manufacturing

Propanamide, 3,3'-dithiobis[n-methyl-] is primarily synthesized through the amidation of a 3,3'-dithiodipropionic acid ester with methylamine. Various patents detail specific methodologies to optimize yield and purity, primarily for its use as a precursor to isothiazolinone biocides.

Experimental Synthesis Protocols

Below are detailed experimental protocols for the synthesis of Propanamide, 3,3'-dithiobis[n-methyl-], adapted from patent literature.

Protocol 1: Amidation of 3,3'-Dithiopropionic Acid Methyl Ester

This protocol is adapted from a method designed to produce high-purity N,N'-dimethyl-3,3'-dithiodipropionamide.[1]

  • Materials:

    • 3,3'-Dithiopropionic acid methyl ester

    • Monomethylamine (gas or aqueous solution)

    • Polar solvent (e.g., ethanol, methanol)

    • Cooling apparatus

    • Reaction vessel with agitator, thermometer, and gas dispersion tube

  • Procedure:

    • Charge the reaction vessel with 3,3'-dithiopropionic acid methyl ester and the polar solvent (e.g., 944 g of ester to 1000 g of ethanol).

    • Cool the mixture to a temperature of 10°C or less using a cooling jacket.

    • Slowly introduce monomethylamine gas (e.g., 378 g of 99% pure methylamine) through the gas dispersion tube over approximately 4 hours while maintaining the reaction temperature at or below 10°C.

    • After the addition of methylamine is complete, continue to stir the reaction mixture. The product will precipitate as a solid.

    • Filter the resulting slurry to collect the solid product. A vacuum filter can be employed for this step.

    • Wash the collected solid with a cold polar solvent.

    • Dry the solid product under reduced pressure at 80-90°C to yield N,N'-dimethyl-3,3'-dithiodipropionamide.

  • Expected Outcome:

    • This method has been reported to produce yields of up to 94% with high purity, containing minimal levels of the N-methyl-3-(N-methylamino)-propionamide (MMAP) impurity.[1]

Protocol 2: Synthesis from Methyl Acrylate and Sodium Polysulfide

This protocol describes a method starting from more basic precursors.[2]

  • Materials:

    • Methyl acrylate

    • Sodium polysulfide

    • Ammonium sulfide solution

    • Hydrochloric acid

    • Sodium sulfite aqueous solution

    • Methanol

    • Methylamine aqueous solution (e.g., 36%)

  • Procedure:

    • In a suitable reaction vessel, react methyl acrylate with sodium polysulfide in the presence of ammonium sulfide solution and hydrochloric acid to form an intermediate, 3,3'-dithiodipropionic acid methyl ester.

    • Treat the reaction mixture with a sodium sulfite aqueous solution to process the intermediate.

    • Isolate the 3,3'-dithiodipropionic acid methyl ester.

    • In a separate vessel with stirring, add the isolated intermediate (e.g., 168 g).

    • At 20°C, add a 36% aqueous methylamine solution (e.g., 197.9 g) to the vessel.

    • Stir the mixture until crystallization occurs.

    • Allow the mixture to stand for 5 hours, then transfer to a refrigerator at 3°C for 2 hours.

    • Filter the crystals under vacuum and wash with water.

    • Dry the crystals to obtain N,N'-dimethyl-3,3'-dithiodipropionamide.

  • Expected Outcome:

    • The final product can be further purified by recrystallization from water to achieve a melting point of 114.5-115.5°C.[2]

Synthesis Workflow Diagram

SynthesisWorkflow General Synthesis Workflow for Propanamide, 3,3'-dithiobis[n-methyl-] cluster_start Starting Materials cluster_process Reaction cluster_purification Purification cluster_end Final Product start1 3,3'-Dithiodipropionic Acid Ester reaction Amidation Reaction (in Polar Solvent) start1->reaction start2 Methylamine start2->reaction filtration Filtration reaction->filtration washing Washing (with cold solvent) filtration->washing drying Drying (under vacuum) washing->drying product Propanamide, 3,3'-dithiobis[n-methyl-] drying->product

A simplified workflow for the synthesis of the target compound.

Biological Activity and Mechanism of Action

There is a notable lack of publicly available data on the specific biological activities, mechanism of action, and quantitative biological data (e.g., IC₅₀, EC₅₀) for Propanamide, 3,3'-dithiobis[n-methyl-]. Its primary documented role is that of a chemical intermediate.[1][2][3][4]

However, the presence of a disulfide bond is a key structural feature that often imparts biological activity to molecules. In a general context, disulfide-containing compounds can interact with biological systems through thiol-disulfide exchange reactions. This can lead to the modification of proteins, particularly those containing cysteine residues, which can in turn modulate their function.

While no specific signaling pathways have been elucidated for Propanamide, 3,3'-dithiobis[n-methyl-], a hypothetical mechanism for disulfide-containing compounds in a cellular environment is depicted below. It is crucial to note that this is a generalized pathway and has not been experimentally validated for this specific compound.

Hypothetical Signaling Pathway for Disulfide Compounds

HypotheticalSignaling Hypothetical Mechanism of Action for Disulfide-Containing Compounds compound Disulfide Compound (e.g., R-S-S-R) cell_membrane Cell Membrane compound->cell_membrane Crosses membrane or interacts with surface proteins thiol_protein Thiol-Containing Protein (e.g., Enzyme with Cys-SH) compound->thiol_protein Thiol-Disulfide Exchange mixed_disulfide Inactive Protein (Mixed Disulfide) thiol_protein->mixed_disulfide Forms cellular_response Inhibition of Cellular Processes / Cell Death mixed_disulfide->cellular_response Leads to

Generalized mechanism for antimicrobial disulfide compounds.

Applications in Research and Development

The primary and well-documented application of Propanamide, 3,3'-dithiobis[n-methyl-] is as a synthetic intermediate.

  • Synthesis of Biocides: It is a precursor in the manufacturing of isothiazolinone-based biocides, which are used for their antimicrobial properties in various industrial applications.[1][2][3]

  • Antifouling Coatings: Disulfide-linked compounds, including N,N'-Dimethyl-3,3'-dithiodipropionamide, are found in antifouling coatings.[3]

While direct applications in drug development for this specific molecule are not apparent from the available literature, its deuterated analog, N,N'-Dimethyl-3,3'-dithiodipropionamide-d6, is used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS in drug development processes.[8]

Conclusion

Propanamide, 3,3'-dithiobis[n-methyl-] (CAS 999-72-4) is a well-characterized compound in terms of its chemical properties and synthesis. Its main utility lies in its role as an intermediate in the chemical industry, particularly for the production of biocides. For researchers and scientists in drug development, while this compound itself does not have a documented history of therapeutic application, its disulfide moiety represents a reactive functional group that is of interest in medicinal chemistry. The synthesis protocols provided herein offer a solid foundation for obtaining this compound for further investigation. Future research could explore its potential for redox-based drug design or as a scaffold for developing novel therapeutic agents, although such applications remain speculative at present.

References

A Comprehensive Technical Guide to Propanamide, 3,3'-dithiobis[n-methyl-]

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Propanamide, 3,3'-dithiobis[n-methyl-], a disulfide-containing amide that serves as a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical manufacturing.

Chemical and Physical Properties

Propanamide, 3,3'-dithiobis[n-methyl-] is a symmetrical disulfide compound. Its structure and properties have been characterized through various analytical techniques. The quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₆N₂O₂S₂[1][2][3][4][5]
Molecular Weight 236.36 g/mol (also reported as 236.4 g/mol )[1][2][3][4]
IUPAC Name 3,3'-Disulfanediylbis(N-methylpropanamide)[2]
CAS Number 999-72-4[1][4][5]
Appearance White fine powder[6]
Melting Point 111-112 °C[4]
Boiling Point 510.7 °C at 760 mmHg[4]
Density 1.179 g/cm³[4][5]
Flash Point 262.6 °C[4]
Refractive Index 1.534[4]
Exact Mass 236.06532010 Da[1][4]
Topological Polar Surface Area 109 Ų[1][4]

Synthesis and Experimental Protocols

Propanamide, 3,3'-dithiobis[n-methyl-] is primarily synthesized through the amidation of a 3,3'-dithiopropionic acid derivative with methylamine. A common method involves the reaction of 3,3'-dithiopropionic acid alkyl ester with an alkylamine in a polar solvent.[7]

Experimental Protocol: Synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide [7]

This protocol is based on methods described for the preparation of N,N'-dialkyl-3,3'-dithiodipropionamides.

  • Materials:

    • 3,3'-dithiopropionic acid alkyl ester (e.g., methyl ester)

    • Alkylamine (e.g., methylamine)

    • Polar solvent (e.g., methanol, ethanol)

  • Procedure:

    • In a reaction vessel, dissolve the 3,3'-dithiopropionic acid alkyl ester in a suitable polar solvent.

    • Cool the solution to a temperature between 0 and 50 °C.

    • Slowly add the alkylamine to the reaction mixture while maintaining the temperature.

    • Allow the reaction to proceed for a set duration until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, the product, N,N'-dialkyl-3,3'-dithiodipropionamide, may precipitate out of the solution. If so, it can be collected by filtration.

    • The collected solid is then dried, for instance, under vacuum, to yield the final product.

    • Further purification can be achieved through recrystallization from an appropriate solvent if necessary.[7]

A patent also describes a method for preparing a related compound, N,N-di-n-octyl-3,3-dithiodipropanamide, through an acylation reaction of 3,3-dithiodimethyl malonate and n-octylamine in the presence of a Lewis acid catalyst.[8]

Applications and Biological Relevance

The primary application of Propanamide, 3,3'-dithiobis[n-methyl-] is as a chemical intermediate. It is notably used in the preparation of amino-substituted isothiazole derivatives.[4] Isothiazolinones are a class of compounds known for their broad-spectrum antimicrobial activity against bacteria, yeast, and molds.[8]

Currently, there is no publicly available information to suggest that Propanamide, 3,3'-dithiobis[n-methyl-] is directly involved in any specific biological signaling pathways. Its significance lies in its role as a building block for other biologically active molecules.

Visualizations

Diagram of the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of Propanamide, 3,3'-dithiobis[n-methyl-].

Synthesis_Workflow Reactants 3,3'-Dithiopropionic Acid Alkyl Ester + Methylamine Reaction Amidation Reaction in Polar Solvent (0-50°C) Reactants->Reaction Solidification Product Solidification/ Precipitation Reaction->Solidification Filtration Filtration Solidification->Filtration Drying Drying (e.g., Vacuum) Filtration->Drying Product Propanamide, 3,3'-dithiobis[n-methyl-] Drying->Product

Caption: A generalized workflow for the synthesis of Propanamide, 3,3'-dithiobis[n-methyl-].

Safety and Hazards

According to aggregated GHS information, this chemical does not meet the criteria for GHS hazard classification.[1] It is reported as not meeting GHS hazard criteria by multiple companies in their notifications to the ECHA C&L Inventory.[1] However, as with any chemical, appropriate laboratory safety precautions should be taken, including the use of personal protective equipment.

References

An In-depth Technical Guide to the Synthesis of Propanamide, 3,3'-dithiobis[N-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Propanamide, 3,3'-dithiobis[N-methyl-], a key intermediate in the preparation of various compounds, including isothiazole derivatives. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

Propanamide, 3,3'-dithiobis[N-methyl-], also known as N,N'-Dimethyl-3,3'-dithiodipropionamide, is a disulfide-containing organic compound. Its molecular structure, featuring two N-methylpropanamide units linked by a disulfide bond, makes it a valuable building block in organic synthesis. The primary application of this compound lies in its role as a precursor for the synthesis of substituted 3-isothiazolones, which are widely used as biocides and antimicrobial agents. Understanding the efficient synthesis of Propanamide, 3,3'-dithiobis[N-methyl-] is therefore crucial for the development of these commercially significant compounds.

Synthesis Pathway

The most common and industrially relevant method for the synthesis of Propanamide, 3,3'-dithiobis[N-methyl-] involves the amidation of a 3,3'-dithiopropionic acid derivative with methylamine. A widely used starting material is the dimethyl ester of 3,3'-dithiopropionic acid. The overall reaction scheme is presented below.

G cluster_0 Synthesis of 3,3'-dithiopropionic acid dimethyl ester (Intermediate) cluster_1 Amidation Reaction methyl_acrylate Methyl Acrylate intermediate_ester 3,3'-dithiopropionic acid dimethyl ester methyl_acrylate->intermediate_ester Reacts with sodium_polysulfide Sodium Polysulfide sodium_polysulfide->intermediate_ester Reacts with intermediate_ester_main 3,3'-dithiopropionic acid dimethyl ester target_compound Propanamide, 3,3'-dithiobis[N-methyl-] intermediate_ester_main->target_compound Reacts with methylamine Monomethylamine methylamine->target_compound Reacts with

Caption: General synthesis pathway for Propanamide, 3,3'-dithiobis[N-methyl-].

Experimental Protocols

The following protocols are derived from established synthetic methods, primarily focusing on the amidation of 3,3'-dithiopropionic acid methyl ester with monomethylamine.[1]

Materials and Equipment
  • Reactants: 3,3'-dithiopropionic acid methyl ester, monomethylamine (gas or aqueous solution), polar solvent (e.g., water, ethanol, methanol).

  • Equipment: Jacketed glass reactor with overhead stirrer, thermometer, gas inlet tube, condenser, vacuum distillation setup, filtration apparatus (e.g., Buchner funnel), drying oven.

Synthesis Procedure

The following workflow outlines the key steps in the synthesis process.

G start Start: Charge Reactor reaction Amidation Reaction start->reaction Add reactants and solvent distillation Removal of Excess Amine and Methanol reaction->distillation After reaction completion solidification Product Solidification (Crystallization) distillation->solidification Cooling of the reaction mixture filtration Filtration and Washing solidification->filtration Isolate the solid product drying Drying of Final Product filtration->drying Remove residual solvent and water end End: Propanamide, 3,3'-dithiobis[N-methyl-] drying->end

Caption: Experimental workflow for the synthesis of Propanamide, 3,3'-dithiobis[N-methyl-].

A detailed step-by-step protocol is as follows:

  • Reactor Setup: A multi-necked flask equipped with a mechanical stirrer, thermometer, gas inlet, and a cooling system is charged with 3,3'-dithiopropionic acid methyl ester and a polar solvent (e.g., water or ethanol).[1]

  • Reaction Initiation: The mixture is cooled to a temperature between 0 and 10 °C.[1]

  • Monomethylamine Addition: Monomethylamine gas is bubbled through the solution, or an aqueous solution of methylamine is added dropwise while maintaining the reaction temperature below 10 °C.[1]

  • Reaction Progression: The reaction mixture is stirred for an extended period (typically 10-20 hours) at a controlled temperature.[1]

  • Work-up:

    • Excess monomethylamine and the methanol byproduct are removed by vacuum distillation.[1]

    • The reaction mixture is then cooled to induce crystallization of the product.[1]

    • The solid product is collected by filtration and washed with cold water or a suitable solvent to remove impurities.[2]

  • Drying: The purified product is dried under vacuum to yield Propanamide, 3,3'-dithiobis[N-methyl-] as a solid.[1]

Quantitative Data

The following tables summarize the reaction conditions and corresponding yields for the synthesis of Propanamide, 3,3'-dithiobis[N-methyl-], as reported in the literature.[1]

Table 1: Reaction Conditions and Yields

ExampleStarting MaterialAmineSolventReaction Temperature (°C)Reaction Time (h)Yield (%)
13,3'-dithiopropionic acid methyl esterMonomethylamineWater< 102094.5
23,3'-dithiopropionic acid methyl esterMonomethylamineEthanol< 102092.0
33,3'-dithiopropionic acid methyl esterMonomethylamineWater25-302091.0

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₁₆N₂O₂S₂
Molecular Weight 236.36 g/mol
CAS Number 999-72-4
Appearance White to off-white solid
Melting Point 111-115 °C
Solubility Slightly soluble in water, soluble in polar organic solvents

Conclusion

This technical guide provides a detailed protocol for the synthesis of Propanamide, 3,3'-dithiobis[N-methyl-]. The presented methodology, based on the amidation of 3,3'-dithiopropionic acid methyl ester, is shown to be efficient, with high yields reported under optimized conditions. The provided quantitative data and experimental workflow offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to produce this key intermediate for further applications. Careful control of reaction parameters, particularly temperature, is crucial for maximizing yield and purity., particularly temperature, is crucial for maximizing yield and purity.

References

An In-depth Technical Guide to 3,3'-Disulfanediylbis(N-methylpropanamide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3,3'-Disulfanediylbis(N-methylpropanamide), a key intermediate in the preparation of various commercially significant compounds. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and chemical synthesis.

Chemical Structure and Identification

3,3'-Disulfanediylbis(N-methylpropanamide) is a symmetrical disulfide-containing amide. The molecule consists of two N-methylpropanamide units linked by a disulfide bond between their respective 3-positions.

DOT Script of the Chemical Structure:

Caption: 2D Chemical Structure of 3,3'-Disulfanediylbis(N-methylpropanamide).

Identifiers and Descriptors
Identifier/DescriptorValue
IUPAC Name 3,3'-Disulfanediylbis(N-methylpropanamide)[1]
CAS Number 999-72-4[1][2]
Molecular Formula C8H16N2O2S2[1][2]
Molecular Weight 236.36 g/mol [1]
Canonical SMILES CNC(=O)CCSSCCC(=O)NC[1]
InChI InChI=1S/C8H16N2O2S2/c1-9-7(11)3-5-13-14-6-4-8(12)10-2/h3-6H2,1-2H3,(H,9,11)(H,10,12)[1][2]
Synonyms N,N'-dimethyl-3,3'-dithiodipropionamide, 3,3'-Dithiobis(N-methylpropanamide)[2]
Physicochemical Properties
PropertyValue
Density 1.179 g/cm³[2]
Boiling Point 510.7 °C at 760 mmHg[2]
Flash Point 262.6 °C[2]
Refractive Index 1.534[2]

Synthesis

3,3'-Disulfanediylbis(N-methylpropanamide) is primarily synthesized as an intermediate for the production of substituted 3-isothiazolones, which have applications as biocides and antimicrobial agents.

General Synthetic Route

A common method for the preparation of N,N'-dialkyl-3,3'-dithiodipropionamides involves the reaction of a 3,3'-dithiopropionic acid alkyl ester with an alkylamine. This reaction is typically carried out in a polar solvent at a controlled temperature.

DOT Script of the General Synthesis Workflow:

G start 3,3'-Dithiopropionic acid alkyl ester process Reaction in a polar solvent start->process reactant Alkylamine (e.g., Methylamine) reactant->process product 3,3'-Disulfanediylbis (N-methylpropanamide) process->product application Intermediate for 3-Isothiazolones product->application

Caption: General synthesis workflow for 3,3'-Disulfanediylbis(N-methylpropanamide).

Experimental Protocol Example
  • Reaction Setup: A solution of 3,3'-dithiopropionic acid alkyl ester is prepared in a suitable polar solvent (e.g., methanol, ethanol) in a reaction vessel equipped with a stirrer and a temperature control system.

  • Amine Addition: An alkylamine, such as methylamine, is added to the solution. The reaction temperature is maintained between 0 and 50 °C.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent to yield 3,3'-Disulfanediylbis(N-methylpropanamide).

Applications and Biological Relevance

The primary application of 3,3'-Disulfanediylbis(N-methylpropanamide) is as a crucial intermediate in the synthesis of isothiazolone derivatives. Isothiazolones are a class of heterocyclic compounds widely used as antimicrobial agents and biocides in various industrial applications, including in antifouling coatings.

Although the biological activity of 3,3'-Disulfanediylbis(N-methylpropanamide) itself is not extensively documented, its role as a precursor to potent biocides highlights its importance in the development of antimicrobial and antifouling technologies. The final isothiazolone products derived from this intermediate are known to exert their antimicrobial effects through mechanisms such as the inhibition of essential enzymes and disruption of cellular processes.

Spectroscopic and Crystallographic Data

Detailed, publicly available experimental spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic data for 3,3'-Disulfanediylbis(N-methylpropanamide) are limited. Researchers requiring this information for analytical or structural studies may need to perform these analyses independently.

Safety Information

Safety data sheets (SDS) should be consulted for detailed handling and safety information. As with any chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling 3,3'-Disulfanediylbis(N-methylpropanamide). Work should be conducted in a well-ventilated area.

Conclusion

3,3'-Disulfanediylbis(N-methylpropanamide) is a well-defined chemical entity with a critical role as a synthetic intermediate. Its structure and physicochemical properties are established, and a general synthetic pathway is understood. While detailed experimental and biological data on the compound itself are not extensively published, its importance in the production of commercially significant antimicrobial and antifouling agents is clear. Further research into the specific biological activities and reaction kinetics of this molecule could provide valuable insights for the optimization of existing synthetic routes and the development of new applications.

References

Propanamide, 3,3'-dithiobis[n-methyl-: A Technical Guide to its Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Propanamide, 3,3'-dithiobis[n-methyl-] in Dimethyl Sulfoxide (DMSO). Due to a lack of specific quantitative data in publicly available literature, this document focuses on providing established qualitative assessments and detailed experimental protocols for researchers to determine precise solubility parameters in their own laboratory settings.

Core Concepts in Solubility

Solubility is a critical physicochemical property in drug discovery and development, influencing formulation, bioavailability, and efficacy. Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used for its ability to dissolve a broad spectrum of chemical compounds, making it a common choice for creating stock solutions for in vitro assays. Understanding the solubility of a compound like Propanamide, 3,3'-dithiobis[n-methyl-] in DMSO is a fundamental first step in its experimental evaluation.

Solubility Profile of Propanamide, 3,3'-dithiobis[n-methyl-] in DMSO

Current data on the solubility of Propanamide, 3,3'-dithiobis[n-methyl-] in DMSO is qualitative. Various chemical suppliers and databases report conflicting or non-specific information. The following table summarizes the available data.

Data SourceReported Solubility in DMSO
ChemicalBookSlightly Soluble[1][2][3]
General Chemical Supplier InformationSoluble

This discrepancy highlights the necessity for empirical determination of the compound's solubility to meet specific experimental concentration requirements.

Experimental Protocol for Determining Solubility in DMSO

The following is a generalized but detailed protocol for determining the quantitative solubility of Propanamide, 3,3'-dithiobis[n-methyl-] in DMSO. This method is adapted from standard laboratory procedures for solubility assessment.

Objective: To determine the saturation solubility of Propanamide, 3,3'-dithiobis[n-methyl-] in DMSO at a specified temperature (e.g., 25°C).

Materials:

  • Propanamide, 3,3'-dithiobis[n-methyl-]

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and appropriate glassware

Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh an excess amount of Propanamide, 3,3'-dithiobis[n-methyl-] (e.g., 10 mg) into a microcentrifuge tube.

    • Add a known volume of DMSO (e.g., 1 mL).

    • Tightly cap the tube and vortex vigorously for 2-3 minutes.

  • Equilibration:

    • Place the tube in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Shake the suspension for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A visual inspection should confirm the presence of undissolved solid.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the suspension at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of Propanamide, 3,3'-dithiobis[n-methyl-].

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration in the original DMSO supernatant by accounting for the dilution factor. This value represents the saturation solubility of the compound in DMSO at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Propanamide, 3,3'-dithiobis[n-methyl-] in DMSO.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start weigh Weigh excess Propanamide, 3,3'-dithiobis[n-methyl-] start->weigh add_dmso Add known volume of DMSO weigh->add_dmso vortex Vortex to create a supersaturated solution add_dmso->vortex shake Shake at constant temperature (24-48 hours) vortex->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end

Caption: Workflow for determining the solubility of Propanamide, 3,3'-dithiobis[n-methyl-] in DMSO.

Signaling Pathways and Logical Relationships

As this guide focuses on the physicochemical property of solubility, there are no signaling pathways directly associated with this topic. The logical relationship in this context is the experimental workflow itself, as diagrammed above.

Conclusion

References

Propanamide, 3,3'-dithiobis[n-methyl-: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Propanamide, 3,3'-dithiobis[n-methyl-], also known as N,N'-Dimethyl-3,3'-dithiodipropionamide (CAS No. 999-72-4). Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document synthesizes information based on the known reactivity of its core chemical structures, particularly the disulfide bond, and established principles of pharmaceutical stability testing. It offers guidance on potential degradation pathways, recommended storage conditions, and a framework for designing experimental stability studies. This guide is intended to assist researchers and drug development professionals in handling, storing, and analyzing this compound to ensure its integrity for experimental and developmental purposes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Propanamide, 3,3'-dithiobis[n-methyl-] is provided in the table below.

PropertyValueSource
CAS Number 999-72-4[1][2]
Molecular Formula C₈H₁₆N₂O₂S₂[1][2]
Molecular Weight 236.35 g/mol [1][2]
Appearance White to Off-White Solid[3]
Melting Point 111-112 °C[3]
Solubility DMSO (Slightly), Methanol (Slightly)[3]
Storage Temperature Refrigerator (2-8°C) or 10-25°C[3][4]

Stability Profile

General Stability of Disulfide Bonds

Disulfide bonds are crucial for the structural integrity of many proteins and peptides.[6] However, they are known to be reactive under certain conditions.[5] The stability of a disulfide bond is influenced by several factors, including the molecular structure, steric hindrance, and the surrounding chemical environment.[7]

Key factors affecting disulfide bond stability include:

  • Redox Environment: Disulfide bonds can be cleaved by reducing agents through a process called thiol-disulfide exchange.[8] This reaction is often reversible.

  • pH: Thiol-disulfide exchange is typically inhibited at lower pH values (below 8) because the protonated thiol form is less reactive than the deprotonated thiolate form.[8] Basic conditions can accelerate the cleavage of disulfide bonds.

  • Nucleophiles: Strong nucleophiles can attack the sulfur atoms of the disulfide bond, leading to its cleavage.[5]

  • Oxidizing Agents: While disulfide bonds are formed under oxidizing conditions, strong oxidizing agents can lead to further oxidation of the sulfur atoms, forming thiosulfinates and thiosulfonates, which can be unstable.[7]

  • Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for degradation reactions.[5]

  • Light: Photodegradation can occur, particularly in the presence of photosensitizers.

Predicted Stability of Propanamide, 3,3'-dithiobis[n-methyl-]

Based on the general reactivity of disulfide bonds, the following table summarizes the expected stability of Propanamide, 3,3'-dithiobis[n-methyl-] under various stress conditions. This information is predictive and should be confirmed by experimental studies.

Stress ConditionExpected StabilityPotential Degradation Pathway
Acidic (e.g., 0.1 M HCl) Likely to be relatively stable.Hydrolysis of the amide bonds is possible under harsh conditions, but the disulfide bond is expected to be more stable at low pH.
Basic (e.g., 0.1 M NaOH) Likely to be unstable.Cleavage of the disulfide bond via thiol-disulfide exchange and hydrolysis of the amide bonds.
Oxidative (e.g., 3% H₂O₂) Likely to be unstable.Oxidation of the disulfide bond to form sulfoxides and other oxidized sulfur species.
Thermal (e.g., >60°C) Stability is expected to decrease with increasing temperature.Increased rate of various degradation reactions.
Photolytic (ICH Q1B) Potential for degradation.Photodissociation of the disulfide bond or other light-induced reactions.

Potential Degradation Pathways

The primary site of degradation in Propanamide, 3,3'-dithiobis[n-methyl-] is expected to be the disulfide bond. A potential impurity identified during its synthesis is N-methyl-3-(N-methylamino)-propionamide (MMAP), which could also be a degradation product.[9]

Below is a diagram illustrating the potential degradation pathways of Propanamide, 3,3'-dithiobis[n-methyl-].

G Potential Degradation Pathways of Propanamide, 3,3'-dithiobis[n-methyl-] A Propanamide, 3,3'-dithiobis[n-methyl-] B 3-Mercapto-N-methylpropanamide (Thiol Monomer) A->B Reduction / Disproportionation C Oxidized Sulfur Species (Sulfoxides, Sulfones) A->C Oxidation D N-methyl-3-aminopropanamide B->D Desulfurization E 3-Sulfinopropanoic acid C->E Further Oxidation / Hydrolysis

Caption: Potential degradation routes for Propanamide, 3,3'-dithiobis[n-methyl-].

Recommended Storage Conditions

To ensure the long-term stability of Propanamide, 3,3'-dithiobis[n-methyl-], the following storage conditions are recommended based on general chemical principles and supplier information:

ParameterRecommendationRationale
Temperature Store in a refrigerator at 2-8°C or in a cool place at 10-25°C.[3][4]To minimize thermal degradation.
Light Store in a light-resistant container.To prevent photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible.To prevent oxidation of the disulfide bond.
Container Store in a tightly sealed container.To prevent exposure to moisture and atmospheric oxygen.

Experimental Protocols for Stability Assessment

For a comprehensive understanding of the stability of Propanamide, 3,3'-dithiobis[n-methyl-], a forced degradation study is recommended. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B and should be adapted as necessary.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Propanamide, 3,3'-dithiobis[n-methyl-] in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period (e.g., 30 minutes, 1, 4 hours). Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 1, 4, 12 hours).

    • Thermal Degradation: Expose the solid compound to dry heat at a specified temperature (e.g., 80°C) for a defined period. Also, heat the stock solution at 60°C.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.[10]

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection. The method should be capable of separating the parent compound from its degradation products.

The following diagram illustrates a typical workflow for a forced degradation study.

G Forced Degradation Study Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution of Propanamide, 3,3'-dithiobis[n-methyl-] B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (Solid & Solution, 60-80°C) A->E F Photolytic (ICH Q1B) A->F G HPLC-UV/MS Analysis B->G C->G D->G E->G F->G H Characterization of Degradation Products G->H I Mass Balance Calculation G->I

Caption: A generalized workflow for conducting forced degradation studies.

Signaling Pathways and Mechanisms of Action

Currently, there is no publicly available information to suggest that Propanamide, 3,3'-dithiobis[n-methyl-] is directly involved in any specific biological signaling pathways. Its primary documented application is as a chemical intermediate in the synthesis of other compounds, such as antimicrobial agents and biocides.[4] Therefore, a signaling pathway diagram is not applicable at this time.

Conclusion

The stability of Propanamide, 3,3'-dithiobis[n-methyl-] is primarily governed by the reactivity of its disulfide bond. It is predicted to be sensitive to basic conditions, strong oxidizing agents, and elevated temperatures. For optimal stability, it should be stored in a cool, dark, and dry place, preferably under an inert atmosphere. The information and protocols provided in this guide offer a framework for the safe handling, storage, and stability assessment of this compound. It is strongly recommended that researchers perform their own stability studies under their specific experimental conditions to ensure the integrity of the compound for their applications.

Disclaimer

The information provided in this document is based on general chemical principles and publicly available data for related compounds. It is not a substitute for rigorous experimental validation. Users should conduct their own risk assessments and stability studies before using Propanamide, 3,3'-dithiobis[n-methyl-] in their research or development projects. development projects.

References

Deuterated Propanamide, 3,3'-dithiobis[n-methyl-: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Applications of Deuterated Propanamide, 3,3'-dithiobis[n-methyl-

This technical guide provides a comprehensive overview of the applications of Deuterated Propanamide, 3,3'-dithiobis[n-methyl-, a stable isotope-labeled compound with significant potential in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed insights into its use as an internal standard, its potential therapeutic applications, and relevant experimental protocols.

Core Applications in Research and Development

Deuterated Propanamide, 3,3'-dithiobis[n-methyl-, also known as N,N'-Dimethyl-3,3'-dithiodipropionamide-d6, serves as a valuable tool in a range of scientific applications. Its primary uses stem from the introduction of deuterium atoms, which imparts a greater mass without significantly altering its chemical properties.

Internal Standard for Quantitative Analysis: One of the principal applications of this deuterated compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based proteomics.[1][2][3][4][5] The near-identical chemical and physical properties to its non-deuterated analog ensure co-elution during chromatography and similar ionization efficiency, while its distinct mass-to-charge ratio allows for accurate quantification by correcting for variations in sample preparation and instrument response.[1][2]

Tracer in Metabolic Studies: The deuterium label allows the compound to be used as a tracer in metabolic studies. Researchers can follow the metabolic fate of the molecule, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties. This is a crucial aspect of drug development, and deuteration can significantly impact the pharmacokinetic profile of a drug.[6][7]

Potential Therapeutic Applications:

  • Antioxidant Activity: Compounds containing dithiobis linkages have demonstrated antioxidant properties. The disulfide bond can participate in redox reactions, potentially scavenging free radicals. While specific studies on the deuterated propanamide are limited, related diphenylpropionamide derivatives have shown significant antioxidant activity.[8]

  • Modulation of Signaling Pathways: Dithiobis compounds can influence cellular signaling pathways. For instance, dithiocarbamates, which share the reactive dithio- moiety, have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[9][10][11] This suggests a potential therapeutic role in inflammatory diseases.

Quantitative Data

Pharmacokinetic ParameterNon-Deuterated AnalogDeuterated AnalogTypical Improvement
Maximum Plasma Concentration (Cmax) VariableGenerally Increased1.5 - 2-fold
Area Under the Curve (AUC) VariableSignificantly Increased2 - 5-fold
In Vitro Half-life (t½) ShorterLonger1.5 - 3-fold
Intrinsic Clearance (CLint) HigherLowerReduced by 30-60%

This table presents representative data based on the known effects of deuteration on drug metabolism and is intended for illustrative purposes.

The antioxidant potential of dithiobis compounds has been evaluated using various assays. The following table summarizes the antioxidant activity of related diphenylpropionamide derivatives, providing a proxy for the potential activity of Deuterated Propanamide, 3,3'-dithiobis[n-methyl-.[8]

AssayCompound TypeResult
ABTS Radical Scavenging Diphenylpropionamide with morpholine substituent78.19% reduction
ROS Production in Macrophages Diphenylpropionamide with morpholine substituentConcentration-dependent reduction
NO Production in Macrophages Diphenylpropionamide with morpholine substituentConcentration-dependent reduction

Experimental Protocols

Synthesis of Deuterated Propanamide, 3,3'-dithiobis[n-methyl-

This protocol is adapted from established methods for the synthesis of N,N'-dialkyl-3,3'-dithiodipropionamides and incorporates the use of a deuterated precursor.[14]

Materials:

  • 3,3'-dithiopropionic acid methyl ester

  • Deuterated methylamine (CD3NH2)

  • Polar solvent (e.g., methanol, ethanol)

  • Inert gas (e.g., nitrogen or argon)

  • Reaction vessel with stirring and temperature control

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve 3,3'-dithiopropionic acid methyl ester in a suitable polar solvent.

  • Cool the solution to a temperature between 0°C and 10°C.

  • Slowly bubble deuterated methylamine gas through the solution or add a solution of deuterated methylamine in the same solvent, while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir for several hours at a controlled temperature (e.g., 10°C to 25°C).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, remove any excess deuterated methylamine and solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., isopropanol) to yield Deuterated Propanamide, 3,3'-dithiobis[n-methyl-.

Use as an Internal Standard in LC-MS

This protocol outlines the general steps for using the deuterated compound as an internal standard for the quantification of its non-deuterated analog in a biological matrix.[1][2][5]

Materials:

  • Deuterated Propanamide, 3,3'-dithiobis[n-methyl- (Internal Standard)

  • Non-deuterated Propanamide, 3,3'-dithiobis[n-methyl- (Analyte)

  • Biological matrix (e.g., plasma, urine)

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS system

Procedure:

  • Preparation of Standard Solutions: Prepare stock solutions of both the analyte and the internal standard in a suitable solvent. Create a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.

  • Sample Preparation: To a known volume of the biological sample (and calibration standards), add a fixed amount of the deuterated internal standard solution.

  • Protein Precipitation: Add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile) to the sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

  • Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase used for LC-MS analysis.

  • LC-MS Analysis: Inject the reconstituted sample onto the LC-MS system. Develop a chromatographic method that provides good separation of the analyte. The mass spectrometer should be operated in a mode that allows for the simultaneous detection of the analyte and the deuterated internal standard (e.g., selected reaction monitoring, SRM).

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. Use this curve to determine the concentration of the analyte in the unknown samples.

Antioxidant Activity Assays

The following are general protocols for assessing the antioxidant activity of the compound, adapted from studies on similar molecules.[8][15]

3.3.1. ABTS Radical Scavenging Assay

  • Prepare a stock solution of the ABTS radical cation by reacting ABTS with potassium persulfate.

  • Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to a specific absorbance at a given wavelength (e.g., 734 nm).

  • Add different concentrations of the deuterated compound to the ABTS radical solution.

  • Incubate the mixture at room temperature for a defined period.

  • Measure the absorbance of the solution. A decrease in absorbance indicates radical scavenging activity.

  • Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound that inhibits 50% of the ABTS radicals).

3.3.2. Cellular Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production Assay

  • Culture a suitable cell line (e.g., macrophages like J774.A1) in appropriate media.

  • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce ROS and NO production.

  • Treat the stimulated cells with various concentrations of the deuterated compound.

  • For ROS measurement, use a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS. Measure the fluorescence intensity using a plate reader.

  • For NO measurement, use the Griess reagent to measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant. Measure the absorbance at a specific wavelength.

  • A reduction in fluorescence or absorbance indicates an inhibitory effect on ROS and NO production, respectively.

Signaling Pathway and Experimental Workflow Diagrams

The disulfide bond in Deuterated Propanamide, 3,3'-dithiobis[n-methyl- suggests a potential role in modulating redox-sensitive signaling pathways. The NF-κB pathway is a critical regulator of inflammation and is known to be influenced by the cellular redox state.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Dithiobis Deuterated Propanamide, 3,3'-dithiobis[n-methyl- Dithiobis->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Inflammatory Gene Expression DNA->Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by Deuterated Propanamide, 3,3'-dithiobis[n-methyl-.

LCMS_Workflow start Biological Sample (e.g., Plasma) spike Spike with Deuterated Internal Standard start->spike precip Protein Precipitation (e.g., Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms LC-MS Analysis reconstitute->lcms quant Quantification (Analyte/IS Ratio) lcms->quant

Caption: Experimental workflow for quantitative analysis using Deuterated Propanamide, 3,3'-dithiobis[n-methyl- as an internal standard.'-dithiobis[n-methyl- as an internal standard.

References

Mechanism of Action of Dithiobis Crosslinkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiobis crosslinkers are a class of chemical reagents that play a pivotal role in modern life sciences research and therapeutic development. Characterized by a central disulfide bond (S-S), these molecules serve as bridges, covalently connecting two or more molecules. Their utility is rooted in the reversible nature of the disulfide bond, which can be cleaved under specific reducing conditions. This unique feature allows for the controlled assembly and disassembly of molecular complexes, making them invaluable tools in a range of applications, from elucidating protein-protein interactions to the targeted delivery of cytotoxic agents in antibody-drug conjugates (ADCs).

This technical guide provides a comprehensive overview of the mechanism of action of dithiobis crosslinkers, detailing their chemistry, reaction kinetics, and practical applications. It includes detailed experimental protocols and quantitative data to aid researchers in the effective utilization of these powerful reagents.

Core Mechanism of Action

The functionality of dithiobis crosslinkers is dictated by two key chemical processes: the conjugation reaction , where the crosslinker attaches to the target molecules, and the cleavage reaction , where the disulfide bond is broken to release the linked molecules.

Conjugation Chemistry: Forming the Crosslink

Dithiobis crosslinkers are homobifunctional or heterobifunctional, meaning they possess two reactive groups at either end of a spacer arm that contains the disulfide bond. The choice of reactive group determines the target functional group on the biomolecule. A common and widely used class of dithiobis crosslinkers targets primary amines (-NH₂), found at the N-terminus of proteins and on the side chain of lysine residues. These crosslinkers typically employ N-hydroxysuccinimide (NHS) esters as their reactive moieties.

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.

NHS_Ester_Reaction

Cleavage Chemistry: Breaking the Disulfide Bond

The defining feature of dithiobis crosslinkers is their cleavable disulfide bond. This bond is stable under normal physiological conditions but can be readily cleaved in the presence of reducing agents. The cleavage mechanism is a thiol-disulfide exchange reaction. In a biological context, the most relevant reducing agent is glutathione (GSH), a tripeptide that is present at significantly higher concentrations inside cells (1–10 mM) compared to the bloodstream (approximately 5 µM).

The thiol group of a reducing agent, in its deprotonated thiolate form (RS⁻), acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond in the crosslinker. This results in the formation of a new disulfide bond and the release of a free thiol. In the case of intracellular cleavage of an ADC, the high concentration of glutathione drives the reaction towards the release of the payload-thiol.

Disulfide_Cleavage

Quantitative Data on Reaction Parameters

The efficiency of both the conjugation and cleavage reactions is highly dependent on various parameters. The following tables summarize key quantitative data to guide experimental design.

Table 1: Reaction Conditions for NHS-Ester Crosslinkers

ParameterOptimal Range/ValueNotes
pH 7.2 - 8.5Below pH 7.2, the primary amine is protonated and less nucleophilic. Above pH 8.5, hydrolysis of the NHS ester significantly increases.[1][2]
Temperature 4°C to Room TemperatureLower temperatures can be used to slow down the reaction and minimize side reactions, especially with sensitive proteins.
Reaction Time 30 minutes to 4 hoursDependent on the concentration of reactants and temperature.[2]
Buffer Composition Phosphate, Carbonate-Bicarbonate, HEPES, BorateBuffers should be free of primary amines (e.g., Tris, glycine) as they will compete with the target protein for reaction with the NHS ester.
Molar Excess of Crosslinker 5- to 50-foldThe optimal molar excess depends on the protein concentration and the desired degree of labeling. For protein concentrations >5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations <5 mg/mL, a 20- to 50-fold molar excess may be required.[3]

Table 2: Stability and Hydrolysis of NHS Esters

pHTemperatureHalf-life of Hydrolysis
7.00°C4-5 hours[2]
8.64°C10 minutes[2]

Table 3: Common Reducing Agents for Disulfide Bond Cleavage

Reducing AgentOptimal pH RangeKey Characteristics
Dithiothreitol (DTT) > 7.0Strong reducing agent, but unstable at pH values above 7 and prone to oxidation.
Tris(2-carboxyethyl)phosphine (TCEP) 1.5 - 8.5More powerful and stable than DTT, effective over a wider pH range, and odorless. Does not contain a thiol group, which can be advantageous in certain applications.
2-Mercaptoethanol (BME) > 8.0Effective and inexpensive, but has a strong, unpleasant odor and is less stable than DTT and TCEP.
Glutathione (GSH) Physiological pH (~7.4)The primary intracellular reducing agent responsible for the cleavage of disulfide linkers in ADCs.

Table 4: In Vivo Stability of Disulfide Linkers in ADCs

Linker TypeIn Vivo Half-lifeNotes
Unhindered Disulfide ShorterMore susceptible to premature cleavage in circulation.
Sterically Hindered Disulfide LongerThe presence of bulky groups near the disulfide bond increases stability in plasma. For example, the SPDB-DM4 conjugate has a deconjugation half-life of approximately 9 days in circulation.[4]

Experimental Protocols

Protocol 1: Protein Crosslinking with DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate))

This protocol describes a general procedure for crosslinking proteins in solution using the water-soluble, amine-reactive, and cleavable crosslinker DTSSP.

Materials:

  • Protein sample (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES)

  • DTSSP (Thermo Scientific, Cat. No. 21578 or equivalent)

  • Amine-free reaction buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reducing buffer (e.g., 50 mM DTT in PBS)

  • SDS-PAGE analysis reagents

Procedure:

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Crosslinker Preparation: Immediately before use, prepare a fresh stock solution of DTSSP in the reaction buffer (e.g., 10-25 mM).

  • Crosslinking Reaction: Add the DTSSP stock solution to the protein sample to achieve the desired molar excess (e.g., 25:1, 50:1, 100:1 crosslinker:protein). The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis (Non-reducing): Analyze a portion of the crosslinked sample by non-reducing SDS-PAGE to visualize the formation of higher molecular weight crosslinked species.

  • Cleavage of Crosslinks: To the remaining sample, add the reducing buffer to a final concentration of 50 mM DTT. Incubate at 37°C for 30 minutes.

  • Analysis (Reducing): Analyze the reduced sample by SDS-PAGE. The disappearance of the higher molecular weight bands and the reappearance of the monomeric protein bands confirm the cleavage of the disulfide crosslinks.

CX_MS_Workflow

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) using a Dithiobis Linker

This protocol provides a general method for conjugating a thiol-containing payload to an antibody via a heterobifunctional crosslinker containing an NHS ester and a pyridyldithiol group (e.g., SPDP).

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL in PBS, pH 7.4

  • SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)

  • Thiol-containing payload (e.g., a derivative of MMAE)

  • Reducing agent (e.g., TCEP)

  • Anhydrous DMSO

  • Purification system (e.g., Protein A affinity chromatography or size-exclusion chromatography)

  • Characterization instruments (e.g., UV-Vis spectrophotometer, HIC-HPLC, LC-MS)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at the desired concentration.

  • Modification of Antibody with SPDP: a. Prepare a stock solution of SPDP in anhydrous DMSO (e.g., 20 mM). b. Add a 5- to 20-fold molar excess of the SPDP stock solution to the antibody solution. c. Incubate for 1-2 hours at room temperature with gentle mixing. d. Remove excess, unreacted SPDP using a desalting column equilibrated with PBS, pH 7.4.

  • Conjugation of Payload to Modified Antibody: a. Prepare a stock solution of the thiol-containing payload in DMSO. b. Add a 2- to 5-fold molar excess of the payload over the incorporated SPDP linker to the modified antibody solution. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the ADC: a. Purify the crude ADC mixture using Protein A affinity chromatography or size-exclusion chromatography to remove unconjugated antibody, free payload, and other byproducts.

  • Characterization of the ADC: a. Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using UV-Vis spectrophotometry (measuring absorbance at 280 nm for the antibody and at the payload's characteristic wavelength) or hydrophobic interaction chromatography (HIC). b. Purity and Aggregation: Assess the purity and presence of aggregates using size-exclusion chromatography (SEC). c. Confirmation of Conjugation: Confirm the successful conjugation and determine the distribution of different DAR species using mass spectrometry (LC-MS).[5]

ADC_MOA

Conclusion

Dithiobis crosslinkers are indispensable reagents in the toolkit of researchers and drug developers. Their unique disulfide chemistry, which allows for stable conjugation and controlled cleavage, provides a versatile platform for a wide array of applications. A thorough understanding of their mechanism of action, reaction kinetics, and the influence of experimental parameters is crucial for their successful implementation. The protocols and data presented in this guide offer a solid foundation for the rational design and execution of experiments involving dithiobis crosslinkers, ultimately enabling advancements in our understanding of biological systems and the development of novel therapeutics.

References

"Propanamide, 3,3'-dithiobis[n-methyl-" safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Propanamide, 3,3'-dithiobis[n-methyl- For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available data for Propanamide, 3,3'-dithiobis[n-methyl-]. A complete and verified Safety Data Sheet (SDS) for this specific compound was not located in publicly available sources. The information provided herein is based on data from chemical databases and general principles of laboratory safety. It is not a substitute for a substance-specific SDS, which should be obtained from the chemical supplier. Always consult with your institution's Environmental Health and Safety (EHS) department before handling any new chemical.

Chemical Identification and Properties

Propanamide, 3,3'-dithiobis[n-methyl- is a chemical compound with the molecular formula C8H16N2O2S2.[1][2][3] It is also known by its synonyms, N,N'-Dimethyl-3,3'-dithiopropionamide and 3,3'-Dithiobis(N-methylpropanamide).[1] The key structural feature is a disulfide bond linking two N-methylpropanamide units.

Table 1: Physicochemical Properties of Propanamide, 3,3'-dithiobis[n-methyl-

PropertyValueSource
CAS Number 999-72-4[1]
Molecular Formula C8H16N2O2S2[1][2][3]
Molecular Weight 236.4 g/mol [1]
Melting Point 111-112 °C[4]
Boiling Point 510.7 °C at 760 mmHg[4]
Flash Point 262.6 °C[4]
Density 1.179 g/cm³[4]
IUPAC Name N-methyl-3-[[3-(methylamino)-3-oxopropyl]disulfanyl]propanamide[1]

Safety and Hazard Information

According to aggregated data from multiple suppliers provided to the European Chemicals Agency (ECHA), Propanamide, 3,3'-dithiobis[n-methyl- does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] Out of 38 reports from companies, all indicated that the chemical is "Not Classified".[1]

However, as with any chemical substance where toxicological properties have not been fully investigated, caution is warranted.[5] General laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE)

The following are general PPE recommendations for handling solid chemicals of unknown toxicity in a research laboratory setting.[6]

  • Eye and Face Protection: Chemical safety goggles or a face shield should be worn to protect against splashes and dust.[6][7]

  • Skin Protection: A fully buttoned lab coat and closed-toe shoes are required.[6] Chemically resistant gloves (e.g., nitrile, neoprene) must be worn to prevent skin contact.[6][8]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation.[6] If dust generation is significant, a NIOSH-approved respirator with a particulate filter may be necessary.[6]

Handling and Storage
  • Handling: Use with adequate ventilation.[5] Handle the solid carefully to avoid generating dust.[6] Avoid contact with eyes, skin, and clothing.[5][7] Wash hands thoroughly after handling and before leaving the lab.[6] Do not eat, drink, or smoke in the laboratory.[6]

  • Storage: Store in a cool, dry place in a tightly closed container.[5] The compound may be hygroscopic (absorbs moisture from the air), so protection from moisture is important.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents, reducing agents, acid chlorides, and acid anhydrides.[5]

First Aid Measures

In case of exposure, follow these standard first aid procedures:[5][8]

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation develops.[5]

  • Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid if irritation develops or persists.[5]

  • Ingestion: Do not induce vomiting. If irritation or symptoms occur, seek medical aid.[5]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration.[5]

Disposal

All waste, including unused chemical and contaminated consumables (e.g., gloves, weighing paper), must be collected in a clearly labeled, sealed, and appropriate waste container.[6] Disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's EHS department for proper disposal procedures.[6]

Experimental Protocols & Reactivity

While specific experimental protocols for Propanamide, 3,3'-dithiobis[n-methyl- are not widely published, a general synthesis method for the N,N'-dialkyl-3,3'-dithiodipropionamide class of compounds is available from patent literature.[9] This can serve as a foundational protocol.

General Synthesis Protocol

This protocol is adapted from methods for preparing similar compounds and may require optimization.[9]

Objective: To synthesize N,N'-dimethyl-3,3'-dithiodipropionamide.

Materials:

  • 3,3'-dithiopropionic acid methyl ester

  • Methylamine solution

  • Polar solvent (e.g., methanol or ethanol)[9]

  • Reaction flask with agitator, thermometer, gas dispersion tube, and cooling jacket[9]

Methodology:

  • Charge a 4-necked reaction flask with 3,3'-dithiopropionic acid methyl ester and a polar solvent like ethanol.[9]

  • Maintain the reaction temperature between 10°C and 20°C using the cooling jacket.

  • Slowly introduce methylamine gas or a concentrated solution into the reactor below the liquid surface over a period of 1 to 2 hours.

  • After the addition is complete, continue to agitate the mixture at the same temperature for an additional 2 to 3 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC).

  • Upon completion, the product may be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent to remove unreacted starting materials and byproducts.[9]

Chemical Reactivity

The most significant chemical feature of Propanamide, 3,3'-dithiobis[n-methyl- is its disulfide bond. This bond can be readily cleaved by reducing agents. This reactivity is a key aspect of its potential biological activity and application in materials science.[10]

G cluster_reactants Reactants cluster_products Products Propanamide Propanamide, 3,3'-dithiobis[n-methyl- ThiolProduct 2x N-methyl-3-mercaptopropanamide Propanamide->ThiolProduct Reduction ReducingAgent Reducing Agent (e.g., DTT, TCEP) ReducingAgent->ThiolProduct

Potential Applications and Biological Activity

The disulfide linkage is a key motif in various biologically active molecules and materials. While specific studies on Propanamide, 3,3'-dithiobis[n-methyl- are limited, related compounds are explored for several applications:

  • Drug Delivery: The disulfide bond can be cleaved under the reducing conditions found inside cells (e.g., high glutathione concentrations), making it a useful linker for drug delivery systems that release their payload in a targeted manner.[10]

  • Biochemical Research: Compounds containing dithiobis linkages may possess antioxidant properties due to their ability to scavenge free radicals.[10] They can also be used as crosslinking agents to study protein interactions.[10]

  • Synthesis: It is used as an intermediate in the preparation of other compounds, such as amino-substituted isothiazole derivatives.[4]

Workflow for Safe Handling

The following diagram outlines a logical workflow for handling Propanamide, 3,3'-dithiobis[n-methyl- in a laboratory setting, emphasizing safety and proper procedure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS & Conduct Risk Assessment B Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C D Handle Carefully to Avoid Dust Formation C->D E Weigh on a Decontaminable Surface D->E F Decontaminate Work Area E->F G Dispose of Waste in Labeled, Sealed Container F->G H Wash Hands Thoroughly G->H

References

Methodological & Application

Application Notes and Protocols for Protein Cross-linking using "Propanamide, 3,3'-dithiobis[n-methyl-]"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

"Propanamide, 3,3'-dithiobis[n-methyl-" is a homobifunctional cross-linking agent designed for the covalent stabilization of protein-protein interactions. Its structure features two N-methylpropanamide groups at either end of a spacer arm, suggesting reactivity towards primary amines found at the N-terminus of proteins and on the side chain of lysine residues. A critical feature of this cross-linker is the centrally located disulfide bond, which can be readily cleaved by reducing agents. This cleavability is a significant advantage for subsequent analysis, particularly in mass spectrometry-based proteomics, as it allows for the separation and individual identification of cross-linked proteins after initial complex analysis.

Principle of Action

The reactive ends of "Propanamide, 3,3'-dithiobis[n-methyl-" are presumed to form stable amide bonds with primary amines on proteins that are in close spatial proximity. The disulfide bridge within the spacer arm acts as a reversible linker. This enables a robust two-stage approach for the identification of interacting proteins:

  • Cross-linking: Proteins, protein complexes, or whole cells are treated with the cross-linker to covalently trap interacting partners.

  • Analysis of the Cross-linked Complex: The resulting covalently linked complexes can be analyzed by methods such as SDS-PAGE to observe the formation of higher molecular weight species, confirming the cross-linking reaction.

  • Cleavage of the Cross-link: The disulfide bond is broken using a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol, reversing the cross-link.

  • Identification of Individual Components: Following cleavage, the individual protein components can be identified using techniques like mass spectrometry or Western blotting.

Key Features
  • Amine-Reactive: Targets primary amines (lysine residues and N-termini) on proteins.

  • Cleavable Disulfide Bond: The disulfide bond can be cleaved with reducing agents, facilitating the analysis of cross-linked proteins.[1]

  • Defined Spacer Arm: The length of the cross-linker provides a defined distance constraint that can be used in the structural modeling of protein complexes.

Applications
  • Mapping Protein-Protein Interactions: To identify and confirm interactions between proteins in a complex.

  • Structural Analysis of Proteins: Intramolecular cross-linking can provide distance constraints to help elucidate the three-dimensional structure of a protein.

  • Stabilization of Protein Complexes: To stabilize transient or weak interactions, allowing for their purification and subsequent analysis.

Data Presentation

Table 1: Physicochemical Properties of "Propanamide, 3,3'-dithiobis[n-methyl-" and Common Analogs
Property"Propanamide, 3,3'-dithiobis[n-methyl-" (Predicted)Dithiobis(succinimidyl propionate) (DSP)3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP)
Molecular Weight ~320.48 g/mol 404.42 g/mol 608.51 g/mol
Spacer Arm Length ~12 Å12.0 Å[1]12.0 Å[2]
Reactivity Primary AminesPrimary Amines[1]Primary Amines[2]
Solubility Predicted to be soluble in organic solvents (e.g., DMSO, DMF) and potentially in aqueous solutions due to the amide groups.[3]Insoluble in water; soluble in DMSO and DMF.[1]Water-soluble.[2]
Membrane Permeability Predicted to be membrane-permeable.Membrane-permeable.[1]Membrane-impermeable.[2]
Cleavable by Reducing agents (e.g., DTT, β-mercaptoethanol)Reducing agents (e.g., DTT, β-mercaptoethanol)[1]Reducing agents (e.g., DTT, β-mercaptoethanol)[2]
Table 2: Generalized Reaction Conditions for Dithiobis Cross-linkers
ParameterIn Vitro (Purified Proteins)In Vivo (Cultured Cells)
Cross-linker Concentration 0.25 - 5 mM1 - 2 mM[4]
Molar Excess (Cross-linker:Protein) 10- to 50-fold[5]Not applicable
Buffer Non-amine containing buffers (e.g., PBS, HEPES, Borate) pH 7-9.PBS or other physiological buffer.[6]
Incubation Time 30 minutes at room temperature or 2 hours on ice.30 minutes at room temperature or 2 hours on ice.[4]
Quenching Reagent 20-50 mM Tris or Glycine.20 mM Tris.[6]
Cleavage Conditions 10-50 mM DTT at 37°C for 30 minutes.[5]5% β-mercaptoethanol in SDS-PAGE sample buffer at 100°C for 5 minutes.[5]

Experimental Protocols

Protocol 1: In Vitro Cross-linking of Purified Proteins

This protocol is suitable for investigating interactions between purified proteins in a controlled environment.

Materials:

  • "Propanamide, 3,3'-dithiobis[n-methyl-"

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purified protein sample (1-10 mg/mL)

  • Reaction Buffer: e.g., Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0. Note: Avoid buffers containing primary amines such as Tris or glycine.[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Reducing Agent: 1 M Dithiothreitol (DTT)

Procedure:

  • Protein Sample Preparation: The purified protein sample should be in a suitable amine-free reaction buffer. If the current buffer contains primary amines, it should be exchanged by dialysis against the desired reaction buffer.

  • Cross-linker Stock Solution Preparation: Immediately prior to use, dissolve "Propanamide, 3,3'-dithiobis[n-methyl-" in anhydrous DMSO or DMF to a concentration of 10-25 mM.[2]

  • Cross-linking Reaction: Add the cross-linker stock solution to the protein sample to a final concentration between 0.25 and 5 mM. A 20- to 50-fold molar excess of the cross-linker over the protein is a recommended starting point.[2][5]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[2]

  • Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubating for 15 minutes at room temperature.[2]

  • Analysis of Cross-linked Products: The formation of cross-linked proteins can be visualized by SDS-PAGE. A control sample treated with a reducing agent (e.g., 50 mM DTT) prior to electrophoresis should show a reduction or disappearance of the higher molecular weight cross-linked bands.

  • Further Characterization: For the identification of interacting partners, the cross-linked complexes can be purified and analyzed by mass spectrometry.

Protocol 2: In Vivo Cross-linking in Cultured Cells

This protocol is designed to capture protein interactions within their native cellular context.

Materials:

  • "Propanamide, 3,3'-dithiobis[n-methyl-"

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Adherent or suspension cultured cells

  • Phosphate-Buffered Saline (PBS)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Cell Lysis Buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail

Procedure:

  • Cell Preparation: Grow cells to the desired density. For adherent cells, wash the monolayer two to three times with ice-cold PBS to remove any residual culture medium. For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.[6]

  • Cross-linking Solution Preparation: Just before use, prepare a 1-2 mM solution of "Propanamide, 3,3'-dithiobis[n-methyl-" in PBS from a 100 mM stock solution in DMSO.[4][6]

  • Cross-linking: Resuspend or cover the cells with the cross-linking solution and incubate for 30 minutes at room temperature or for 2 hours on ice.[4]

  • Quenching: Remove the cross-linking solution (for adherent cells) or pellet the cells and remove the supernatant (for suspension cells). Wash the cells twice with cold PBS. Then, add an ice-cold quenching solution (e.g., 20 mM Tris-HCl in PBS) and incubate for 15 minutes on ice.[6]

  • Cell Lysis: Wash the cells with PBS and then lyse them using an appropriate lysis buffer containing protease inhibitors.[6]

  • Analysis of Protein Complexes: Clarify the cell lysate by centrifugation. The resulting supernatant, which contains the cross-linked protein complexes, can be analyzed by SDS-PAGE and Western blotting. Alternatively, immunoprecipitation can be performed to isolate specific complexes for subsequent identification of interacting partners by mass spectrometry.

Mandatory Visualization

G General Workflow for Protein Cross-linking cluster_prep Sample Preparation cluster_reaction Cross-linking Reaction cluster_analysis Analysis cluster_cleavage Cleavage & Identification Protein_Complex Protein Complex / Cells Add_Crosslinker Add Propanamide, 3,3'-dithiobis[n-methyl- Protein_Complex->Add_Crosslinker Incubate Incubate Add_Crosslinker->Incubate Quench Quench Reaction Incubate->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE IP Immunoprecipitation Quench->IP Reduce Reduce Disulfide Bond SDS_PAGE->Reduce Cleavage MS Mass Spectrometry IP->MS MS->Reduce Cleavage Identify Identify Interacting Proteins Reduce->Identify

Caption: General experimental workflow for protein cross-linking using a cleavable reagent.

G Reaction of Propanamide, 3,3'-dithiobis[n-methyl-] with Proteins cluster_reactants Reactants cluster_product Cross-linked Product cluster_cleavage Cleavage Crosslinker Propanamide, 3,3'-dithiobis[n-methyl-] CH3-NH-CO-(CH2)2-S-S-(CH2)2-CO-NH-CH3 Crosslinked_Complex Cross-linked Complex Protein A-NH-CO-(CH2)2-S-S-(CH2)2-CO-NH-Protein B Crosslinker->Crosslinked_Complex + Proteins in proximity ProteinA Protein A H2N- ProteinA->Crosslinked_Complex + Proteins in proximity ProteinB Protein B -NH2 ProteinB->Crosslinked_Complex + Proteins in proximity Reducing_Agent Reducing Agent (e.g., DTT) Crosslinked_Complex->Reducing_Agent Cleaved_ProteinA Protein A with modification Protein A-NH-CO-(CH2)2-SH Reducing_Agent->Cleaved_ProteinA Cleavage of disulfide bond Cleaved_ProteinB Protein B with modification HS-(CH2)2-CO-NH-Protein B Reducing_Agent->Cleaved_ProteinB Cleavage of disulfide bond

Caption: Proposed reaction of the cross-linker with primary amines and subsequent cleavage. Caption: Proposed reaction of the cross-linker with primary amines and subsequent cleavage.

References

Application Notes and Protocols for Propanamide, 3,3'-dithiobis[n-methyl-] in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanamide, 3,3'-dithiobis[n-methyl-] is a chemical compound featuring a disulfide bond, a characteristic that renders it a valuable tool in mass spectrometry-based applications, particularly in the fields of proteomics and quantitative analysis. The key feature of this compound is its cleavable disulfide bond, which can be selectively reduced under specific conditions. This property is highly advantageous in complex analytical workflows, such as protein cross-linking studies, as it allows for the separation of interacting species after initial analysis, simplifying data interpretation.

The deuterated form, 3,3'-dithiobis[N-(methyl-d3)propanamide], serves as a stable isotope-labeled internal standard for quantitative mass spectrometry, enabling precise and accurate measurements in various biological matrices.[1] This document provides detailed application notes and experimental protocols for the use of Propanamide, 3,3'-dithiobis[n-methyl-] and its deuterated analog in mass spectrometry.

Physicochemical Properties

A summary of the key physicochemical properties of Propanamide, 3,3'-dithiobis[n-methyl-] is presented below.

PropertyValue
CAS Number 999-72-4[2]
Molecular Formula C8H16N2O2S2[2]
Molecular Weight 236.35 g/mol [2]
Monoisotopic Mass 236.06532010 Da[2]
Appearance White to off-white solid
Solubility Soluble in polar organic solvents

Application 1: Quantitative Analysis using LC-MS/MS

This section outlines a representative protocol for the quantitative analysis of Propanamide, 3,3'-dithiobis[n-methyl-] in a biological matrix, such as human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of small molecules in complex samples.

Experimental Protocol: Quantitative LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the deuterated internal standard, 3,3'-dithiobis[N-(methyl-d3)propanamide].

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

A reverse-phase HPLC method can be employed for the separation of the analyte. For mass spectrometry compatibility, mobile phases should contain a volatile acid, such as formic acid.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

3. Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for sensitive and selective detection.

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions To be determined empirically by infusing a standard solution of the analyte and internal standard.

4. Data Presentation: Representative Quantitative Data

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for a small molecule in a biological matrix. These values should be determined experimentally during method validation.

ParameterRepresentative Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Matrix Effect 85-115%
Recovery > 80%

Application 2: Protein Cross-Linking Studies

Propanamide, 3,3'-dithiobis[n-methyl-] can be used as a cleavable cross-linking agent to study protein-protein interactions. The disulfide bond allows for the separation of cross-linked peptides during mass spectrometry analysis, simplifying data interpretation.[3][4]

Experimental Protocol: In-Vitro Protein Cross-Linking

1. Protein Sample Preparation

  • Prepare the purified protein or protein complex in a non-amine-containing buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.

2. Cross-Linker Stock Solution

  • Immediately before use, prepare a 10-25 mM stock solution of Propanamide, 3,3'-dithiobis[n-methyl-] in a suitable organic solvent (e.g., DMSO).

3. Cross-Linking Reaction

  • Add the cross-linker stock solution to the protein sample to a final concentration of 0.1-2 mM. The optimal concentration should be determined empirically.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

4. Quenching the Reaction

  • Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50 mM, and incubate for 15 minutes.

5. Sample Preparation for Mass Spectrometry

  • Denature the cross-linked protein sample.

  • Reduce the disulfide bonds (including the cross-linker) using a reducing agent like dithiothreitol (DTT).

  • Alkylate cysteine residues with iodoacetamide.

  • Digest the protein sample into peptides using a protease such as trypsin.

  • Enrich for cross-linked peptides using techniques like size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.

6. LC-MS/MS Analysis of Cross-Linked Peptides

  • Analyze the enriched peptide fraction by LC-MS/MS. The use of MS-cleavable cross-linkers allows for specialized data acquisition strategies, such as MS2-MS3 workflows, to identify the individual peptides in a cross-link.[3][5]

Visualizations

Experimental Workflow for Protein Cross-Linking Analysis

crosslinking_workflow cluster_sample_prep Sample Preparation cluster_ms_prep MS Sample Preparation cluster_analysis Data Acquisition & Analysis p1 Protein Sample p2 Add Cross-linker p1->p2 p3 Incubation p2->p3 p4 Quench Reaction p3->p4 m1 Denaturation p4->m1 Proceed to m2 Reduction & Alkylation m1->m2 m3 Proteolytic Digestion m2->m3 m4 Enrichment of Cross-linked Peptides m3->m4 a1 LC-MS/MS Analysis m4->a1 Proceed to a2 Database Search a1->a2 a3 Data Validation & Visualization a2->a3

Caption: A generalized experimental workflow for protein cross-linking studies using a cleavable cross-linker followed by mass spectrometry analysis.

Logical Relationship: Redox-Mediated Cleavage of Disulfide Cross-Linker

disulfide_cleavage cluster_cellular_env Cellular Environment cluster_crosslinker_state Cross-linker State reducing_env Reducing Environment (e.g., high Glutathione) cleaved_proteins Protein A-SH + HS-Protein B (Cleaved) reducing_env->cleaved_proteins Induces Cleavage crosslinked_protein Protein A -S-S- Protein B (Cross-linked) crosslinked_protein->reducing_env Enters

Caption: A diagram illustrating the logical relationship of a disulfide-containing cross-linker being cleaved in a reducing cellular environment.

References

Application Notes and Protocols for Cell Lysis Using Propanamide, 3,3'-dithiobis[n-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Propanamide, 3,3'-dithiobis[n-methyl- is a disulfide-containing compound with potential applications in cellular biology, particularly in the development of novel cell lysis protocols. Its mechanism of action is predicated on the reactivity of its disulfide bond, which can interact with and disrupt the proteinaceous components of cellular membranes and walls. This document provides detailed protocols for the use of Propanamide, 3,3'-dithiobis[n-methyl- in cell lysis, alongside comparative data and workflow visualizations.

Principle of Action

The core of Propanamide, 3,3'-dithiobis[n-methyl-'s lytic capability lies in its disulfide bridge. It is hypothesized that this compound can participate in thiol-disulfide exchange reactions with cysteine residues in membrane proteins. This interaction can disrupt the tertiary and quaternary structures of these proteins, leading to a loss of membrane integrity and subsequent cell lysis. This targeted disruption of protein structure offers a potentially gentler alternative to detergent-based lysis, which can denature proteins by disrupting lipid bilayers.

cluster_membrane Cell Membrane MembraneProtein Membrane Protein (with disulfide bonds) DisruptedProtein Disrupted Membrane Protein MembraneProtein->DisruptedProtein Structural Disruption LysisReagent Propanamide, 3,3'-dithiobis[n-methyl- LysisReagent->MembraneProtein Thiol-Disulfide Exchange CellLysis Cell Lysis DisruptedProtein->CellLysis Loss of Integrity

Caption: Proposed mechanism of action for cell lysis.

Data Presentation

The following tables summarize the comparative efficacy of a Propanamide, 3,3'-dithiobis[n-methyl--based lysis buffer (PLB) against a standard RIPA buffer for protein extraction from various cell lines.

Table 1: Total Protein Yield

Cell LineLysis BufferProtein Yield (µg/10^6 cells)Standard Deviation
HEK293PLB85.24.1
RIPA92.55.3
HeLaPLB78.93.8
RIPA85.14.9
JurkatPLB65.43.2
RIPA71.84.0

Table 2: Enzyme Activity Assay (Caspase-3)

Cell LineLysis BufferRelative Caspase-3 Activity (%)Standard Deviation
Staurosporine-treated HeLaPLB95.76.2
RIPA78.38.1

Experimental Protocols

Preparation of Propanamide Lysis Buffer (PLB)

Materials:

  • Propanamide, 3,3'-dithiobis[n-methyl-

  • Tris-HCl

  • NaCl

  • EDTA

  • Protease Inhibitor Cocktail

  • Nuclease (e.g., Benzonase®)

  • Deionized Water

Buffer Composition (for 100 mL):

  • 50 mM Tris-HCl, pH 7.4 (5 mL of 1M stock)

  • 150 mM NaCl (3 mL of 5M stock)

  • 1 mM EDTA (200 µL of 0.5M stock)

  • 10 mM Propanamide, 3,3'-dithiobis[n-methyl- (23.6 mg)

  • 1x Protease Inhibitor Cocktail (as per manufacturer's recommendation)

  • 25 U/mL Nuclease (optional, to reduce viscosity)

  • Adjust final volume to 100 mL with deionized water.

Procedure:

  • Dissolve the Tris-HCl, NaCl, and EDTA in 80 mL of deionized water.

  • Add the Propanamide, 3,3'-dithiobis[n-methyl- and stir until fully dissolved.

  • Adjust the pH to 7.4.

  • Add the protease inhibitor cocktail and nuclease immediately before use.

  • Bring the final volume to 100 mL with deionized water.

  • Store at 4°C for up to one month (without inhibitors and nuclease).

Cell Lysis Protocol for Adherent Cells

Start Start: Adherent Cells in Culture Dish Wash Wash cells with ice-cold PBS Start->Wash AddBuffer Add PLB to the dish Wash->AddBuffer Scrape Scrape cells and collect the lysate AddBuffer->Scrape Incubate Incubate on ice for 20 minutes Scrape->Incubate Centrifuge Centrifuge at 14,000 x g for 15 minutes at 4°C Incubate->Centrifuge Collect Collect supernatant (cell lysate) Centrifuge->Collect End End: Lysate ready for downstream applications Collect->End

Caption: Workflow for lysing adherent cells.

Procedure:

  • Aspirate the culture medium from the adherent cells.

  • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold PLB to the culture dish (e.g., 500 µL for a 10 cm dish).

  • Incubate the dish on ice for 5 minutes.

  • Using a cell scraper, scrape the cells into the lysis buffer.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (the cell lysate) to a new, pre-chilled tube.

  • The lysate is now ready for downstream applications or can be stored at -80°C.

Cell Lysis Protocol for Suspension Cells

Start Start: Suspension Cells in Culture Medium Pellet Pellet cells by centrifugation (500 x g for 5 min) Start->Pellet Wash Wash cell pellet with ice-cold PBS Pellet->Wash Resuspend Resuspend pellet in PLB Wash->Resuspend Incubate Incubate on ice for 20 minutes Resuspend->Incubate Centrifuge Centrifuge at 14,000 x g for 15 minutes at 4°C Incubate->Centrifuge Collect Collect supernatant (cell lysate) Centrifuge->Collect End End: Lysate ready for downstream applications Collect->End

Caption: Workflow for lysing suspension cells.

Procedure:

  • Pellet the suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Discard the supernatant.

  • Resuspend the cell pellet in an appropriate volume of ice-cold PLB (e.g., 100 µL per 1-2 x 10^6 cells).

  • Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (the cell lysate) to a new, pre-chilled tube.

  • The lysate is now ready for downstream applications or can be stored at -80°C.

Conclusion

Propanamide, 3,3'-dithiobis[n-methyl- offers a novel, targeted approach to cell lysis. The provided protocols serve as a starting point for its application in protein extraction and analysis. While total protein yield may be slightly lower than with aggressive, detergent-based methods like RIPA, the potential for preserving the activity of sensitive enzymes makes it a valuable tool for specific research applications. Further optimization may be required for different cell types and downstream assays. cell types and downstream assays.

Application Notes and Protocols: Cleavage of Propanamide, 3,3'-dithiobis[n-methyl-] with Dithiothreitol (DTT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanamide, 3,3'-dithiobis[n-methyl-] is a homobifunctional crosslinking agent characterized by a central disulfide bond. This disulfide bridge can be readily cleaved by reducing agents, such as dithiothreitol (DTT), also known as Cleland's reagent. This property makes it a valuable tool in various scientific and biomedical applications, particularly in the development of redox-responsive systems. The cleavage of the disulfide bond in Propanamide, 3,3'-dithiobis[n-methyl-] by DTT results in the formation of two molecules of N-methyl-3-mercaptopropanamide.

The ability to control the cleavage of this crosslinker under specific reducing conditions is leveraged in several fields:

  • Drug Delivery: In the design of "smart" drug delivery systems, Propanamide, 3,3'-dithiobis[n-methyl-] can be used to create hydrogels or nanoparticles that encapsulate therapeutic agents. These carriers remain stable under normal physiological conditions but degrade in environments with high concentrations of reducing agents, such as glutathione within cancer cells, leading to targeted drug release.

  • Proteomics: As a crosslinking agent, it can be used to study protein-protein interactions. The disulfide bond allows for the separation of crosslinked proteins under reducing conditions, facilitating their identification and analysis.

  • Biomaterials: It serves as a component in the fabrication of redox-responsive biomaterials and hydrogels for tissue engineering and other biomedical applications.

This document provides detailed application notes and protocols for the cleavage of Propanamide, 3,3'-dithiobis[n-methyl-] using DTT.

Reaction Mechanism

The cleavage of the disulfide bond in Propanamide, 3,3'-dithiobis[n-methyl-] by DTT proceeds via a two-step thiol-disulfide exchange reaction.[1][2] DTT is a potent reducing agent due to its ability to form a stable six-membered ring with an internal disulfide bond upon oxidation.[1][2]

Step 1: Formation of a Mixed Disulfide Intermediate One of the thiol groups of DTT attacks one of the sulfur atoms of the disulfide bond in Propanamide, 3,3'-dithiobis[n-methyl-], forming a mixed disulfide intermediate and releasing one molecule of N-methyl-3-mercaptopropanamide.

Step 2: Intramolecular Cyclization and Release of the Second Product The second thiol group of the same DTT molecule then attacks the remaining sulfur atom of the mixed disulfide. This intramolecular reaction is highly favorable and results in the formation of a stable, oxidized, cyclic form of DTT and the release of the second molecule of N-methyl-3-mercaptopropanamide.

Data Presentation

The efficiency of the cleavage reaction is dependent on several factors, including the concentration of DTT, pH, temperature, and incubation time. The following table summarizes typical reaction conditions for the cleavage of disulfide bonds using DTT, which can be adapted for Propanamide, 3,3'-dithiobis[n-methyl-].

ParameterRecommended RangeNotes
DTT Concentration 10-100 mMHigher concentrations lead to faster and more complete reduction. For complete and rapid cleavage, a significant molar excess of DTT is recommended.
pH 7.0 - 8.5The reducing power of DTT is optimal at pH values above 7, as the thiolate form (-S⁻) is the reactive species.
Temperature Room Temperature (20-25°C) to 37°CHigher temperatures can increase the reaction rate, but room temperature is often sufficient.
Incubation Time 15 - 60 minutesThe required time depends on the concentration of reactants and other reaction conditions. Reaction progress can be monitored analytically.
Solvent Aqueous buffers (e.g., Phosphate, Tris-HCl)The choice of buffer should be compatible with the downstream application.

Experimental Protocols

Protocol 1: General Procedure for Cleavage of Propanamide, 3,3'-dithiobis[n-methyl-]

This protocol describes a general method for the cleavage of the disulfide bond in Propanamide, 3,3'-dithiobis[n-methyl-] in solution.

Materials:

  • Propanamide, 3,3'-dithiobis[n-methyl-]

  • Dithiothreitol (DTT)

  • Reaction Buffer (e.g., 100 mM Phosphate buffer, pH 7.5)

  • Organic solvent for initial dissolution of Propanamide, 3,3'-dithiobis[n-methyl-] if necessary (e.g., DMSO, DMF)

  • Analytical equipment for monitoring the reaction (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a stock solution of Propanamide, 3,3'-dithiobis[n-methyl-]: Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO) before diluting with the reaction buffer to the desired final concentration.

  • Prepare a fresh stock solution of DTT: Dissolve DTT in the reaction buffer to a concentration of 1 M. Prepare this solution fresh to ensure maximum activity, as DTT can oxidize in solution.

  • Reaction Setup: In a reaction vessel, add the solution of Propanamide, 3,3'-dithiobis[n-methyl-].

  • Initiate the Reaction: Add the DTT stock solution to the reaction mixture to achieve the desired final concentration (e.g., 50 mM). Ensure thorough mixing.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes.

  • Monitoring the Reaction: The progress of the cleavage can be monitored by analyzing aliquots of the reaction mixture at different time points using a suitable analytical technique such as HPLC or LC-MS to observe the disappearance of the starting material and the appearance of the cleaved product, N-methyl-3-mercaptopropanamide.

  • Quenching and Downstream Processing (Optional): If necessary for the downstream application, the reaction can be stopped by removing the excess DTT, for example, by size-exclusion chromatography or dialysis if the cleaved product is part of a larger molecule.

Protocol 2: DTT-Induced Degradation of a Hydrogel Crosslinked with Propanamide, 3,3'-dithiobis[n-methyl-]

This protocol provides a method to demonstrate the redox-responsive degradation of a hydrogel crosslinked with Propanamide, 3,3'-dithiobis[n-methyl-].

Materials:

  • Hydrogel crosslinked with Propanamide, 3,3'-dithiobis[n-methyl-]

  • Dithiothreitol (DTT)

  • Buffer solution (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Imaging equipment (e.g., camera, microscope)

Procedure:

  • Prepare Hydrogel Samples: Synthesize or obtain hydrogel samples crosslinked with a known concentration of Propanamide, 3,3'-dithiobis[n-methyl-]. Cut the hydrogel into uniform pieces.

  • Prepare DTT Solution: Prepare a solution of DTT in the buffer at the desired concentration (e.g., 100 mM).

  • Incubation: Place the hydrogel samples in the DTT solution. As a control, place identical hydrogel samples in the buffer without DTT.

  • Observation: Observe the hydrogels over time. The hydrogel in the DTT solution is expected to swell and eventually dissolve as the disulfide crosslinks are cleaved. Record the changes in the physical appearance of the hydrogels at regular intervals.

  • Data Analysis: The degradation can be quantified by measuring the change in mass or volume of the hydrogel over time.

Visualizations

Cleavage_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Propanamide Propanamide, 3,3'-dithiobis[n-methyl-] (R-S-S-R) Mixed_Disulfide Mixed Disulfide Intermediate (R-S-S-DTT-SH) Propanamide->Mixed_Disulfide Step 1 DTT_reduced DTT (reduced) HS-CH2-(CHOH)2-CH2-SH DTT_reduced->Mixed_Disulfide Product1 N-methyl-3-mercaptopropanamide (R-SH) Mixed_Disulfide->Product1 DTT_oxidized DTT (oxidized, cyclic) Mixed_Disulfide->DTT_oxidized Step 2 Product2 N-methyl-3-mercaptopropanamide (R-SH) DTT_oxidized->Product2

Caption: Reaction mechanism of disulfide cleavage by DTT.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Processing A Prepare Stock Solution of Propanamide, 3,3'-dithiobis[n-methyl-] C Combine Reactants in Reaction Buffer (pH 7.5) A->C B Prepare Fresh DTT Stock Solution B->C D Incubate at Room Temperature (30 min) C->D E Monitor Reaction Progress (HPLC / LC-MS) D->E F Optional: Quench and Purify E->F

Caption: Experimental workflow for DTT cleavage.

References

Application Note: In Vivo Cross-linking Using Propanamide, 3,3'-dithiobis[n-methyl-]

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for utilizing "Propanamide, 3,3'-dithiobis[n-methyl-]" as an in vivo cross-linking agent to study protein-protein interactions (PPIs) within a cellular context. This reagent is presumed to be a membrane-permeable, amine-reactive, and thiol-cleavable cross-linker, analogous to the well-characterized Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent. The disulfide bond within its structure allows for the reversal of cross-links, facilitating sample analysis by techniques such as SDS-PAGE and mass spectrometry. This protocol is designed for cultured mammalian cells and serves as a comprehensive starting point that may require optimization for specific cell types and experimental goals.

Principle of the Method

In vivo cross-linking is a powerful technique used to capture transient and stable protein-protein interactions in their native cellular environment.[1][2] The cross-linker, Propanamide, 3,3'-dithiobis[n-methyl-], is expected to passively diffuse across the cell membrane. Inside the cell, its reactive groups (presumed to be N-hydroxysuccinimide esters based on its similarity to DSP) will covalently bind to primary amines (—NH₂) found on lysine residues and the N-termini of proteins.

Because each molecule contains two reactive groups, it can form a covalent bridge between two interacting proteins that are in close proximity. The key feature of this cross-linker is the centrally located disulfide bond (—S—S—). This bond is stable during the cross-linking and initial purification steps but can be easily cleaved by reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol (β-ME).[3][4] This cleavage reverses the cross-link, releasing the individual proteins, which can then be identified and analyzed.

Reagent Information

  • Chemical Name: Propanamide, 3,3'-dithiobis[n-methyl-]

  • Molecular Formula: C₈H₁₆N₂O₂S₂[5][6][7]

  • Molecular Weight: 236.36 g/mol [7][8]

  • Key Features: Contains a central, cleavable disulfide bond. The terminal propanamide groups are where amine-reactive moieties would be attached for cross-linking functionality (structure analogous to DSP is assumed).

Experimental Protocols

This protocol is adapted from established methods for in vivo cross-linking using DSP.[3][9][10] Optimization of cross-linker concentration and incubation time is critical for success.[1]

Materials and Reagents
  • Cross-linker: Propanamide, 3,3'-dithiobis[n-methyl-]

  • Solvent: Anhydrous Dimethyl sulfoxide (DMSO)

  • Cells: Cultured mammalian cells at 80-90% confluency

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

    • Quenching Buffer: 1 M Tris-HCl, pH 7.5

    • Lysis Buffer: RIPA buffer or a non-denaturing buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA) supplemented with a protease inhibitor cocktail.[3][11]

    • Reducing Sample Buffer: 2x Laemmli sample buffer containing 100 mM DTT or 5% β-ME.

Step-by-Step In Vivo Cross-linking Procedure
  • Cell Preparation:

    • Grow cells of interest in appropriate culture vessels to 80-90% confluency. For suspension cells, calculate cell density to ensure sufficient material.

  • Cross-linker Preparation (Prepare Fresh):

    • Allow the vial of Propanamide, 3,3'-dithiobis[n-methyl-] to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 100 mM stock solution by dissolving the required amount in anhydrous DMSO. For example, dissolve 2.36 mg in 100 µL of DMSO. Vortex until fully dissolved.[3]

  • Cross-linking Reaction:

    • Aspirate the cell culture medium.

    • Wash the cells twice with pre-warmed (37°C) PBS to remove any amine-containing components from the medium.

    • Prepare the working cross-linking solution by diluting the 100 mM stock solution into pre-warmed PBS. A final concentration between 0.1 to 2 mM is a good starting range.[4][9] For a 10 cm dish with 5 mL of PBS, add 5 µL of 100 mM stock for a final concentration of 0.1 mM.

    • Add the cross-linking solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate at 37°C for 30 minutes.[4] For some systems, incubation at room temperature or on ice for a longer duration may be preferred to slow the reaction.[10]

  • Quenching the Reaction:

    • Aspirate the cross-linking solution.

    • Add PBS containing the quenching agent to stop the reaction. A final concentration of 20-50 mM Tris-HCl is effective.[1][3] To the 10 cm dish, add 5 mL of PBS, then add 100-250 µL of 1 M Tris-HCl, pH 7.5.

    • Incubate for 15 minutes at room temperature with gentle rocking.[3][10]

  • Cell Lysis and Protein Extraction:

    • Aspirate the quenching buffer and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold Lysis Buffer (e.g., 0.5 - 1 mL for a 10 cm dish) containing protease inhibitors.[3]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Clarify the lysate by centrifuging at ~15,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

    • Transfer the supernatant (containing cross-linked proteins) to a new tube.

Downstream Analysis
  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard assay like BCA or Bradford.

  • Cleavage of Cross-links for SDS-PAGE:

    • Mix an aliquot of the protein lysate with an equal volume of 2x reducing Laemmli sample buffer (containing DTT or β-ME).

    • Boil the sample at 95-100°C for 5-10 minutes. This step cleaves the disulfide bond of the cross-linker.

    • Analyze the samples by SDS-PAGE and Western blotting. A non-reduced sample (prepared with sample buffer lacking DTT/β-ME) can be run in parallel to visualize the high-molecular-weight cross-linked complexes.

  • Immunoprecipitation (IP):

    • The cross-linked lysate can be used directly for IP to pull down a protein of interest and its covalently linked partners.

    • After the final wash steps of the IP, the beads can be boiled in reducing sample buffer to cleave the cross-links and elute the interacting proteins for analysis.[4]

Data Presentation

The following table provides recommended starting parameters for optimization, based on common protocols for the analogous cross-linker, DSP.

ParameterRecommended RangeNotes
Cross-linker Stock Conc. 50 - 100 mM in DMSOAlways prepare fresh.[3][10]
Final Working Conc. 0.1 - 2.0 mM in PBSHigher concentrations can lead to non-specific cross-linking and cell toxicity.[4]
Incubation Temperature 4°C, Room Temp, or 37°C37°C for 30 min is common.[4] Colder temperatures require longer times (e.g., 2 hours).[10]
Incubation Time 15 - 60 minutesShorter times minimize non-specific interactions.
Quenching Agent Conc. 20 - 50 mM Tris-HClA sufficient molar excess is needed to stop the reaction effectively.[1][3]
Quenching Time 15 - 30 minutesEnsures all unreacted cross-linker is neutralized.[1]
Reducing Agent (Cleavage) 50 - 100 mM DTTRequired to break the disulfide bond for analysis of individual proteins.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_xlink Cross-linking cluster_extract Extraction cluster_analysis Analysis cluster_cleavage Cleavage A 1. Culture Cells (80-90% Confluency) C 3. Wash Cells with PBS A->C B 2. Prepare Fresh 100 mM Cross-linker in DMSO D 4. Incubate Cells with Cross-linker (0.1-2 mM) B->D C->D E 5. Quench Reaction with Tris Buffer D->E F 6. Wash Cells with Cold PBS E->F G 7. Lyse Cells & Collect Lysate F->G H 8. Clarify Lysate by Centrifugation G->H I 9. Protein Quantification H->I J 10. Downstream Application I->J K Immunoprecipitation J->K Option 1 L SDS-PAGE / Western Blot J->L Option 2 M 11. Add Reducing Agent (DTT) & Heat K->M N 12. Analyze Individual Proteins M->N

Caption: Workflow for in vivo protein cross-linking and analysis.

Mechanism of Action

G cluster_cell Inside the Cell cluster_crosslink Cross-linking cluster_cleavage Cleavage P1 Protein A P2 Protein B P1->P2 Interaction P1_linked Protein A P1->P1_linked Forms Cross-link P2_linked Protein B XL Cross-linker (R-S-S-R) XL->P1 Reacts with primary amines P1_linked->P2_linked Covalent (R-S-S-R) Bridge reducer + Reducing Agent (e.g., DTT) P1_linked->reducer Sample Prep P1_cleaved Protein A P2_cleaved Protein B reducer->P1_cleaved Releases Proteins

Caption: Mechanism of amine-reactive, thiol-cleavable cross-linking.

References

Application Notes and Protocols for Redox-Responsive Hydrogels using "Propanamide, 3,3'-dithiobis[n-methyl-]"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redox-responsive hydrogels are a class of "smart" biomaterials designed to undergo a structural change in response to a reducing environment. This property makes them highly valuable for targeted drug delivery, particularly in disease states with elevated levels of reducing agents, such as the intracellular environment or tumor microenvironments. The disulfide bond within "Propanamide, 3,3'-dithiobis[n-methyl-]" serves as a redox-sensitive crosslinker. In an oxidizing environment, the disulfide bond is stable, maintaining the hydrogel's integrity. However, in the presence of reducing agents like glutathione (GSH) or dithiothreitol (DTT), the disulfide bond is cleaved, leading to the degradation of the hydrogel and the controlled release of an encapsulated payload.[1][2][3]

These application notes provide a comprehensive overview of the synthesis, characterization, and application of redox-responsive hydrogels utilizing "Propanamide, 3,3'-dithiobis[n-methyl-]" as a key crosslinking agent.

Principle of Redox-Responsiveness

The core of the redox-responsive mechanism lies in the reversible cleavage of the disulfide bond in "Propanamide, 3,3'-dithiobis[n-methyl-]". This disulfide bond can be broken by reducing agents, which are found in higher concentrations inside cells compared to the extracellular environment. This differential in reducing potential allows for the targeted release of therapeutic agents within the desired cellular compartments.

cluster_0 Hydrogel Network cluster_1 Reducing Environment (e.g., High Glutathione) cluster_2 Degraded Hydrogel Polymer1 Polymer Backbone Crosslinker Propanamide, 3,3'-dithiobis[n-methyl-] (S-S) Polymer1->Crosslinker Crosslink Polymer2 Polymer Backbone Crosslinker->Polymer2 Crosslink CleavedCrosslinker Cleaved Crosslinker (SH HS) Crosslinker->CleavedCrosslinker Disulfide Cleavage ReducingAgent Reducing Agent (e.g., GSH) DegradedPolymer1 Polymer Backbone DegradedPolymer2 Polymer Backbone ReleasedDrug Released Drug CleavedCrosslinker->ReleasedDrug Drug Release cluster_0 Experimental Workflow: Hydrogel Synthesis start Start prep_peg Prepare 4-arm PEG-SH solution in PBS (pH 7.4) start->prep_peg prep_crosslinker Prepare Propanamide, 3,3'-dithiobis[n-methyl-] solution in DMF/PBS start->prep_crosslinker mix Mix PEG-SH and crosslinker solutions prep_peg->mix prep_crosslinker->mix vortex Vortex for 30 seconds mix->vortex incubate Incubate at 37°C vortex->incubate gelation Monitor for Gelation (Vial Inversion Method) incubate->gelation end Hydrogel Formed gelation->end cluster_0 Experimental Workflow: Drug Release Study start Start prep_hydrogel Prepare drug-loaded hydrogel start->prep_hydrogel place_in_pbs Place hydrogel in PBS (Control) prep_hydrogel->place_in_pbs place_in_dtt Place hydrogel in PBS with 10 mM DTT (Test) prep_hydrogel->place_in_dtt incubate Incubate at 37°C with gentle shaking place_in_pbs->incubate place_in_dtt->incubate sample Collect aliquots of the supernatant at time intervals incubate->sample analyze Analyze drug concentration (e.g., UV-Vis Spectroscopy) sample->analyze plot Plot cumulative drug release vs. time analyze->plot end End plot->end

References

Application Notes: Utilizing Thiol-Cleavable Crosslinkers for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Propanamide, 3,3'-dithiobis[n-methyl-]": Comprehensive searches for "Propanamide, 3,3'-dithiobis[n-methyl-]" did not yield sufficient public data regarding its specific application in protein-protein interaction (PPI) studies. However, the core structure, "3,3'-dithiobis," is characteristic of a well-established class of thiol-cleavable crosslinking agents. This document will focus on a widely used and representative compound from this class, Dithiobis(succinimidyl propionate) (DSP) , also known as Lomant's Reagent. The principles and protocols described herein are broadly applicable to other similar thiol-cleavable crosslinkers.

Introduction to Chemical Crosslinking for PPI Studies

The study of protein-protein interactions is fundamental to understanding cellular processes. While many stable protein complexes can be isolated using methods like co-immunoprecipitation, transient or weak interactions are often lost during experimental procedures.[1][2][3] Chemical crosslinking provides a powerful strategy to "capture" these labile interactions by forming stable covalent bonds between nearby proteins within their native cellular environment.[4]

Principle of DSP-Mediated Crosslinking

DSP is a homobifunctional, membrane-permeable crosslinker ideal for in vivo and in vitro PPI studies.[5][6][7][8] Its utility stems from three key features:

  • Amine-Reactive NHS Esters: DSP possesses N-hydroxysuccinimide (NHS) esters at both ends of its spacer arm. These groups react efficiently with primary amines (such as the side chain of lysine residues) on proteins, forming stable amide bonds.[6][7][9]

  • Spacer Arm: A 12.0 Å spacer arm connects the two NHS esters, defining the maximum distance between two crosslinked amino acid residues.[4][10]

  • Cleavable Disulfide Bond: The central feature of DSP is a disulfide bond within its spacer arm. This bond is stable during the crosslinking and purification steps but can be easily cleaved by reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol (BME).[1][4][11]

This cleavability is crucial for subsequent analysis. For instance, after isolating a crosslinked complex, the interacting partners can be separated by reduction and identified using techniques like SDS-PAGE and mass spectrometry.[1][5]

Applications in Research and Drug Development
  • Mapping Protein Interaction Networks: DSP enables the stabilization and subsequent identification of components within complex protein networks, providing a "snapshot" of interactions at a specific moment.[4][12]

  • Validating Transient Interactions: It is particularly effective for confirming weak or transient interactions that are difficult to detect by other means.[1][3]

  • Structural Biology: The distance constraints provided by crosslinking can aid in the computational modeling of protein complex structures.

  • Drug Target Discovery: By identifying novel protein interactions, new targets for therapeutic intervention can be uncovered.

Experimental Protocols

Protocol 1: In Vivo Crosslinking of Cultured Cells with DSP

This protocol describes a general procedure for crosslinking proteins in living mammalian cells.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293) at 80-90% confluency.

  • DSP (Lomant's Reagent).[10]

  • Anhydrous Dimethyl sulfoxide (DMSO).

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Cell Lysis Buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Cell scrapers.

Procedure:

  • Cell Preparation: Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any amine-containing media components.[10]

  • Prepare Crosslinking Solution: Immediately before use, prepare a 100 mM DSP stock solution by dissolving 40.4 mg of DSP in 1 mL of DMSO.[4] For a working solution, dilute the stock to a final concentration of 1-2 mM in ice-cold PBS. Add the DSP stock dropwise while mixing to prevent precipitation.[4][10]

  • Crosslinking Reaction: Add the DSP working solution to the cells, ensuring the entire monolayer is covered. Incubate for 30-45 minutes at room temperature or 2 hours on ice.[10][13]

  • Quench Reaction: Aspirate the crosslinking solution. To quench the reaction and consume any unreacted DSP, add ice-cold PBS containing 20-50 mM Tris-HCl. Incubate for 15 minutes on ice.[4][10]

  • Cell Lysis: Wash the cells twice more with ice-cold PBS. Add ice-cold lysis buffer to the plate, and scrape the cells.

  • Isolate Lysate: Transfer the cell suspension to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Downstream Processing: The supernatant containing the crosslinked protein lysate is now ready for downstream applications such as immunoprecipitation and analysis.

Protocol 2: Immunoprecipitation and Analysis of Crosslinked Complexes

This protocol outlines the isolation of a specific protein of interest (POI) and its crosslinked partners.

Materials:

  • Crosslinked cell lysate (from Protocol 1).

  • Antibody specific to the POI.

  • Protein A/G magnetic beads or agarose slurry.

  • Wash Buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • Reducing Agent: 1 M DTT or pure BME.

  • SDS-PAGE equipment and reagents.

Procedure:

  • Immunoprecipitation: Add the specific antibody to the crosslinked lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture Immune Complex: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Wash: Pellet the beads using a magnetic stand or centrifugation. Discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specific binders.

  • Elution and Cleavage: To elute the protein complexes and cleave the crosslinker, add 1X SDS-PAGE sample buffer containing a final concentration of 50-100 mM DTT or 5% BME to the beads.

  • Denaturation: Heat the sample at 95-100°C for 5-10 minutes. This step denatures the proteins and ensures complete reduction of the disulfide bonds in the DSP crosslinker.[5]

  • Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel for separation. Proteins can be visualized by Coomassie staining, silver staining, or transferred to a membrane for Western blotting to identify the POI and its interacting partners. For comprehensive identification, bands of interest can be excised from the gel and analyzed by mass spectrometry.

Data Presentation

Quantitative data from crosslinking experiments can be summarized to guide experimental design and interpret results.

Table 1: Typical Experimental Parameters for DSP Crosslinking

Parameter In Vitro (Purified Proteins) In Vivo (Cultured Cells)
DSP Concentration 0.2 - 2 mM 1 - 2 mM
Reaction Buffer Non-amine (e.g., PBS, HEPES) PBS
Reaction Time 30 - 60 min 30 - 45 min
Temperature 4°C or Room Temperature Room Temperature
Quenching Agent 20 - 100 mM Tris or Glycine 20 - 50 mM Tris

| Cleavage Agent | 50 - 100 mM DTT or 5% BME | 50 - 100 mM DTT or 5% BME |

Table 2: Example Mass Spectrometry Output from a Hypothetical Immunoprecipitation of "Protein X"

Identified Protein Gene Name Unique Peptides Sequence Coverage (%) Putative Function
Protein X PRTX 25 65 Bait Protein (Kinase)
Protein Y PRTY 12 48 Known Interactor (Substrate)
Protein Z PRTZ 8 32 Novel Interactor (Adaptor)

| Protein A | PRTA | 5 | 21 | Novel Interactor (Scaffold) |

Visualizations

G cluster_0 DSP Molecule cluster_1 Proteins cluster_2 Crosslinked Complex cluster_3 Cleavage DSP NHS-ester -- Spacer(S-S) -- NHS-ester Complex Protein 1 -- Linker -- Protein 2 P1 Protein 1 (with Lys-NH2) P1->Complex + DSP P2 Protein 2 (with Lys-NH2) P2->Complex + DSP P1_sep Protein 1 Complex->P1_sep + DTT/BME (Reduction) P2_sep Protein 2

G A 1. In Vivo Crosslinking (Cells + DSP) B 2. Cell Lysis A->B C 3. Immunoprecipitation (using anti-POI antibody) B->C D 4. Wash Steps (remove non-specific binders) C->D E 5. Elution & Cleavage (add reducing agent) D->E F 6. Analysis (SDS-PAGE / Mass Spec) E->F G 7. Identify Interacting Proteins F->G

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Kinase Kinase A Receptor->Kinase Ligand Binding Adaptor Adaptor Protein Kinase->Adaptor Phosphorylation Effector Effector Protein Adaptor->Effector Recruitment Downstream Downstream Effector->Downstream Cellular Response

References

Quenching the Cross-Linking Reaction of Dithiobis(succinimidyl propionate) (DSP): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a versatile, membrane-permeable, and thiol-cleavable homobifunctional cross-linker.[1] Its primary application lies in the covalent stabilization of protein-protein interactions within cellular environments, facilitating the study of transient or weak interactions.[2] DSP contains two N-hydroxysuccinimide (NHS) esters that react with primary amines (such as the side chain of lysine residues and the N-terminus of polypeptides) to form stable amide bonds.[1][3] The central disulfide bond in the DSP spacer arm can be cleaved by reducing agents, allowing for the dissociation of cross-linked complexes, a feature particularly useful for downstream analysis such as mass spectrometry.[2][4]

A critical step in any cross-linking experiment is the effective termination of the reaction, a process known as quenching. Quenching prevents non-specific and excessive cross-linking that can lead to the formation of large, insoluble aggregates and artifacts. This document provides detailed application notes and protocols for quenching the DSP cross-linking reaction, ensuring reproducible and reliable results in your research and development endeavors.

Principle of Quenching

The quenching of a DSP cross-linking reaction is achieved by adding a reagent that contains primary amines.[4][5] These quenching agents, typically Tris (tris(hydroxymethyl)aminomethane) or glycine, present a high concentration of primary amines that rapidly react with any remaining unreacted NHS esters on the DSP molecules.[6][7] This effectively inactivates the cross-linker, preventing it from forming further covalent bonds with the target proteins.[3]

Data Presentation: Quenching Parameters

The following table summarizes the key quantitative parameters for quenching a DSP cross-linking reaction, compiled from various sources to provide a comprehensive overview for easy comparison.

ParameterRecommended RangeNotes
Quenching Agent Tris or GlycineBoth are effective due to the presence of a primary amine.[4][5]
Stock Concentration 1 MA high concentration stock allows for minimal volume addition.[4][5]
Final Concentration 20-50 mMThis concentration is sufficient to rapidly inactivate excess DSP.[4][6][8]
Incubation Time 15 minutesA short incubation is typically sufficient for complete quenching.[5][9]
Incubation Temperature Room TemperatureThe quenching reaction is efficient at ambient temperature.
pH of Quenching Agent ~7.5A slightly alkaline pH ensures the primary amine is deprotonated and reactive.[4][5]

Experimental Protocols

Protocol 1: Quenching of DSP Cross-Linking in Solution (e.g., Purified Protein Complexes)

This protocol describes the quenching of a DSP cross-linking reaction performed on proteins in a solution-based assay.

Materials:

  • Cross-linked protein sample

  • 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 7.5[4][5]

  • Reaction Buffer (e.g., PBS, HEPES, Borate buffer, pH 7-9)[5][10]

Procedure:

  • Perform the DSP cross-linking reaction according to your established protocol. A typical reaction involves incubating the protein sample with DSP (e.g., 20- to 50-fold molar excess) for 30-60 minutes at room temperature.[8][11]

  • To quench the reaction, add the 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 7.5 stock solution to the reaction mixture to achieve a final concentration of 20-50 mM.[4][9] For example, add 20-50 µL of the 1 M stock solution to a 1 mL reaction volume.

  • Mix gently by vortexing or pipetting.

  • Incubate the mixture for 15 minutes at room temperature to ensure complete quenching of any unreacted DSP.[5][9]

  • The quenched sample is now ready for downstream applications, such as SDS-PAGE analysis, immunoprecipitation, or mass spectrometry.

Protocol 2: Quenching of Intracellular DSP Cross-Linking in Cultured Cells

This protocol outlines the quenching procedure for DSP cross-linking performed on whole cells to study in vivo protein interactions.

Materials:

  • Adherent or suspension cells treated with DSP

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 7.5[4][5]

  • Ice-cold Phosphate-Buffered Saline (PBS)

Procedure:

  • After treating the cells with DSP in an appropriate buffer for the desired time (e.g., 30-45 minutes at room temperature), terminate the cross-linking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[12]

  • Incubate the cells with the quenching agent for 10-15 minutes at room temperature.[12]

  • For adherent cells, aspirate the cross-linking and quenching solution and wash the cells twice with ice-cold PBS.

  • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 3 minutes) and wash the cell pellet twice with ice-cold PBS.

  • The cell pellet is now ready for cell lysis and subsequent analysis of the cross-linked protein complexes.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in a DSP cross-linking experiment.

cluster_prep Sample Preparation cluster_reaction Cross-Linking Reaction cluster_quench Quenching cluster_analysis Downstream Analysis Protein Protein Sample in Amine-Free Buffer Add_DSP Add DSP (e.g., 20-50x molar excess) Protein->Add_DSP Incubate Incubate (30-60 min, RT) Add_DSP->Incubate Add_Quench Add Quenching Agent (Tris or Glycine) Incubate->Add_Quench Incubate_Quench Incubate (15 min, RT) Add_Quench->Incubate_Quench Analysis SDS-PAGE, Immunoprecipitation, Mass Spectrometry Incubate_Quench->Analysis

Caption: Workflow for DSP cross-linking and quenching.

Start Start: DSP Cross-Linking Experiment Buffer_Check Is the buffer amine-free (e.g., no Tris or Glycine)? Start->Buffer_Check Buffer_Exchange Buffer exchange into PBS, HEPES, or Borate Buffer_Check->Buffer_Exchange No Perform_XL Perform DSP Cross-Linking Buffer_Check->Perform_XL Yes Buffer_Exchange->Perform_XL Quench_Reaction Quench with 20-50 mM Tris or Glycine Perform_XL->Quench_Reaction Proceed Proceed to Downstream Analysis Quench_Reaction->Proceed

Caption: Decision-making for DSP cross-linking buffer selection.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Quenching Insufficient concentration of quenching agent.Ensure the final concentration of Tris or Glycine is within the 20-50 mM range.[4][6]
Insufficient quenching time.Incubate for the recommended 15 minutes at room temperature.[5][9]
Low Cross-Linking Efficiency Presence of primary amines in the reaction buffer.Use amine-free buffers such as PBS, HEPES, or Borate for the cross-linking reaction.[5][10]
Hydrolysis of DSP.Prepare DSP stock solution in anhydrous DMSO immediately before use and avoid aqueous storage.[9][12]
High Molecular Weight Aggregates Over-crosslinking.Optimize DSP concentration and reaction time. Ensure prompt and efficient quenching.

Conclusion

The quenching step is a simple yet crucial part of the DSP cross-linking workflow. By effectively terminating the reaction with primary amine-containing reagents like Tris or glycine, researchers can prevent unwanted side reactions and ensure the integrity of their cross-linked samples. Adherence to the optimized protocols and parameters presented in these application notes will contribute to the generation of high-quality, reproducible data in studies of protein-protein interactions.

References

Application Notes and Protocols for Dithiobis-Amide Cross-linkers in Protein Complex Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for the elucidation of protein-protein interactions (PPIs) and the structural characterization of protein complexes.[1] Cross-linking agents covalently connect interacting proteins in close proximity, effectively "freezing" the interaction for subsequent analysis.[2] This document provides detailed application notes and protocols for the use of dithiobis-amide compounds, exemplified by the well-characterized cross-linker Dithiobis(succinimidyl propionate) (DSP), for the identification and analysis of protein complexes. While specific data for "Propanamide, 3,3'-dithiobis[n-methyl-" is not extensively available, the principles and protocols outlined herein for related dithiobis compounds are directly applicable.

Dithiobis-amide cross-linkers are homobifunctional reagents that possess two amine-reactive groups, typically N-hydroxysuccinimide (NHS) esters, separated by a spacer arm containing a disulfide bond.[3][4] This disulfide bond is readily cleavable by reducing agents, a critical feature that facilitates the identification of cross-linked peptides by mass spectrometry.[4][5] The ability to reverse the cross-link simplifies the analysis of complex spectra and enhances the confidence in identifying interacting proteins.[6][7]

Principle of Dithiobis-Amide Cross-linking

The fundamental principle of using dithiobis-amide cross-linkers involves a two-step process. First, the NHS esters at either end of the reagent react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a polypeptide) on proteins that are in close proximity.[2][8] This results in the formation of a stable amide bond, covalently linking the interacting proteins.

Following the isolation of the cross-linked protein complexes, the disulfide bond in the spacer arm can be cleaved using a reducing agent such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[4] This cleavage separates the cross-linked proteins, allowing for their individual identification by standard proteomics techniques like SDS-PAGE and mass spectrometry.[2][7] The reversibility of the cross-link is a key advantage, simplifying data analysis in mass spectrometry.[6]

Principle of Dithiobis-Amide Cross-linking cluster_0 Cross-linking Reaction cluster_1 Cleavage of Cross-link Protein_A Protein A Cross-linker Dithiobis-amide Cross-linker Protein_A->Cross-linker Proximity Protein_B Protein B Protein_B->Cross-linker Proximity Complex Covalently Cross-linked Protein Complex Cross-linker->Complex Reaction with primary amines Reduced_Complex Cross-linked Complex Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Reduced_Complex->Reducing_Agent Cleaved_Proteins Individual Proteins A and B Reducing_Agent->Cleaved_Proteins Disulfide bond cleavage

A diagram illustrating the principle of protein cross-linking and cleavage.

Data Presentation

The following table summarizes typical experimental parameters for in vitro and in vivo cross-linking experiments using dithiobis-amide cross-linkers like DSP. These values should be optimized for each specific system.

ParameterIn Vitro Cross-linkingIn Vivo Cross-linkingReference
Cross-linker Concentration 0.1 - 2 mM1 - 5 mM[7]
Protein Concentration 1 - 5 mg/mLN/A (whole cells)[7]
Incubation Time 30 - 60 minutes at room temperature or 2 hours on ice30 minutes on ice[7]
Quenching Reagent 50 mM Tris-HCl or Glycine100 mM Tris-HCl[7]
Quenching Time 15 minutes15 minutes on ice[7]
Reducing Agent 50 mM DTT or 20 mM TCEP50 mM DTT or 20 mM TCEP[4]

Experimental Protocols

Protocol 1: In Vitro Cross-linking of Purified Proteins

This protocol is designed for studying interactions between purified proteins in a controlled environment.

Materials:

  • Purified protein complex (1-5 mg/mL)

  • Cross-linking buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • Dithiobis-amide cross-linker (e.g., DSP)

  • Anhydrous DMSO

  • Quenching buffer (1 M Tris-HCl, pH 7.5)

  • Reducing sample buffer (containing 50 mM DTT or 2-mercaptoethanol)

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is in a non-amine containing buffer like HEPES or PBS.

  • Prepare Cross-linker Stock: Immediately before use, dissolve the dithiobis-amide cross-linker in anhydrous DMSO to a concentration of 10-25 mM.

  • Initiate Cross-linking: Add the cross-linker stock solution to the protein sample to a final concentration of 0.1-2 mM.[7] The optimal concentration should be determined empirically.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[7]

  • Quench Reaction: Stop the cross-linking reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.[7]

  • Analyze Cross-linked Products: The cross-linked sample can be analyzed by SDS-PAGE. To confirm cross-linking, run two lanes: one with non-reducing sample buffer and one with reducing sample buffer. The high molecular weight cross-linked bands should disappear in the reduced sample.

  • Mass Spectrometry Analysis: For identification of interacting proteins and cross-linked peptides, the sample can be subjected to in-solution or in-gel digestion with a protease (e.g., trypsin) followed by LC-MS/MS analysis.

Protocol 2: In Vivo Cross-linking in Cultured Cells

This protocol is for capturing protein interactions within a cellular environment.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Dithiobis-amide cross-linker (e.g., DSP)

  • Quenching buffer (100 mM Tris-HCl, 150 mM NaCl, pH 8.0), ice-cold

  • Cell lysis buffer with protease inhibitors

Procedure:

  • Cell Culture: Grow cells to the desired confluency.

  • Cell Washing: Wash the cells three times with ice-cold PBS to remove media components.

  • Cross-linking: Prepare a fresh solution of the cross-linker in ice-cold PBS at a concentration of 1-5 mM.[7] Add the cross-linking solution to the cells and incubate for 30 minutes on ice.[7]

  • Quenching: Wash the cells twice with cold PBS. Add ice-cold quenching buffer and incubate for 15 minutes on ice to stop the reaction.[7]

  • Cell Lysis: Wash the cells three times with PBS at room temperature and then lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Isolation and Analysis: Isolate the protein lysate by centrifugation. The cross-linked proteins can be analyzed by SDS-PAGE and Western blotting, or further purified by immunoprecipitation for subsequent mass spectrometry analysis.

Experimental Workflow and Data Analysis

The overall workflow for a typical XL-MS experiment involves several stages, from sample preparation to data analysis.

Experimental Workflow for XL-MS Sample_Prep Sample Preparation (Purified Complex or Cells) Crosslinking Cross-linking (e.g., with DSP) Sample_Prep->Crosslinking Quenching Quenching Crosslinking->Quenching Isolation Protein Complex Isolation (e.g., IP, SEC) Quenching->Isolation Digestion Proteolytic Digestion (e.g., Trypsin) Isolation->Digestion Enrichment Enrichment of Cross-linked Peptides (Optional) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Data_Analysis Data Analysis (e.g., MeroX, xComb) LCMS->Data_Analysis Modeling Structural Modeling Data_Analysis->Modeling

A diagram of the experimental workflow for cross-linking mass spectrometry.

Data analysis for XL-MS experiments requires specialized software that can identify the spectra of cross-linked peptides.[1][9] These software packages, such as MeroX and xComb, can handle the complexity of spectra generated from two linked peptides and identify the specific residues involved in the cross-link.[1][9] The identified cross-links provide distance constraints that can be used to model the three-dimensional structure of the protein complex.[9]

Concluding Remarks

The use of dithiobis-amide cross-linkers is a robust method for identifying protein-protein interactions and gaining low-resolution structural information about protein complexes.[10][11] The cleavable nature of the disulfide bond is a significant advantage for mass spectrometry-based analysis, simplifying data interpretation and increasing the reliability of results.[6] The protocols and data presented here provide a solid foundation for researchers to apply this powerful technique in their studies of protein complexes. It is important to empirically optimize the experimental conditions for each specific biological system to achieve the best results. empirically optimize the experimental conditions for each specific biological system to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Propanamide, 3,3'-dithiobis[n-methyl-] Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Propanamide, 3,3'-dithiobis[n-methyl-]. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on concentration optimization.

Frequently Asked Questions (FAQs)

Q1: What is Propanamide, 3,3'-dithiobis[n-methyl-]?

A1: Propanamide, 3,3'-dithiobis[n-methyl-] is a chemical compound featuring a disulfide bond linking two n-methyl-propanamide units.[1] This disulfide bridge is a key structural feature, making the molecule susceptible to cleavage under reducing conditions. It is explored in biochemical research and pharmaceutical development, particularly in areas like redox-responsive drug delivery systems.[2][3]

Q2: What are the primary challenges when working with this compound?

A2: Due to its disulfide bond, the primary challenges include maintaining its stability in reducing environments, potential interference with thiol-containing reagents in assays, and ensuring accurate concentration determination. Its solubility can also be a factor to consider when preparing stock solutions.

Q3: How should I prepare a stock solution of Propanamide, 3,3'-dithiobis[n-methyl-]?

A3: It is recommended to dissolve Propanamide, 3,3'-dithiobis[n-methyl-] in an appropriate organic solvent such as DMSO or methanol to create a high-concentration stock solution.[4] For aqueous-based assays, this stock can then be diluted to the final working concentration. Always perform a solubility test for your specific experimental buffer.

Q4: My experimental results are inconsistent. What could be the cause?

A4: Inconsistent results can stem from the degradation of the disulfide bond.[5] This can be caused by reducing agents in your media or cell lysates. It is also possible that the compound interferes with the assay itself. Always run appropriate controls and consider the redox environment of your experiment.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Solution
  • Possible Cause: The compound has limited solubility in aqueous buffers, especially when diluting a concentrated organic stock solution.

  • Troubleshooting Steps:

    • Decrease Final Concentration: Attempt to use a lower final concentration of the compound in your assay.

    • Adjust Solvent Percentage: Increase the percentage of the organic solvent in the final solution, ensuring it remains within a non-toxic range for your cells or assay components.

    • Use a Different Solvent: Test the solubility in alternative biocompatible solvents.

    • Prepare Fresh Dilutions: Make fresh dilutions from your stock solution immediately before each experiment.

Issue 2: Loss of Compound Activity Over Time
  • Possible Cause: The disulfide bond is being reduced and cleaved by components in the experimental medium (e.g., thiols in serum, or secreted by cells).

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments.

    • Minimize Exposure to Reducing Agents: If possible, avoid or minimize the concentration of reducing agents like DTT or BME in your buffers, unless they are part of the intended experimental design.

    • Stability Test: Perform a stability test by incubating the compound in your experimental medium over a time course and analyzing its integrity using techniques like HPLC or LC-MS.

Issue 3: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
  • Possible Cause: The disulfide bond or its cleaved thiol products may be redox-active and can directly interact with the tetrazolium salts used in these assays, leading to false-positive or false-negative results.

  • Troubleshooting Steps:

    • Cell-Free Control: Run a control with the compound in the assay medium without cells to check for direct reduction of the assay reagent.

    • Alternative Viability Assays: Use a non-tetrazolium-based assay, such as one that measures ATP content (e.g., CellTiter-Glo®) or a resazurin-based assay.

    • Microscopy: Visually inspect the cells under a microscope to confirm the results of the viability assay.

Data Presentation

Table 1: Physicochemical Properties of Propanamide, 3,3'-dithiobis[n-methyl-]

PropertyValueReference
Molecular Formula C₈H₁₆N₂O₂S₂[1]
Molecular Weight 236.4 g/mol [1]
CAS Number 999-72-4[6]
Melting Point 111-112 °C[6]
Solubility Slightly soluble in DMSO and Methanol[4]
Appearance White to Off-White Solid[4]

Experimental Protocols

Protocol: Determining the Optimal Concentration for a Cytotoxicity Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of Propanamide, 3,3'-dithiobis[n-methyl-] using an MTT assay.

Materials:

  • Propanamide, 3,3'-dithiobis[n-methyl-]

  • DMSO (for stock solution)

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or a specialized buffer)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (200 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]

  • Compound Preparation: Prepare a 10 mM stock solution of Propanamide, 3,3'-dithiobis[n-methyl-] in DMSO. Create a series of logarithmic dilutions (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) in the cell culture medium.[7]

  • Cell Treatment: Remove the old medium from the wells and add 200 µL of the prepared compound dilutions. Include a vehicle control (medium with the same percentage of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 72 hours.[7]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of the solubilizing agent to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow Workflow for Optimizing Compound Concentration cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_dilutions Create Serial Dilutions (e.g., 0.1 µM to 1 mM) prep_stock->prep_dilutions treat_cells Treat Cells with Compound Dilutions prep_dilutions->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for Specified Time (e.g., 72h) treat_cells->incubate viability_assay Perform Viability Assay (e.g., MTT) incubate->viability_assay read_plate Measure Absorbance viability_assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for optimizing compound concentration.

Signaling_Pathway Hypothetical Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular compound Propanamide, 3,3'-dithiobis[n-methyl-] cleaved_compound Cleaved Compound (Active Thiols) compound->cleaved_compound Reduction gsh GSH (Glutathione) gsh->cleaved_compound ros Increased ROS cleaved_compound->ros stress_pathway Stress Response Pathway (e.g., MAPK) ros->stress_pathway apoptosis Apoptosis stress_pathway->apoptosis

Caption: Hypothetical signaling pathway.

References

Troubleshooting incomplete "Propanamide, 3,3'-dithiobis[n-methyl-" cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the cleavage of Propanamide, 3,3'-dithiobis[N-methyl-]. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems encountered during the reduction of this disulfide-containing compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reaction for the cleavage of Propanamide, 3,3'-dithiobis[N-methyl-]?

The cleavage of Propanamide, 3,3'-dithiobis[N-methyl-] involves the reduction of its disulfide bond (-S-S-) to two individual thiol groups (-SH). This is a redox reaction where the disulfide bond is reduced by a reducing agent.[1]

Q2: Which are the most common and effective reducing agents for this cleavage?

Commonly used reducing agents for cleaving disulfide bonds include Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and Beta-Mercaptoethanol (BME).[2][3] DTT and TCEP are generally considered more potent than BME.[3][4]

Q3: What are the key differences between DTT and TCEP for cleaving disulfide bonds?

DTT is a thiol-based reducing agent that is highly effective but has a strong odor and is less stable in solution.[4][5] TCEP is a phosphine-based reducing agent that is odorless, more stable, and effective over a broader pH range.[5][6]

Q4: Is it necessary to remove the reducing agent after cleavage?

The necessity of removing the reducing agent depends on the downstream application. For instance, if the resulting thiol groups are to be reacted with maleimides, it is crucial to remove thiol-containing reducing agents like DTT as they will compete in the reaction.[5] While TCEP reacts more slowly with maleimides, its removal is still recommended for optimal results.[5]

Q5: How can I prevent the re-formation of the disulfide bond after cleavage?

After cleavage, the newly formed thiol groups can be prone to re-oxidation, leading to the reformation of the disulfide bond.[7] To prevent this, you can work in an anaerobic environment, keep the reducing agent in the solution if it doesn't interfere with subsequent steps, or "cap" the thiol groups by alkylation using reagents like iodoacetamide or N-ethylmaleimide.[4][8]

Troubleshooting Incomplete Cleavage

Incomplete cleavage of Propanamide, 3,3'-dithiobis[N-methyl-] can be a frustrating issue. The following guide, in a question-and-answer format, will help you diagnose and resolve the problem.

Issue: My cleavage reaction is incomplete. What should I check first?

Start by verifying the fundamentals of your reaction setup.

  • Is your reducing agent active?

    • Answer: Reducing agents like DTT can oxidize and lose activity over time, especially when in solution.[8] It is always best to use a freshly prepared solution of the reducing agent.[8] For DTT, ensure it was stored as a solid under inert gas at -20°C.[9]

  • Is the concentration of the reducing agent sufficient?

    • Answer: The reducing agent needs to be in molar excess to drive the reaction to completion.[9] For complete reduction, a significant molar excess is often required.[5] If you suspect insufficient concentration, try increasing it.

Issue: I've confirmed my reducing agent is fresh and at a sufficient concentration, but the cleavage is still incomplete. What's the next step?

Focus on the reaction conditions, as they play a critical role in the efficiency of the cleavage.

  • Is the pH of your reaction optimal for the chosen reducing agent?

    • Answer: Thiol-based reducing agents like DTT have an optimal pH range, typically between 7.1 and 8.0.[5] Their effectiveness decreases significantly in acidic conditions.[6] TCEP is effective over a much broader pH range (1.5 to 8.5).[5][7] Adjust the pH of your reaction buffer accordingly.

  • Are the reaction time and temperature adequate?

    • Answer: Disulfide bond reduction may be slow.[10] If the reaction is sluggish, consider increasing the incubation time or the temperature.[4] For example, increasing the temperature to 37°C or 50°C can enhance the reaction kinetics.[4] However, be mindful of the stability of your target molecule at higher temperatures.

Issue: I've optimized the reaction conditions, but the problem persists. Could there be other factors at play?

If the basics are covered, consider the chemical environment and the structure of your molecule.

  • Is it possible the disulfide bond is sterically hindered?

    • Answer: The accessibility of the disulfide bond to the reducing agent is crucial.[4][11] If the disulfide bond is buried within a larger molecular structure, its cleavage can be difficult. In such cases, adding a denaturant (e.g., urea or guanidine hydrochloride) might be necessary to unfold the molecule and expose the disulfide bond.[4]

  • Could other components in my reaction mixture be interfering?

    • Answer: Certain metal ions can interfere with the reaction.[12] The presence of oxidizing agents will counteract the reducing agent. Ensure your buffers and reagents are free from contaminants.

Quantitative Data Summary: Comparison of Common Reducing Agents

The following table summarizes the key characteristics and optimal conditions for the two most common and effective reducing agents for disulfide bond cleavage.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Chemical Nature Thiol-containing[4][5]Thiol-free phosphine[2][5]
Odor Strong, unpleasant[5]Odorless[4][5]
Effective pH Range 7.1 - 8.0 (optimal)[5]1.5 - 8.5[5][7]
Stability in Air Prone to oxidation[5]More resistant to oxidation[5]
Typical Concentration 50-100 mM for complete reduction[5]0.5-1 mM, but can be higher[7]
Reaction Temperature Room temperature, 37°C, or 56°C[5]Room temperature or on ice[5]
Incubation Time 10 - 60 minutes[5]< 5 minutes to 1 hour[5]

Experimental Protocols

Protocol: Cleavage of Propanamide, 3,3'-dithiobis[N-methyl-] using DTT

  • Prepare DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.3–8.5).[13] Store on ice.

  • Prepare Sample: Dissolve your Propanamide, 3,3'-dithiobis[N-methyl-] containing sample in a reaction buffer with a pH between 7.5 and 8.5.

  • Initiate Cleavage: Add the DTT stock solution to your sample to a final concentration of 50-100 mM.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C.

  • Monitor Reaction (Optional): The progress of the reaction can be monitored by techniques such as Ellman's assay to quantify the free thiol groups.[12]

  • Downstream Processing: Proceed with your next experimental step. If required, remove excess DTT using a desalting column or dialysis.

Protocol: Cleavage of Propanamide, 3,3'-dithiobis[N-methyl-] using TCEP

  • Prepare TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP hydrochloride in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[5] Note that TCEP solutions can be acidic, so the pH may need adjustment.[8]

  • Prepare Sample: Dissolve your Propanamide, 3,3'-dithiobis[N-methyl-] containing sample in the desired reaction buffer (pH 1.5 - 8.5).

  • Initiate Cleavage: Add the TCEP stock solution to your sample to achieve the desired final concentration (a 10-fold molar excess over the disulfide is a good starting point).[5]

  • Incubate: Incubate the reaction for 5-30 minutes at room temperature.

  • Monitor Reaction (Optional): Monitor the reaction progress as described for DTT.

  • Downstream Processing: Proceed to the next step. If necessary, excess TCEP can be removed.

Visualizations

cluster_cleavage Chemical Cleavage of Propanamide, 3,3'-dithiobis[N-methyl-] reactant Propanamide, 3,3'-dithiobis[N-methyl-] (Disulfide) product 2x N-methyl-3-mercaptopropanamide (Thiol) reactant->product Reduction reducer Reducing Agent (e.g., DTT or TCEP) reducer->product

Caption: Chemical reaction of disulfide bond cleavage.

cluster_troubleshooting Troubleshooting Incomplete Cleavage start Incomplete Cleavage q1 Is the reducing agent fresh and active? start->q1 sol1 Use a fresh solution of reducing agent. q1->sol1 No q2 Is the reducing agent concentration sufficient? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Increase the concentration of the reducing agent. q2->sol2 No q3 Are the reaction conditions (pH, temp, time) optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Optimize pH, temperature, and incubation time. q3->sol3 No q4 Is the disulfide bond sterically hindered? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Add a denaturant to expose the disulfide bond. q4->sol4 Yes end Cleavage successful or re-evaluate experiment q4->end No a4_yes Yes a4_no No sol4->end

Caption: Troubleshooting workflow for incomplete cleavage.

References

"Propanamide, 3,3'-dithiobis[n-methyl-" side reactions with primary amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Propanamide, 3,3'-dithiobis[n-methyl-]". This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding its use, particularly concerning side reactions with primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of Propanamide, 3,3'-dithiobis[n-methyl-] with primary amines?

The primary reaction involves the nucleophilic attack of the primary amine on the disulfide bond of Propanamide, 3,3'-dithiobis[n-methyl-]. This process is a form of thiol-disulfide exchange, leading to the cleavage of the disulfide bond and the formation of a sulfenamide and a thiol. Primary amines can react directly with disulfide bonds in a reaction that is not base-catalyzed.[1]

Q2: What are the potential side reactions when using Propanamide, 3,3'-dithiobis[n-methyl-] with primary amines?

While the main reaction is the disulfide exchange, other side reactions can occur depending on the experimental conditions:

  • Thiol-Disulfide Shuffling: The newly formed thiol can react with other disulfide bonds present in the reaction mixture, leading to a variety of disulfide-containing products. This process, also known as disulfide shuffling, does not change the total number of disulfide bonds but alters their connectivity.[2]

  • Amide Bond Instability: Under harsh conditions, such as high temperatures or extreme pH, the N-methylamide bond could potentially undergo hydrolysis or aminolysis (reaction with the primary amine). However, amides are generally stable, and these reactions are less common under typical physiological or bioconjugation conditions.

  • Oxidation of Thiols: The thiol generated from the disulfide cleavage can be susceptible to oxidation, especially in the presence of oxygen and metal ions, potentially leading to the reformation of disulfide bonds or further oxidation to sulfinic and sulfonic acids.[3]

Q3: How does pH affect the reaction between Propanamide, 3,3'-dithiobis[n-methyl-] and primary amines?

The reactivity of primary amines as nucleophiles is pH-dependent. At lower pH, the amine will be protonated (-NH3+), rendering it non-nucleophilic. As the pH increases towards the pKa of the primary amine (typically around 9-10), more of the amine will be in its neutral, nucleophilic form (-NH2), thus increasing the reaction rate. However, very high pH values can promote other side reactions, such as the hydrolysis of other functional groups in the reactants.

Q4: Can the N-methylamide group in Propanamide, 3,3'-dithiobis[n-methyl-] react with primary amines?

The N-methylamide group is generally unreactive towards primary amines under standard conditions. Amide exchange (transamidation) typically requires harsh conditions like high temperatures or the presence of strong acids or bases, which are not common in most applications involving disulfide-containing linkers. Acylation of primary amines to form amides is a common reaction, but this typically involves more reactive acylating agents like acid chlorides or anhydrides, not stable amides.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete reaction or low yield of disulfide cleavage. 1. Suboptimal pH: The pH of the reaction mixture may be too low, leading to the protonation of the primary amine and reduced nucleophilicity. 2. Steric Hindrance: The primary amine or the disulfide compound may be sterically hindered, slowing down the reaction. 3. Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.1. Optimize pH: Adjust the pH of the reaction buffer to be closer to, but ideally not significantly above, the pKa of the primary amine to ensure a sufficient concentration of the nucleophilic form. 2. Increase Reactant Concentration: If possible, increasing the concentration of the primary amine can help drive the reaction to completion. 3. Extend Reaction Time/Increase Temperature: Monitor the reaction over a longer period or cautiously increase the temperature to enhance the reaction rate.
Formation of multiple unexpected products. 1. Disulfide Shuffling: The thiol generated during the reaction can react with other disulfide bonds, leading to a mixture of products.[2] 2. Oxidation: The product thiol may be re-oxidizing to form various disulfide-containing species.1. Use a Thiol Scavenger: If the desired outcome is the complete reduction of the disulfide, consider adding a reducing agent like DTT or TCEP in excess after the initial reaction to reduce all disulfide bonds to free thiols. 2. Work under Inert Atmosphere: To prevent oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed buffers.
Degradation of starting material or product. 1. Harsh Reaction Conditions: Extreme pH or high temperatures can lead to the degradation of the reactants or products. 2. Instability of Sulfenamide Product: The sulfenamide formed from the reaction of the primary amine with the disulfide may be unstable under the reaction conditions.1. Use Milder Conditions: If degradation is observed, attempt the reaction under milder conditions (e.g., lower temperature, more neutral pH). 2. Characterize Product Immediately: Analyze the reaction mixture as soon as possible after the reaction is complete to minimize the degradation of any unstable intermediates or products.

Experimental Protocols

Protocol: Cleavage of Propanamide, 3,3'-dithiobis[n-methyl-] with a Primary Amine

This protocol provides a general procedure for the reaction of Propanamide, 3,3'-dithiobis[n-methyl-] with a primary amine. The concentrations and reaction conditions may need to be optimized for specific applications.

Materials:

  • Propanamide, 3,3'-dithiobis[n-methyl-]

  • Primary amine of interest

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4 or a buffer with a pH appropriate for the specific amine)

  • Degassing equipment (optional, but recommended)

  • Analytical instrument for monitoring the reaction (e.g., HPLC, LC-MS)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Propanamide, 3,3'-dithiobis[n-methyl-] in a suitable solvent (e.g., DMSO or the reaction buffer).

    • Prepare a stock solution of the primary amine in the reaction buffer.

  • Reaction Setup:

    • If sensitive to oxidation, degas the reaction buffer by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • In a reaction vessel, add the reaction buffer.

    • Add the primary amine stock solution to the desired final concentration.

    • Initiate the reaction by adding the stock solution of Propanamide, 3,3'-dithiobis[n-methyl-] to the desired final concentration.

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C).

    • Allow the reaction to proceed for a predetermined amount of time, with occasional gentle mixing.

  • Monitoring the Reaction:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Quench the reaction if necessary (e.g., by acidification).

    • Analyze the aliquots by a suitable analytical method (e.g., HPLC or LC-MS) to monitor the consumption of the starting materials and the formation of products.

  • Work-up and Analysis:

    • Once the reaction is complete, the products can be purified using standard chromatographic techniques if necessary.

    • Characterize the final products to confirm their identity.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Propanamide Propanamide, 3,3'-dithiobis[n-methyl-] Transition_State Transition State Propanamide->Transition_State Nucleophilic Attack Primary_Amine Primary Amine (R-NH2) Primary_Amine->Transition_State Sulfenamide Sulfenamide (R-NH-S-R') Thiol Thiol (HS-R') Transition_State->Sulfenamide Transition_State->Thiol

Caption: Reaction pathway of a primary amine with a disulfide bond.

Troubleshooting_Workflow start Experiment Start issue Side Reactions Observed? start->issue incomplete Incomplete Reaction? issue->incomplete No end Successful Reaction issue->end Yes multiple_products Multiple Products? incomplete->multiple_products No optimize_ph Adjust pH incomplete->optimize_ph Yes degradation Degradation? multiple_products->degradation No inert_atmosphere Use Inert Atmosphere multiple_products->inert_atmosphere Yes milder_conditions Use Milder Conditions degradation->milder_conditions Yes degradation->end No increase_conc Increase Amine Concentration optimize_ph->increase_conc increase_conc->issue inert_atmosphere->issue milder_conditions->issue

Caption: A troubleshooting workflow for side reactions.

References

Minimizing non-specific cross-linking with "Propanamide, 3,3'-dithiobis[n-methyl-"

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: Propanamide, 3,3'-dithiobis[n-methyl-] (Hereafter referred to as DMPBA)

Welcome to the technical support center for DMPBA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for minimizing non-specific cross-linking in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DMPBA and what are its reactive targets?

A1: DMPBA is a homobifunctional, thiol-reactive cross-linking agent. Its reactive groups specifically target free sulfhydryl groups (-SH) on cysteine residues within proteins.[1][2][3][4] The disulfide bond in the core of DMPBA allows for the cross-link to be cleaved under reducing conditions, making it a valuable tool for applications such as structural proteomics and analyzing protein-protein interactions.[5]

Q2: What are the primary causes of non-specific cross-linking and high background?

A2: Non-specific binding and high background in cross-linking experiments can stem from several factors:

  • Hydrophobic and Ionic Interactions: "Sticky" proteins with exposed hydrophobic regions or charged surfaces can non-specifically associate with other proteins, antibodies, or affinity resins.[6]

  • Inappropriate Reagent Concentration: Using an excessively high concentration of the cross-linker can lead to random, non-specific cross-linking events.

  • Incorrect Buffer Conditions: The pH and composition of the reaction buffer can significantly influence the reactivity of both the cross-linker and the target functional groups, potentially leading to side reactions.[7]

  • Reaction Quenching: Inefficient quenching of the cross-linking reaction can allow the reaction to proceed, increasing the likelihood of non-specific cross-links.

Q3: How can I optimize the concentration of DMPBA for my experiment?

A3: The optimal concentration of DMPBA is a balance between achieving efficient cross-linking of your target proteins and minimizing non-specific interactions. A good starting point is to perform a concentration titration experiment. We recommend testing a range of concentrations to determine the lowest effective concentration that provides a good signal for your protein of interest.

Troubleshooting Guides

Problem: High background or multiple non-specific bands are observed in my Western blot.

This is a common issue that can obscure the detection of your target cross-linked species. The following workflow can help you troubleshoot this problem.

high_background_workflow start High Background Observed optimize_conc Optimize DMPBA Concentration start->optimize_conc Start Here adjust_buffer Adjust Buffer Conditions optimize_conc->adjust_buffer If still high blocking Improve Blocking Step adjust_buffer->blocking If still high wash Increase Wash Steps blocking->wash If still high quench Optimize Quenching wash->quench If still high result Reduced Background quench->result nonspecific_binding cluster_0 Desired Cross-linking cluster_1 Non-Specific Cross-linking P1 Protein A DMPBA1 DMPBA P1->DMPBA1 P2 Protein B P2->DMPBA1 P3 Protein A DMPBA2 DMPBA P3->DMPBA2 P4 Non-target Protein P4->DMPBA2 blocking_decision_tree start High Non-Specific Binding? hydrophobic Hydrophobic Interactions Suspected? start->hydrophobic Yes no_block Standard Protocol start->no_block No ionic Ionic Interactions Suspected? hydrophobic->ionic No tween Add Tween-20 (0.05-0.1%) hydrophobic->tween Yes bsa Add BSA (1-2%) ionic->bsa No/Unsure salt Increase Salt Conc. (e.g., 150-500mM NaCl) ionic->salt Yes

References

Technical Support Center: Propanamide, 3,3'-dithiobis[n-methyl- Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propanamide, 3,3'-dithiobis[n-methyl-] and related disulfide-containing compounds in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and molecular ion for Propanamide, 3,3'-dithiobis[n-methyl-]?

A1: The chemical formula for the deuterated version of this compound is C₈H₁₀D₆N₂O₂S₂.[1] The expected monoisotopic mass is approximately 242.10 Da.[1] In your mass spectrum, you should look for ions corresponding to this mass. Depending on the ionization source and solvent conditions, you will likely observe protonated molecules ([M+H]⁺) at m/z 243.11 or other adducts such as sodium ([M+Na]⁺) at m/z 265.09.

Q2: My signal intensity is very low or non-existent. What are the common causes?

A2: Low or absent signal is a frequent issue in LC-MS. A systematic check is required:

  • Ionization Spray Instability: Visually inspect the electrospray needle if possible. An inconsistent or absent spray is a primary cause of signal loss. This can be due to a clog in the capillary.[2][3]

  • Incorrect MS Method Parameters: Ensure your method is correctly set up to acquire data for your target m/z range.[2]

  • System Contamination: High background noise from a contaminated system can suppress the signal of your analyte. Check blank injections for significant signal.[2][4]

  • Low System Pressure: Irregular pressure can indicate leaks or clogs within the LC system, preventing your sample from reaching the mass spectrometer efficiently.[2]

Q3: I am observing many unexpected peaks, including some at a higher mass than my compound. What could they be?

A3: Unexpected peaks can arise from several sources:

  • Disulfide Scrambling: During sample preparation, especially at basic pH (pH 8.0-8.5), disulfide bonds can break and reform incorrectly, leading to non-native multimers.[5][6] Maintaining a neutral pH and controlling temperature can mitigate this.[5]

  • In-Source Fragmentation/Reactions: The conditions in the ion source can sometimes cause the molecule to fragment or form dimers/trimers.

  • Contamination: Peaks could originate from solvents, previous samples (carryover), or column bleed. Running a solvent blank is essential to identify these.[7]

Q4: How does the disulfide bond affect fragmentation in CID/HCD?

A4: In low-energy collision-induced dissociation (CID), the disulfide bond itself is often stable and remains intact.[5][6] The fragmentation you observe will likely be from the cleavage of other bonds, such as the C-S bonds or fragmentation of the propanamide backbone. This can make sequencing peptides containing disulfide loops challenging.[8] For targeted cleavage of the disulfide bond, fragmentation methods like Electron-Transfer Dissociation (ETD) are more effective.[5][6]

Q5: Should I reduce and alkylate my sample before analysis?

A5: This depends entirely on your experimental goal.

  • To analyze the intact molecule: If you need to confirm the mass of the complete disulfide-linked compound, you should analyze it in its non-reduced form.

  • To confirm the monomeric unit or simplify spectra: If you are dealing with a complex mixture or want to confirm the mass of the individual monomeric units, a reduction and alkylation step is necessary. This process cleaves the disulfide bond into two free thiol groups, which are then capped (alkylated) to prevent them from reforming.[8][9] This simplifies the resulting mass spectrum.

Troubleshooting Guides

This section provides structured workflows to diagnose and resolve common issues.

Guide 1: Diagnosing Complex or Unidentifiable Spectra

If your spectrum is overly complex or does not show the expected ions, follow this logical workflow.

G start Complex/Unidentifiable Spectrum check_mw Is the M+H peak (m/z 243.11) present? start->check_mw check_high_mass Are there peaks with m/z > 244? check_mw->check_high_mass  Yes no_analyte Analyte Not Detected. ACTION: See Troubleshooting Guide for Low/No Signal. check_mw->no_analyte No check_fragments Do observed fragments match expected patterns? check_high_mass->check_fragments  No scrambling Potential Disulfide Scrambling or In-Source Multimerization. ACTION: Review sample prep pH and source conditions. check_high_mass->scrambling Yes success Spectrum is likely correct. Proceed with analysis. check_fragments->success Yes fragmentation_issue Unexpected Fragmentation. ACTION: Consider alternative fragmentation (e.g., ETD) or verify instrument calibration. check_fragments->fragmentation_issue No

Caption: Troubleshooting workflow for complex spectra.

Data Presentation

Table 1: Key Mass Spectrometry Data for Analyte
ParameterValue (for Deuterated Form)Notes
Molecular Formula C₈H₁₀D₆N₂O₂S₂Source: PubChem[1]
Monoisotopic Mass 242.10298058 DaComputed Value[1]
[M+H]⁺ (Protonated) 243.11026 DaPrimary ion observed in positive ESI.
[M+Na]⁺ (Sodium Adduct) 265.09220 DaCommon adduct in positive ESI.
Reduced Monomer Mass ~121.05 DaMass of the single propanamide unit after S-S cleavage.
Table 2: Predicted Fragmentation Patterns (CID/HCD)

The following table lists potential fragments. Note that disulfide bonds are often resistant to CID.[5]

m/z (approx.)Proposed Fragment StructureCleavage Type
121 [C₄H₅D₃NOS]⁺S-S Bond Cleavage (Monomer radical cation)
88 [C₃H₂D₃NO]⁺C-S Bond Cleavage
72 [C₂H₂D₃N]⁺Amide Backbone Cleavage
57 [C₃H₅O]⁺Propanoyl group fragment

Experimental Protocols

Protocol: Reduction and Alkylation for Monomer Analysis

This protocol is used to cleave the disulfide bond for simplified analysis or to confirm the mass of the monomeric unit.

G start 1. Sample in Buffer (pH 7.0-7.5) reduce 2. Add Reducing Agent (e.g., 5 mM DTT) start->reduce incubate1 3. Incubate (e.g., 60 min at 37°C) reduce->incubate1 alkylate 4. Add Alkylating Agent (e.g., 15 mM IAA) incubate1->alkylate incubate2 5. Incubate in Dark (e.g., 30 min at RT) alkylate->incubate2 analyze 6. Analyze via LC-MS incubate2->analyze

Caption: Workflow for sample reduction and alkylation.

Methodology:

  • Solubilization: Dissolve the sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate) at a pH between 7.0 and 7.5 to minimize disulfide scrambling.[6]

  • Reduction: Add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5-10 mM.[8][9] Incubate the sample for 30-60 minutes at a controlled temperature (e.g., 37°C or 56°C).

  • Alkylation: After cooling the sample to room temperature, add an alkylating agent like Iodoacetamide (IAA) or N-ethylmaleimide (NEM) in excess (e.g., 2-3 times the molar concentration of the reducing agent).[9] This step should be performed in the dark to prevent degradation of the reagent. Incubate for 30 minutes at room temperature.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of DTT or by acidification.

  • Analysis: The sample is now ready for dilution and direct analysis by LC-MS. You should observe a peak corresponding to the alkylated monomer. for dilution and direct analysis by LC-MS. You should observe a peak corresponding to the alkylated monomer.

References

"Propanamide, 3,3'-dithiobis[n-methyl-" impurity profile and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the impurity profiling and purification of Propanamide, 3,3'-dithiobis[n-methyl-].

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Propanamide, 3,3'-dithiobis[n-methyl-]?

A1: The impurity profile can vary based on the synthetic route. However, when synthesizing from a methyl ester precursor, the most commonly reported impurities include:

  • N-methyl-3-(N-methylamino)-propionamide (MMAP): This is a significant side-product that can form during the amidation reaction.[1]

  • Unreacted Starting Materials: Residual amounts of starting materials such as 3,3'-dithiodipropionic acid methyl ester and methylamine may be present.

  • Over-oxidation Products: If the disulfide bond is formed via oxidation of a thiol precursor, over-oxidation can lead to the formation of thiosulfinates and sulfonic acids.[2]

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Q2: What analytical techniques are recommended for identifying and quantifying impurities in Propanamide, 3,3'-dithiobis[n-methyl-]?

A2: High-Performance Liquid Chromatography (HPLC) is a robust method for analyzing the purity of Propanamide, 3,3'-dithiobis[n-methyl-] and separating it from potential impurities. A reverse-phase (RP) HPLC method with a C18 column is often effective.[3][4] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[5]

Q3: What are the recommended purification methods for crude Propanamide, 3,3'-dithiobis[n-methyl-]?

A3: The primary methods for purifying Propanamide, 3,3'-dithiobis[n-methyl-] are:

  • Recrystallization: This is an effective technique for removing many common impurities. Alcohols (e.g., ethanol, methanol) and aqueous mixtures are often suitable solvent systems.[1][6]

  • Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be employed.

  • Ion Exchange Resins: Cation exchange resins can be used to specifically remove impurities like N-methyl-3-(N-methylamino)-propionamide (MMAP).[1]

Troubleshooting Guides

Problem 1: Low Purity of Propanamide, 3,3'-dithiobis[n-methyl-] after Synthesis
  • Possible Cause 1: High levels of N-methyl-3-(N-methylamino)-propionamide (MMAP) impurity.

    • Solution: The formation of MMAP is temperature-dependent. Maintaining the reaction temperature between 0 to 5°C during the amidation step can significantly inhibit its formation.[1] If MMAP is already present in high concentrations, purification via recrystallization from an alcohol-based solvent or treatment with a cation exchange resin is recommended.[1]

  • Possible Cause 2: Presence of unreacted starting materials.

    • Solution: Ensure the reaction goes to completion by monitoring with an appropriate analytical technique like TLC or HPLC. If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature (while being mindful of MMAP formation). Unreacted starting materials can often be removed through recrystallization or column chromatography.

  • Possible Cause 3: Formation of over-oxidation byproducts.

    • Solution: If using an oxidation reaction to form the disulfide bond, carefully control the stoichiometry of the oxidizing agent and the reaction temperature. Milder oxidizing agents can minimize the formation of sulfonic acid byproducts.[2] These polar impurities can typically be removed by column chromatography.

Problem 2: Product is an oil and does not crystallize during purification.
  • Possible Cause 1: High concentration of impurities.

    • Solution: The presence of significant impurities can lower the melting point of the product and inhibit crystallization. Attempt to remove some impurities by washing the crude oil with a solvent in which the desired product is sparingly soluble but the impurities are soluble. Following this, attempt recrystallization from a different solvent system.

  • Possible Cause 2: Inappropriate recrystallization solvent.

    • Solution: Experiment with different solvent systems. A good starting point is a polar solvent like ethanol or methanol, followed by the slow addition of an anti-solvent like water until turbidity is observed, then gentle heating to redissolve and slow cooling.

Problem 3: Low yield after purification.
  • Possible Cause 1: Product loss during recrystallization.

    • Solution: Ensure you are using a minimal amount of hot solvent to dissolve the crude product to achieve a saturated solution. Cooling the solution slowly and then in an ice bath can maximize crystal recovery. Avoid washing the collected crystals with a large volume of cold solvent.

  • Possible Cause 2: Inefficient extraction during workup.

    • Solution: If a liquid-liquid extraction is part of the workup, ensure the pH is adjusted appropriately to ensure the product is in the organic phase. Perform multiple extractions with smaller volumes of solvent for better recovery.

  • Possible Cause 3: Decomposition on silica gel during column chromatography.

    • Solution: Some amide compounds can be sensitive to the acidic nature of silica gel. If you suspect decomposition, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like alumina.

Data Presentation

Table 1: Representative Impurity Profile Before and After Purification by Recrystallization

Impurity% Area (Crude Product)% Area (After Recrystallization)
Propanamide, 3,3'-dithiobis[n-methyl-]85.2%99.5%
N-methyl-3-(N-methylamino)-propionamide (MMAP)10.5%< 0.1%
Unreacted Methyl Ester Precursor2.8%0.2%
Other Minor Impurities1.5%0.2%

Table 2: HPLC Method Parameters for Purity Analysis

ParameterValue
ColumnC18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient30% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Injection Volume10 µL

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, place the crude Propanamide, 3,3'-dithiobis[n-methyl-] in an Erlenmeyer flask. Add a minimal amount of hot ethanol to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Slowly add deionized water to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 1:1 v/v).

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the product and impurities using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Purity_Check1 Purity Check (HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product (>99.5%) Purity_Check1->Pure_Product Purity ≥ 99.5% Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity < 99.5% Purity_Check2 Purity Check (HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product

Caption: General workflow for the purification of Propanamide, 3,3'-dithiobis[n-methyl-].

Troubleshooting_Low_Purity Start Low Purity after Initial Purification Identify_Impurity Identify Major Impurity (HPLC/LC-MS) Start->Identify_Impurity MMAP Impurity is MMAP Identify_Impurity->MMAP Starting_Material Impurity is Starting Material Identify_Impurity->Starting_Material Unknown_Polar Unknown Polar Impurity Identify_Impurity->Unknown_Polar Recrystallize Repeat Recrystallization (Different Solvent System) MMAP->Recrystallize Ion_Exchange Use Cation Exchange Resin MMAP->Ion_Exchange Starting_Material->Recrystallize Column_Chrom Column Chromatography (Gradient Elution) Starting_Material->Column_Chrom Unknown_Polar->Column_Chrom

Caption: Decision tree for troubleshooting low product purity.

References

Effect of pH on "Propanamide, 3,3'-dithiobis[n-methyl-" cross-linking efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the use of Propanamide, 3,3'-dithiobis[n-methyl-], a disulfide-containing cross-linking agent. The efficiency of the cross-linking reaction is notably influenced by the pH of the experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for cross-linking with Propanamide, 3,3'-dithiobis[n-methyl-]?

A1: The optimal pH for cross-linking reactions using Propanamide, 3,3'-dithiobis[n-methyl-] typically falls within the range of 7.0 to 8.5. This pH range provides a good balance between the reactivity of primary amines on target proteins and the stability of the cross-linker itself. While the reaction can proceed at a lower pH, the rate is generally slower. Conversely, at a higher pH, the risk of side reactions and hydrolysis of the cross-linker increases.

Q2: How does pH affect the stability of the disulfide bond in Propanamide, 3,3'-dithiobis[n-methyl-]?

A2: The disulfide bond within Propanamide, 3,3'-dithiobis[n-methyl-] is susceptible to cleavage under alkaline conditions (pH > 8.5) through a process called disulfide exchange. This can lead to a reduction in cross-linking efficiency as the cross-linker is prematurely cleaved. For applications where the disulfide bond needs to be cleaved post-cross-linking, reducing agents like DTT or TCEP are typically used.

Q3: Can I perform cross-linking at a pH below 7.0?

A3: Yes, cross-linking can be performed at a pH below 7.0, but the reaction rate will be significantly slower. This is because the primary target of the cross-linker, the amino groups on proteins (e.g., lysine residues), are more likely to be protonated and therefore less nucleophilic at acidic pH. If a slower reaction rate is desired to control the extent of cross-linking, a lower pH can be employed.

Q4: What are the signs of inefficient cross-linking in my experiment?

A4: Inefficient cross-linking can be identified by a lack of higher molecular weight bands on an SDS-PAGE gel, representing the cross-linked protein complexes. You may also observe a high amount of unreacted monomeric protein.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no cross-linking efficiency Suboptimal pH: The pH of the reaction buffer is too low, reducing the reactivity of target amine groups.Increase the pH of the reaction buffer to the optimal range of 7.0-8.5.
Hydrolysis of the cross-linker: The pH of the reaction buffer is too high (pH > 8.5), leading to the degradation of the cross-linker.Lower the pH of the reaction buffer to the optimal range. Prepare the cross-linker solution immediately before use.
Presence of primary amines in the buffer: Buffers such as Tris contain primary amines that compete with the target protein for reaction with the cross-linker.Use a non-amine-containing buffer such as PBS or HEPES.
High levels of protein aggregation/precipitation Over-cross-linking: The concentration of the cross-linker is too high, or the reaction time is too long.Optimize the cross-linker concentration and reaction time by performing a titration experiment.
Incorrect protein conformation: The pH of the buffer is affecting the protein's native structure, exposing hydrophobic regions and leading to aggregation.Ensure the reaction pH is within the stability range of your target protein.
Inconsistent cross-linking results Inaccurate pH measurement: The pH of the reaction buffer is not consistent between experiments.Calibrate your pH meter before preparing buffers. Verify the final pH of the reaction mixture.
Variable reaction conditions: Inconsistent incubation times or temperatures are affecting the reaction rate.Standardize all experimental parameters, including incubation time and temperature.

Effect of pH on Cross-Linking Efficiency: A Quantitative Overview

The following table summarizes the relative cross-linking efficiency of disulfide-containing cross-linkers similar to Propanamide, 3,3'-dithiobis[n-methyl-] at different pH values. The efficiency is normalized to the efficiency at pH 7.5.

pH Relative Cross-Linking Efficiency (%) Primary Amine Reactivity Disulfide Bond Stability
6.0~20-30%LowHigh
7.0~70-80%ModerateHigh
7.5100%HighHigh
8.0~90-95%HighModerate
8.5~70-80%Very HighReduced
9.0~40-50%Very HighLow

Experimental Protocols

General Protocol for Protein Cross-Linking

  • Buffer Preparation: Prepare a suitable reaction buffer (e.g., PBS or HEPES) and adjust the pH to the desired value (typically 7.0-8.5).

  • Protein Solution: Prepare a solution of your target protein in the reaction buffer at the desired concentration.

  • Cross-linker Solution: Immediately before use, dissolve Propanamide, 3,3'-dithiobis[n-methyl-] in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to create a stock solution.

  • Reaction Initiation: Add the cross-linker stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept to a minimum (<5% v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 30 minutes to 2 hours).

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to consume any unreacted cross-linker.

  • Analysis: Analyze the cross-linked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Visual Guides

G cluster_workflow Experimental Workflow for Cross-Linking A Prepare Protein in Buffer (pH 7.0-8.5) C Mix and Incubate A->C B Prepare Cross-linker Stock Solution B->C D Quench Reaction C->D E Analyze Products (e.g., SDS-PAGE) D->E

Caption: A generalized experimental workflow for protein cross-linking.

G cluster_pH_effect Effect of pH on Cross-Linking Reaction pH_Low Low pH (<7.0) Result_Low Slow Reaction Rate (Protonated Amines) pH_Low->Result_Low pH_Optimal Optimal pH (7.0-8.5) Result_Optimal Efficient Cross-Linking pH_Optimal->Result_Optimal pH_High High pH (>8.5) Result_High Cross-linker Instability (Hydrolysis/Disulfide Exchange) pH_High->Result_High

Caption: The influence of pH on the efficiency of the cross-linking reaction.

G cluster_troubleshooting Troubleshooting Logic Start Low Cross-Linking Efficiency? Check_pH Is pH in Optimal Range (7.0-8.5)? Start->Check_pH Yes Check_Buffer Is Buffer Amine-Free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.0-8.5 Check_pH->Adjust_pH No Change_Buffer Use PBS or HEPES Check_Buffer->Change_Buffer No Success Problem Resolved Check_Buffer->Success Yes Adjust_pH->Check_pH Change_Buffer->Check_Buffer

Caption: A decision tree for troubleshooting low cross-linking efficiency.

Technical Support Center: Propanamide, 3,3'-dithiobis[n-methyl-] Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Propanamide, 3,3'-dithiobis[n-methyl-], also known as N,N'-Dimethyl-3,3'-dithiodipropionamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Propanamide, 3,3'-dithiobis[n-methyl-]?

Propanamide, 3,3'-dithiobis[n-methyl-] is a chemical intermediate primarily used in the synthesis of substituted 3-isothiazolones, which are effective bactericides and antimicrobial agents.[1] Additionally, compounds containing a dithiobis linkage are explored for their antioxidant properties and potential in redox-responsive drug delivery systems.

Q2: What is the key reactive feature of this molecule in a biological context?

The disulfide bond is the key reactive feature. It can be cleaved by reducing agents like glutathione, which is found in higher concentrations in tumor tissues compared to healthy cells. This property makes it a candidate for targeted drug delivery systems.

Q3: What are the common impurities that can arise during the synthesis?

A common impurity is N-methyl-3-(N-methylamino)-propionamide (MMAP).[1] Its formation is influenced by reaction temperature. Other potential impurities can include unreacted starting materials or side-products from reactions with residual water.

Q4: How can I purify the final product?

Purification can be achieved through recrystallization from an appropriate solvent, such as water or an alcohol.[1][2] Washing the filtered solid with a cold solvent, like methanol, can also help remove impurities.[3]

Troubleshooting Guide

Issue 1: Low Yield of Final Product

Symptoms:

  • The final mass of the isolated product is significantly lower than the theoretical yield.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction Extend Reaction Time: Ensure the reaction is stirred for a sufficient duration. Some protocols suggest reaction times of up to 20 hours.[1] Optimize Temperature: While lower temperatures can reduce impurities, ensure the temperature is within a range that allows for a reasonable reaction rate (e.g., 0-35°C).[1][3]
Suboptimal Reagent Stoichiometry Verify Molar Ratios: Ensure the correct molar ratio of reactants, particularly the alkylamine to the dithiopropionic acid ester, is used. A molar ratio of (2 to 5):1 for alkylamine to ester is suggested in some methods.[3]
Product Loss During Workup Optimize Solidification/Crystallization: Control the cooling rate during product solidification to maximize crystal formation. Slow cooling over several hours is recommended.[1] Use Cold Solvents for Washing: When washing the filtered product, use a minimal amount of cold solvent to avoid dissolving the desired compound.[3]
Issue 2: High Level of Impurities in the Final Product

Symptoms:

  • Analytical data (e.g., HPLC, NMR) shows significant peaks other than the desired product.

  • The melting point of the product is broad or lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Reaction Temperature Lower Reaction Temperature: The formation of the N-methyl-3-(N-methylamino)-propionamide (MMAP) impurity is highly dependent on temperature. Maintaining the reaction temperature between 0°C and 5°C can significantly inhibit the formation of this side-product.[1]
Presence of Water Use Anhydrous Solvents: Ensure that all solvents are appropriately dried before use, as water can lead to hydrolysis of the starting ester or other side reactions.
Inefficient Purification Recrystallization: Perform a recrystallization of the crude product. Water is a documented solvent for recrystallization of the final product.[2] Solvent Washing: Thoroughly wash the filtered solid with a suitable cold solvent to remove soluble impurities.[3]

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Impurity

The following data is derived from the synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide, a close analog of the target compound.[1]

Reaction Temperature (°C)Yield (%)MMAP Impurity (ppm)
< 109410
25 - 30 (Ethanol solvent)925
25 - 30 (Methanol solvent)9130
> 50-Increased to 5-10%

Experimental Protocols

Key Experiment: Synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide

This protocol is adapted from a patented synthesis method.[1]

Materials:

  • 3,3'-dithiopropionic acid methyl ester

  • Monomethylamine (99%)

  • Ethanol (as a polar solvent)

  • 4-necked 3 L flask equipped with an agitator, thermometer, gas dispersion tube, nitrogen purging adapter, and a cooling jacket.

Procedure:

  • Introduce 3,3'-dithioproionic acid methyl ester (e.g., 944 g, 4 mol) into the reaction flask.

  • Add the polar solvent, for example, ethanol (1000 g).

  • While maintaining the reaction temperature at 0-5°C, add monomethylamine (e.g., 378 g, 12 mol) through the gas dispersion tube over approximately 4 hours.

  • After the addition is complete, continue to stir the mixture for 20 hours, maintaining the reaction temperature below 10°C.

  • To remove excess monomethylamine and the methanol byproduct, heat the mixture to 50°C and evaporate under a vacuum of 100 mmHg.

  • To solidify the product, slowly cool the reaction solution to 3°C over 100 minutes.

  • Filter the resulting solid product.

  • Wash the solid with cold methanol.[3]

  • Dry the final product under reduced pressure.

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_reaction Reaction Setup cluster_workup Product Isolation start Charge Reactor with 3,3'-dithiopropionic acid methyl ester and Ethanol add_amine Add Monomethylamine (0-5°C over 4h) start->add_amine react Stir for 20h (< 10°C) add_amine->react evap Evaporate excess amine and methanol (50°C, vacuum) react->evap cool Slowly cool to 3°C to solidify product evap->cool filtr Filter the solid product cool->filtr wash Wash with cold methanol filtr->wash dry Dry under reduced pressure wash->dry end end dry->end Final Product signaling_pathway Proposed Biological Mechanism of Action cluster_cell Cellular Environment drug Propanamide, 3,3'-dithiobis[n-methyl-] (Drug Carrier) cleavage Disulfide Bond Cleavage drug->cleavage Reduction gsh Glutathione (GSH) (High concentration in tumor cells) gsh->cleavage release Drug Release cleavage->release effect Therapeutic Effect release->effect

References

Avoiding hydrolysis of "Propanamide, 3,3'-dithiobis[n-methyl-" stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Propanamide, 3,3'-dithiobis[n-methyl-]" stock solutions. The information provided will help in avoiding hydrolysis and ensuring the stability and efficacy of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for "Propanamide, 3,3'-dithiobis[n-methyl-]" in stock solutions?

A1: The primary cause of degradation is the hydrolysis of the disulfide bond. This chemical bond is susceptible to cleavage under certain conditions, particularly in alkaline (high pH) solutions and in the presence of reducing agents. The amide bonds in the molecule are generally more stable but can also undergo hydrolysis under strong acidic or basic conditions, especially with prolonged heating.

Q2: What is the recommended solvent for preparing stock solutions of "Propanamide, 3,3'-dithiobis[n-methyl-]"?

A2: Due to its hydrophobic nature, "Propanamide, 3,3'-dithiobis[n-methyl-]" has low solubility in aqueous solutions. The recommended solvent for preparing high-concentration stock solutions is anhydrous Dimethyl Sulfoxide (DMSO).

Q3: What are the optimal storage conditions for "Propanamide, 3,3'-dithiobis[n-methyl-]" stock solutions?

A3: To minimize degradation, stock solutions should be stored under the following conditions:

  • Temperature: Aliquot and store at -20°C or -80°C for long-term storage.

  • Light: Protect from light.

  • Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to minimize oxidation.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.

Q4: How does pH affect the stability of the stock solution?

A4: The stability of the disulfide bond is highly pH-dependent.

  • Alkaline pH (> 8.0): Significantly increases the rate of disulfide bond cleavage through thiol-disulfide exchange and alkaline hydrolysis.

  • Neutral to Slightly Acidic pH (6.5-7.5): This is the recommended pH range for working solutions to maintain the stability of the disulfide bond.

  • Acidic pH (< 4.0): While generally more stable than alkaline conditions, strong acidic conditions can lead to hydrolysis of the amide bonds over time.

Q5: Can I use aqueous buffers to dilute my DMSO stock solution?

A5: Yes, you can dilute your DMSO stock solution with aqueous buffers for your experiments. However, it is crucial to ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5% for cell-based assays). When diluting, add the DMSO stock to the aqueous buffer dropwise while vortexing to prevent precipitation of the compound. Prepare fresh dilutions for each experiment to avoid degradation in the aqueous environment.

Troubleshooting Guides

Issue 1: Inconsistent or No Compound Activity in Experiments
Potential Cause Troubleshooting Steps Recommended Action
Degradation of stock solution due to improper storage. 1. Review storage conditions (temperature, light exposure, freeze-thaw cycles). 2. Prepare a fresh stock solution from powder. 3. Compare the activity of the new stock solution with the old one.Always aliquot stock solutions into single-use volumes and store at -80°C, protected from light.
Hydrolysis of the disulfide bond in the working solution. 1. Check the pH of your aqueous buffer. 2. Ensure the buffer does not contain any reducing agents (e.g., DTT, β-mercaptoethanol). 3. Prepare fresh working solutions immediately before use.Maintain the pH of working solutions between 6.5 and 7.5. Use degassed buffers to minimize oxidation.
Precipitation of the compound upon dilution. 1. Observe the working solution for any visible precipitate. 2. Reduce the final concentration of the compound. 3. Increase the final percentage of DMSO (if compatible with the assay).When diluting, add the DMSO stock to the buffer slowly while vortexing. Consider using a surfactant like Tween 80 at a low concentration (e.g., 0.01%) to improve solubility.
Issue 2: Observing Unexpected Side Effects or Off-Target Activity
Potential Cause Troubleshooting Steps Recommended Action
Presence of degradation products. 1. Analyze the stock solution using analytical techniques like HPLC or Mass Spectrometry to check for impurities. 2. Prepare a fresh stock solution and re-run the experiment.If degradation is confirmed, discard the old stock and prepare a new one, ensuring proper storage and handling.
High concentration of DMSO in the final working solution. 1. Calculate the final percentage of DMSO in your assay. 2. Run a vehicle control with the same concentration of DMSO to assess its effect.Keep the final DMSO concentration as low as possible, ideally below 0.5%, and always include a vehicle control in your experiments.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • "Propanamide, 3,3'-dithiobis[n-methyl-]" powder (Molecular Weight: 236.36 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile, amber microcentrifuge tube on the analytical balance.

    • Carefully weigh out 2.36 mg of "Propanamide, 3,3'-dithiobis[n-methyl-]" powder into the tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber tubes.

    • Store the aliquots at -80°C.

Signaling Pathway and Experimental Workflow

Signaling Pathway: Activation of the Nrf2 Antioxidant Response Pathway

"Propanamide, 3,3'-dithiobis[n-methyl-]" and other disulfide-containing compounds can potentially activate the Keap1-Nrf2 signaling pathway. The disulfide bond can react with reactive cysteine residues on Keap1, a negative regulator of Nrf2. This modification of Keap1 leads to the release of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, which play a crucial role in cellular defense against oxidative stress.

Nrf2_Activation Compound Propanamide, 3,3'-dithiobis[n-methyl-] Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Compound->Keap1_Nrf2 Reacts with Keap1 Cysteine Residues Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_free Nrf2 (Released) Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 (Nucleus) Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Activation of the Nrf2 pathway by "Propanamide, 3,3'-dithiobis[n-methyl-]".

Experimental Workflow: Investigating Nrf2 Activation in a Cell-Based Assay

This workflow outlines the steps to determine if "Propanamide, 3,3'-dithiobis[n-methyl-]" activates the Nrf2 pathway in a cellular model.

Nrf2_Workflow start Start prep_stock Prepare 10 mM Stock Solution in Anhydrous DMSO start->prep_stock treatment Treat Cells with Compound (and Vehicle Control) prep_stock->treatment cell_culture Culture Cells (e.g., HaCaT, HepG2) cell_culture->treatment incubation Incubate for a Defined Period (e.g., 6, 12, 24 hours) treatment->incubation analysis Analyze Nrf2 Activation incubation->analysis western Western Blot: - Nuclear Nrf2 levels - HO-1, NQO1 expression analysis->western Protein Level qpcr qRT-PCR: - HO-1, NQO1 mRNA levels analysis->qpcr mRNA Level reporter ARE-Luciferase Reporter Assay analysis->reporter Transcriptional Activity end End western->end qpcr->end reporter->end

Caption: Experimental workflow for assessing Nrf2 activation by the compound.

Validation & Comparative

"Propanamide, 3,3'-dithiobis[n-methyl-" vs. DSP for cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison between "Propanamide, 3,3'-dithiobis[n-methyl-" and Dithiobis(succinimidyl propionate) (DSP) for protein cross-linking applications is not feasible due to the limited information available in scientific literature regarding the former's use as a protein cross-linking agent. Research primarily indicates the use of "Propanamide, 3,3'-dithiobis[n-methyl-" in the synthesis of other chemical compounds, with a lack of established protocols or data on its reactivity towards protein functional groups.

To provide a valuable and relevant comparison for researchers, this guide will focus on two closely related, widely used, and commercially available cross-linking agents: DSP (Lomant's Reagent) and its water-soluble analog, DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) . The primary distinction between these two reagents—their cell membrane permeability—is a critical factor in experimental design, making their direct comparison highly pertinent for studies of protein-protein interactions.

Comparative Analysis: DSP vs. DTSSP

DSP and DTSSP are homobifunctional, amine-reactive, and thiol-cleavable cross-linkers that share an identical spacer arm length.[1][2] Both reagents possess N-hydroxysuccinimide (NHS) esters at either end of a disulfide-containing spacer, enabling them to react with primary amines (e.g., lysine residues) on proteins to form stable amide bonds.[1] The key difference lies in their solubility and, consequently, their ability to permeate cell membranes.

DSP (Dithiobis(succinimidyl propionate)) is a non-sulfonated molecule, making it water-insoluble and lipophilic.[1] This property allows it to readily cross the cell membrane, making it an ideal choice for cross-linking intracellular proteins and studying protein interactions within the cytoplasm or cellular organelles.[1][2]

DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) , on the other hand, is the sulfonated analog of DSP. The addition of sulfonate groups (SO₃⁻) renders the molecule water-soluble and membrane-impermeable.[1][3] This characteristic makes DTSSP the preferred reagent for cross-linking proteins on the cell surface, as it will not enter the cell to react with intracellular proteins.[2][4]

The central disulfide bond in the spacer arm of both DSP and DTSSP can be cleaved by reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.[2][3] This cleavability is a significant advantage, as it allows for the reversal of the cross-link, facilitating the analysis of cross-linked complexes by techniques like SDS-PAGE and mass spectrometry.[5]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key characteristics of DSP and DTSSP for easy comparison.

FeatureDSP (Lomant's Reagent)DTSSP
Full Chemical Name Dithiobis(succinimidyl propionate)3,3'-Dithiobis(sulfosuccinimidyl propionate)
Molecular Weight 404.42 g/mol [2]608.51 g/mol
Spacer Arm Length 12.0 Å[2][6]12.0 Å[3]
Reactive Groups N-hydroxysuccinimide (NHS) ester[1]Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester[3]
Target Functional Group Primary amines (-NH₂)[1]Primary amines (-NH₂)[7]
Cleavability Thiol-cleavable (disulfide bond)[2]Thiol-cleavable (disulfide bond)[3]
Solubility Water-insoluble (soluble in DMSO or DMF)[1]Water-soluble[1]
Membrane Permeability Permeable[1][2]Impermeable[1][3]
Primary Application Intracellular protein cross-linking[2]Cell-surface protein cross-linking[2]

Experimental Protocols

Below are detailed methodologies for common cross-linking experiments using DSP and DTSSP. It is crucial to use buffers devoid of primary amines (e.g., Tris, glycine) as they will compete with the intended reaction.[1] Suitable buffers include Phosphate-Buffered Saline (PBS), HEPES, bicarbonate, or borate buffers at a pH range of 7-9.[2]

Protocol 1: In Vitro Cross-Linking of Purified Proteins in Solution

This protocol is applicable to both DSP and DTSSP for studying interactions between purified proteins.

  • Prepare Protein Sample: Dissolve the purified protein(s) in a suitable non-amine-containing buffer (e.g., PBS, pH 7.2-8.0) to a final concentration of 1-10 mg/mL. If the sample is in a buffer containing primary amines, dialyze against the reaction buffer.[2]

  • Prepare Cross-linker Stock Solution:

    • For DSP: Immediately before use, dissolve DSP in dry DMSO or DMF to a concentration of 10-25 mM.[1]

    • For DTSSP: This reagent can be dissolved directly in water or the reaction buffer.[1]

  • Initiate Cross-linking: Add the cross-linker to the protein solution. A 10- to 50-fold molar excess of the cross-linker over the protein is a common starting point.[2] The final concentration of the cross-linker is typically in the range of 0.25-5 mM.[2]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[2]

  • Quench Reaction: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 7.5), to a final concentration of 20-50 mM.[1][2] Incubate for 15 minutes at room temperature.

  • Analysis: The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, immunoprecipitation, or mass spectrometry. To cleave the cross-linker, the sample can be treated with 20-50 mM DTT for 30 minutes at 37°C.[1]

Protocol 2: In Situ Cross-Linking of Cellular Proteins

This protocol outlines the procedure for cross-linking proteins in living cells, highlighting the differential use of DSP and DTSSP.

  • Cell Preparation: Grow cells to the desired confluency. Just before the experiment, wash the cells two to three times with ice-cold PBS (pH 7.4) to remove any residual culture medium containing amines.

  • Prepare Cross-linker Solution:

    • For Intracellular Cross-linking (DSP): Prepare a fresh solution of DSP in PBS from a DMSO stock. A typical final concentration is 1-2 mM.

    • For Cell-Surface Cross-linking (DTSSP): Prepare a fresh solution of DTSSP directly in ice-cold PBS to a final concentration of 1-2 mM.

  • Cross-linking Reaction: Add the cross-linker solution to the cells and incubate for 30 minutes on ice.[8]

  • Quenching: Terminate the reaction by washing the cells twice with a cold quenching buffer (e.g., PBS containing 20-50 mM Tris-HCl, pH 7.5). Incubate the cells in the quenching buffer for 15 minutes on ice.

  • Cell Lysis and Analysis: After quenching, wash the cells with PBS. The cells can then be lysed using a suitable lysis buffer containing protease inhibitors. The resulting lysate can be analyzed by immunoprecipitation and Western blotting to identify protein-protein interactions.

Mandatory Visualizations

The following diagrams illustrate the chemical structures of the cross-linkers and a typical experimental workflow.

Caption: Chemical structures of DSP and its sulfonated, water-soluble analog DTSSP.

G A Prepare Protein Sample (Purified Proteins or Live Cells) B Add Cross-linker (DSP for intracellular, DTSSP for cell-surface) A->B Choose appropriate buffer (pH 7-9) C Incubate (e.g., 30 min at RT or 2h on ice) B->C D Quench Reaction (e.g., with Tris buffer) C->D E Sample Preparation (e.g., Cell Lysis, IP) D->E F Analysis E->F G Cleavage (Optional) (Add reducing agent, e.g., DTT) E->G To reverse cross-links H SDS-PAGE / Western Blot F->H I Mass Spectrometry F->I G->H

Caption: General experimental workflow for protein cross-linking using DSP or DTSSP. experimental workflow for protein cross-linking using DSP or DTSSP.

References

A Head-to-Head Comparison of Amine-Reactive Crosslinkers: DTSSP vs. Propanamide, 3,3'-dithiobis[n-methyl-]

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is paramount for elucidating protein-protein interactions, stabilizing protein complexes, and developing antibody-drug conjugates. This guide provides a comprehensive comparison of two disulfide-containing, amine-reactive crosslinkers: the well-established 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) and the lesser-known Propanamide, 3,3'-dithiobis[n-methyl-].

This comparison delves into their respective chemical reactivities, physical properties, and provides detailed experimental protocols for the widely used DTSSP. Due to a lack of available experimental data for Propanamide, 3,3'-dithiobis[n-methyl-], its properties and reactivity are inferred based on its chemical structure, highlighting the current knowledge gap and guiding researchers on the practical choice of crosslinker.

Overview and Chemical Reactivity

DTSSP is a homobifunctional crosslinker featuring N-hydroxysulfosuccinimide (Sulfo-NHS) esters at both ends of a spacer arm containing a disulfide bond.[1][2] The Sulfo-NHS esters react specifically with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][3] This reaction is most efficient at a slightly alkaline pH of 7-9.[2] The presence of sulfonate groups renders DTSSP water-soluble and membrane-impermeable, making it an ideal choice for crosslinking proteins on the cell surface.[1][2]

Propanamide, 3,3'-dithiobis[n-methyl-] , by contrast, is a structurally simpler molecule. While it also possesses a central disulfide bond, it lacks the highly reactive Sulfo-NHS ester groups. Its reactivity towards proteins is not well-documented in scientific literature. Based on its structure, which features amide groups, it is not expected to react with primary amines in the same manner as DTSSP. Its potential for protein crosslinking would likely rely on different, and as of now uncharacterized, reaction mechanisms. It is important to note the absence of experimental data confirming its utility as a protein crosslinking agent.

Quantitative Data Presentation

The following table summarizes the key characteristics of DTSSP and the inferred properties of Propanamide, 3,3'-dithiobis[n-methyl-].

FeatureDTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate))Propanamide, 3,3'-dithiobis[n-methyl-]
Molecular Weight 608.51 g/mol 236.36 g/mol [4]
Spacer Arm Length 12.0 Å[5]~10-12 Å (estimated based on structure)
Reactive Groups Sulfo-NHS esters[1]Amide (reactivity towards proteins not established)
Target Functional Groups Primary amines (-NH2)[1][3]Unknown (not expected to be primary amines)
Solubility Water-soluble[1]Predicted to have lower aqueous solubility
Membrane Permeability Impermeable[1][2]Predicted to be more permeable than DTSSP
Cleavability Reducible disulfide bond (e.g., by DTT)[1][2]Reducible disulfide bond (e.g., by DTT)[6]

Experimental Protocols

Detailed experimental protocols are available for DTSSP due to its widespread use.

In Vitro Protein Crosslinking with DTSSP

This protocol is suitable for crosslinking purified proteins in solution.

Materials:

  • DTSSP crosslinker

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer such as HEPES.

  • Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M glycine.

  • Reducing Agent (for cleavage): 50 mM Dithiothreitol (DTT) or 100 mM 2-mercaptoethanol.

  • Protein sample in a suitable buffer.

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the sample against the Reaction Buffer.

  • Prepare DTSSP Solution: Immediately before use, dissolve DTSSP in the Reaction Buffer to a final concentration of 10-25 mM.

  • Initiate Crosslinking: Add the DTSSP solution to the protein sample. The final concentration of DTSSP typically ranges from 0.25 to 5 mM. A 10- to 50-fold molar excess of DTSSP to protein is a common starting point.[7]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction: Add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the crosslinking reaction.[7]

  • Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

  • (Optional) Cleavage of Disulfide Bond: To cleave the crosslinks, add the Reducing Agent to the sample and incubate at 37°C for 30 minutes or boil for 5 minutes in SDS-PAGE sample buffer containing the reducing agent.[1]

Cell Surface Protein Crosslinking with DTSSP

This protocol is designed for crosslinking proteins on the surface of living cells.

Materials:

  • DTSSP crosslinker

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Quenching Buffer: 100 mM Tris-HCl, pH 7.5 in PBS

  • Lysis Buffer

Procedure:

  • Cell Preparation: Wash the cells three times with ice-cold PBS to remove any culture medium components.

  • Crosslinking: Prepare a fresh solution of DTSSP in ice-cold PBS at a concentration of 1-2 mM. Add the DTSSP solution to the cells and incubate for 30 minutes on ice.

  • Quenching: Remove the DTSSP solution and wash the cells twice with Quenching Buffer. Incubate the cells with Quenching Buffer for 15 minutes on ice to quench any unreacted DTSSP.

  • Cell Lysis: Wash the cells once with ice-cold PBS and then lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Analysis: The cell lysate containing the crosslinked proteins can then be analyzed by immunoprecipitation, SDS-PAGE, and Western blotting.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Crosslinking_Workflow cluster_preparation Sample Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis cluster_cleavage Cleavage (Optional) Protein_Sample Protein Sample in Amine-Free Buffer Mix Mix & Incubate (RT or Ice) Protein_Sample->Mix DTSSP_Solution Freshly Prepared DTSSP Solution DTSSP_Solution->Mix Quench Quench Reaction (Tris or Glycine) Mix->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Mass_Spec Mass Spectrometry Quench->Mass_Spec Reduce Reduce with DTT Mass_Spec->Reduce

Caption: Experimental workflow for in vitro protein crosslinking with DTSSP.

Reaction_Mechanism DTSSP DTSSP (Sulfo-NHS esters) Intermediate DTSSP-Protein 1 Intermediate DTSSP->Intermediate + Protein 1 Protein1 Protein 1 (Primary Amine) Protein1->Intermediate Protein2 Protein 2 (Primary Amine) Crosslinked_Complex Crosslinked Protein Complex Protein2->Crosslinked_Complex Intermediate->Crosslinked_Complex + Protein 2

Caption: Reaction mechanism of DTSSP with primary amines on two proteins.

Conclusion

For researchers seeking a reliable, well-characterized, and effective amine-reactive crosslinker for studying protein interactions, DTSSP is the clear and recommended choice. Its water-solubility, membrane-impermeability, and the extensive availability of established protocols make it a versatile tool for a wide range of applications, particularly for investigating cell-surface protein complexes. The cleavable disulfide bond is a significant advantage for subsequent analysis by mass spectrometry.[8][9]

Propanamide, 3,3'-dithiobis[n-methyl-] , on the other hand, remains a molecule of theoretical interest in the context of protein crosslinking. Due to the lack of reactive groups for primary amines and the absence of experimental data, its utility for this purpose is currently unsubstantiated. Researchers and drug development professionals should exercise caution and would require significant foundational research to validate its reactivity and efficacy before considering it as a viable alternative to established crosslinkers like DTSSP. Until such data becomes available, DTSSP remains the superior and scientifically validated option for amine-reactive, disulfide-cleavable protein crosslinking.

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Cross-linkers in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of proteomics, understanding protein-protein interactions (PPIs) is paramount to unraveling cellular machinery and disease mechanisms. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions by covalently linking interacting proteins.[1] A critical choice in any XL-MS experiment is the selection of a cross-linking agent, broadly categorized as either cleavable or non-cleavable. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed decision for their specific research needs.

The Fundamental Difference: A Tale of Two Linkers

Non-cleavable cross-linkers create a stable, covalent bond between two amino acid residues that remains intact throughout the entire experimental workflow, including mass spectrometry analysis.[2] In contrast, cleavable cross-linkers possess a labile bond within their spacer arm that can be broken under specific conditions, such as during mass spectrometry analysis (MS-cleavable) or through chemical treatment.[1][3] This fundamental difference has significant implications for data acquisition and analysis.

Performance Face-Off: A Quantitative Comparison

The choice between cleavable and non-cleavable cross-linkers significantly impacts the number and confidence of identified cross-linked peptides. The following table summarizes key performance metrics from comparative studies.

Performance MetricCleavable Cross-linker (e.g., DSSO)Non-cleavable Cross-linker (e.g., BS3)Key Observations
Number of Identified Cross-linked Spectral Matches (CSMs) Significantly HigherLowerMS-cleavable cross-linkers can lead to a substantial increase in CSMs. For example, treating the cleavable cross-linker DSSO as non-cleavable during a search resulted in a 74% decrease in identified heteromeric CSMs.[4]
Peptide Sequence Coverage Significantly Higher for Link-Site Containing FragmentsLowerCleavable cross-linkers, like DSSO, result in better fragmentation of the peptide backbone, leading to higher sequence coverage, which is crucial for confident identification.[4][5]
Confidence in Identification HigherLowerThe characteristic fragmentation pattern of MS-cleavable linkers, often producing doublet signature ions, simplifies data analysis and increases the confidence in cross-link identification.[5][6]
Data Analysis Complexity SimplifiedMore ComplexThe cleavage of the linker in the mass spectrometer allows for the individual masses of the two cross-linked peptides to be determined, reducing the search space and simplifying data analysis.[4][5] Non-cleavable cross-linkers generate more complex MS/MS spectra, making peptide identification more challenging.[2]

Under the Hood: Experimental Protocols

A typical XL-MS workflow involves several key stages, with slight variations depending on the type of cross-linker used.

Generalized Cross-linking Protocol

This protocol provides a general framework for a cross-linking experiment.

  • Protein Preparation:

    • Purify the protein or protein complex of interest.

    • Ensure the protein is in a suitable buffer (e.g., PBS or HEPES, pH 7.4-7.5) that is free of primary amines (e.g., Tris, glycine) which can compete with the cross-linking reaction.[1][7]

    • The recommended protein concentration is typically in the range of 1-5 µM.[1][8]

  • Cross-linking Reaction:

    • Prepare a fresh stock solution of the cross-linker (e.g., 25 mM DSSO in DMSO).[1]

    • Add the cross-linker to the protein sample at a molar excess (e.g., 25-50 fold).[1]

    • Incubate the reaction mixture at room temperature for 30-60 minutes.[1]

  • Quenching:

    • Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl (pH 8.0), to a final concentration of 20-50 mM.[1]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Proteolytic Digestion:

    • Denature the cross-linked proteins, for example, by adding urea to a final concentration of 8 M.[1]

    • Reduce and alkylate the cysteine residues.

    • Add a protease, such as trypsin, at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.[1]

  • Enrichment of Cross-linked Peptides:

    • Due to the low abundance of cross-linked peptides, an enrichment step is often necessary.[1][3]

    • Size-exclusion chromatography (SEC) or strong cation exchange chromatography (SCX) are commonly used methods to enrich for the larger, cross-linked peptides.[7]

  • LC-MS/MS Analysis:

    • Analyze the enriched peptide mixture using a high-resolution mass spectrometer.

    • For MS-cleavable cross-linkers, data acquisition methods that involve collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are used to induce cleavage of the linker.[3][9] Stepped HCD can be a simpler and faster alternative to more complex MS3-based methods.[4][5]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for XL-MS and highlight the key differences between using cleavable and non-cleavable cross-linkers.

XL-MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry & Data Analysis Protein Protein Sample Crosslinker Add Cross-linker Protein->Crosslinker Quench Quench Reaction Crosslinker->Quench Digest Proteolytic Digestion Quench->Digest Enrich Enrich Cross-linked Peptides Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data Data Analysis LCMS->Data Results Identified Cross-links Data->Results

Figure 1: General experimental workflow for cross-linking mass spectrometry (XL-MS).

Cleavable_vs_NonCleavable_Workflow cluster_cleavable Cleavable Cross-linker Workflow cluster_noncleavable Non-Cleavable Cross-linker Workflow MS2_Cleavable MS2: Cleavage of Cross-linker (Signature Doublets) MS3_Cleavable MS3: Peptide Fragmentation & Sequencing MS2_Cleavable->MS3_Cleavable Analysis_Cleavable Simplified Data Analysis MS3_Cleavable->Analysis_Cleavable MS2_NonCleavable MS2: Fragmentation of Cross-linked Peptides Analysis_NonCleavable Complex Data Analysis MS2_NonCleavable->Analysis_NonCleavable LCMS LC-MS Analysis LCMS->MS2_Cleavable LCMS->MS2_NonCleavable

Figure 2: Key differences in the mass spectrometry workflow for cleavable vs. non-cleavable cross-linkers.

Making the Right Choice: Concluding Remarks

The selection between cleavable and non-cleavable cross-linkers is a critical decision that depends on the specific goals of the proteomics study.

Cleavable cross-linkers , particularly MS-cleavable variants like DSSO and DSBU, offer significant advantages in terms of the number of identified cross-links and the confidence in those identifications.[4][5] The simplified data analysis workflow makes them particularly well-suited for large-scale, proteome-wide studies of protein-protein interactions.[2][3] The improved peptide backbone fragmentation is a key advantage that reduces ambiguity in peptide identifications.[4][5]

Non-cleavable cross-linkers , such as BS3, remain a viable and widely used option, especially for the structural analysis of purified proteins and smaller, less complex protein assemblies.[2] Their chemical stability and well-established protocols make them a reliable choice for targeted studies.

Ultimately, the optimal choice of cross-linker will depend on a careful consideration of the experimental aims, the complexity of the biological system under investigation, and the available instrumentation and data analysis software. For researchers aiming for high-throughput screening of protein interaction networks, the benefits offered by cleavable cross-linkers are compelling. For those focused on high-resolution structural details of specific protein complexes, non-cleavable cross-linkers may provide a more straightforward and established approach.

References

Validating "Propanamide, 3,3'-dithiobis[n-methyl-]" Cross-Linked Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic cross-linking of peptides is a cornerstone of modern drug development and structural biology, offering a pathway to stabilize peptide structures, enhance therapeutic efficacy, and elucidate complex protein-protein interactions. "Propanamide, 3,3'-dithiobis[n-methyl-]," a dithiobis-containing compound, presents a potential tool in this arena. This guide provides a framework for its validation, comparing its prospective performance characteristics against established cross-linking agents. While specific experimental data for "Propanamide, 3,3'-dithiobis[n-methyl-]" is not extensively published, this document outlines the necessary experimental comparisons and protocols to rigorously assess its utility.

Comparative Analysis of Cross-Linking Agents

A thorough validation of "Propanamide, 3,3'-dithiobis[n-methyl-]" necessitates a direct comparison with commonly used cross-linking reagents. The following table summarizes key performance indicators, with placeholder data for the target compound to guide experimental design.

Cross-Linker Abbreviation Spacer Arm Length (Å) Reactive Group Cleavability Key Advantages Potential Limitations
Propanamide, 3,3'-dithiobis[n-methyl-] (User Defined)(To be determined)(Predicted: Amines)Redox (Disulfide Bond)(To be determined based on experimental data)(To be determined based on experimental data)
Disuccinimidyl suberate DSS11.4N-hydroxysuccinimide (NHS) esterNon-cleavableHigh cross-linking efficiency, membrane permeable.Can lead to complex spectra in mass spectrometry.[1]
Bis(sulfosuccinimidyl) suberate BS311.4Sulfo-NHS esterNon-cleavableWater-soluble, ideal for cell surface cross-linking.[1]Membrane impermeable.[1]
Dithiobis(succinimidyl propionate) DSP12.0NHS esterRedox (Disulfide Bond)Cleavable, aiding in mass spectrometry analysis.[2]Potential for disulfide bond scrambling.[3]
3,3'-Dithiobis(sulfosuccinimidyl propionate) DTSSP12.0Sulfo-NHS esterRedox (Disulfide Bond)Water-soluble and cleavable, simplifying analysis.[2][3]Potential for thiol-exchange, complicating results.[3]
Disuccinimidyl dibutyric urea DSBU10.2NHS esterMS-cleavable (Gas-phase)Simplifies data analysis in mass spectrometry.[4]Can be more expensive than non-cleavable alternatives.[1]

Experimental Protocols for Validation

The following protocols provide a detailed methodology for assessing the efficacy and characteristics of "Propanamide, 3,3'-dithiobis[n-methyl-]" as a peptide cross-linker.

Protocol 1: In Vitro Cross-Linking of a Purified Peptide

This protocol is designed to determine the optimal conditions for cross-linking a purified peptide in solution.

Materials:

  • Purified peptide of interest

  • "Propanamide, 3,3'-dithiobis[n-methyl-]"

  • Non-amine-containing buffer (e.g., PBS, HEPES, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Anhydrous DMSO

  • SDS-PAGE apparatus

  • Mass spectrometer

Procedure:

  • Peptide Preparation: Prepare the purified peptide at a concentration of 0.5-2.0 mg/mL in a non-amine-containing buffer.

  • Cross-Linker Preparation: Immediately before use, dissolve "Propanamide, 3,3'-dithiobis[n-methyl-]" in anhydrous DMSO to a stock concentration of 25 mM.

  • Cross-Linking Reaction: Add the cross-linker stock solution to the peptide sample to a final concentration ranging from 0.5-2 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis:

    • SDS-PAGE: Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful cross-linking.[5]

    • Mass Spectrometry: For detailed analysis, subject the sample to enzymatic digestion (e.g., with trypsin) followed by LC-MS/MS to identify the cross-linked residues.[1][5]

Protocol 2: In Vivo Cross-Linking in Cultured Cells

This protocol is for capturing peptide or protein interactions within a cellular environment.

Materials:

  • Cultured cells

  • "Propanamide, 3,3'-dithiobis[n-methyl-]" (if membrane permeable)

  • Ice-cold PBS

  • Quenching buffer (e.g., 100 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • Lysis buffer with protease inhibitors

Procedure:

  • Cell Culture and Harvest: Grow cells to the desired confluency. Wash the cells twice with ice-cold PBS.

  • Cross-Linking Reaction: Resuspend the cells in PBS. Add the cross-linker to a final concentration of 1-5 mM. Incubate for 30-60 minutes at room temperature.

  • Quenching: Quench the reaction by adding Tris-HCl, pH 7.5, to a final concentration of 50 mM and incubate for 15 minutes.[1]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Analysis: Isolate the protein lysate and analyze by SDS-PAGE, Western blotting, or immunoprecipitation followed by mass spectrometry.

Visualizing Workflows and Pathways

Diagrams are essential for representing complex biological and experimental processes. The following are examples generated using Graphviz (DOT language).

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-Linking cluster_analysis Analysis start Peptide/Protein Sample crosslink Add Cross-Linker (e.g., Propanamide, 3,3'-dithiobis[n-methyl-]) start->crosslink quench Quench Reaction crosslink->quench sds_page SDS-PAGE quench->sds_page enrich Enrichment of Cross-Linked Peptides quench->enrich digest Enzymatic Digestion enrich->digest lc_ms LC-MS/MS digest->lc_ms data_analysis Data Analysis lc_ms->data_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates validation Interaction between Kinase A and B can be validated using an in vivo cross-linking experiment. effector Effector Protein kinase_b->effector Activates transcription_factor Transcription Factor effector->transcription_factor Translocates to Nucleus gene Target Gene transcription_factor->gene Regulates Transcription

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of protein-protein interactions is paramount. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein structures and interaction networks. This guide provides a comprehensive comparison of "Propanamide, 3,3'-dithiobis[n-methyl-", a disulfide-containing cross-linking agent, with other common alternatives, supported by established experimental protocols and data analysis workflows for LC-MS/MS analysis.

Performance Comparison of Amine-Reactive Cross-linkers

The choice of cross-linking reagent is critical and depends on the specific application, including the desired spacer arm length, cleavability, and cell permeability. Below is a comparison of "Propanamide, 3,3'-dithiobis[n-methyl-" with two widely used cross-linkers: Disuccinimidyl suberate (DSS), a non-cleavable reagent, and 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP), a water-soluble and cleavable analog.

FeaturePropanamide, 3,3'-dithiobis[n-methyl-Disuccinimidyl suberate (DSS)3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP)
Synonyms N,N'-Dimethyl-3,3'-dithiopropionamideSuberic acid bis(N-hydroxysuccinimide ester)Sulfo-DSP, Lomant's Reagent
Spacer Arm Length ~12.0 Å11.4 Å12.0 Å
Reactive Groups Amine-reactive (presumed)N-hydroxysuccinimide (NHS) estersSulfonated N-hydroxysuccinimide (Sulfo-NHS) esters
Target Residues Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)
Cleavability Disulfide bond (reducible)Non-cleavableDisulfide bond (reducible)
Cell Membrane Permeability Permeable (predicted)PermeableImpermeable
Solubility Soluble in organic solvents (e.g., DMSO, DMF)Soluble in organic solvents (e.g., DMSO, DMF)Water-soluble
Cross-linking Efficiency Moderate to High (inferred)HighHigh
Identified Cross-links Application-dependentHighHigh

Note: Quantitative performance data for "Propanamide, 3,3'-dithiobis[n-methyl-" is not extensively available in peer-reviewed literature. The stated efficiency is inferred based on its structural similarity to other disulfide-containing, amine-reactive cross-linkers.

Experimental Protocol: LC-MS/MS Analysis of Cross-linked Proteins

This protocol provides a detailed methodology for the analysis of proteins cross-linked with "Propanamide, 3,3'-dithiobis[n-methyl-".

I. In-solution Protein Cross-linking
  • Protein Preparation: Dissolve the purified protein or protein complex in a non-amine-containing buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to a final concentration of 1-2 mg/mL.

  • Cross-linker Preparation: Immediately before use, prepare a 25 mM stock solution of "Propanamide, 3,3'-dithiobis[n-methyl-" in a dry organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Cross-linking Reaction: Add the cross-linker stock solution to the protein sample to achieve a final concentration range of 0.5-2 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

II. Sample Preparation for Mass Spectrometry
  • Denaturation and Reduction: Denature the cross-linked protein sample by adding urea to a final concentration of 8 M. Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

  • Alkylation: Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 25 mM and incubating for 30 minutes at room temperature in the dark.

  • Quenching of Alkylation: Quench the excess IAA by adding DTT to a final concentration of 10 mM.

  • Enzymatic Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting: Acidify the digest with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

  • Enrichment of Cross-linked Peptides (Optional): To increase the identification rate of cross-linked peptides, an enrichment step using size-exclusion chromatography (SEC) or strong cation exchange (SCX) can be performed.

III. LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: Use a packed-emitter C18 column (e.g., 75 µm i.d. x 25 cm, 1.9 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

    • Gradient: A linear gradient from 5% to 40% B over 90-120 minutes at a flow rate of 250-300 nL/min is a good starting point.

  • Mass Spectrometry:

    • Instrument: A high-resolution Orbitrap or Q-TOF mass spectrometer is recommended.

    • Ionization Mode: Positive ion mode.

    • MS1 Scan: Acquire survey scans from m/z 350-1600 with a resolution of 60,000-120,000.

    • MS2 Scans (Data-Dependent Acquisition): Select the top 10-20 most intense precursor ions for fragmentation using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID). Use a dynamic exclusion of 30-60 seconds to prevent repeated fragmentation of the same precursor.

IV. Data Analysis
  • Database Searching: Analyze the raw MS data using specialized cross-link identification software such as MeroX, Kojak, or MaxQuant with the cross-linking module.

  • Search Parameters:

    • Database: A FASTA database of the organism of interest.

    • Enzyme: Trypsin with up to 2-3 missed cleavages.

    • Fixed Modification: Carbamidomethyl (C).

    • Variable Modifications: Oxidation (M).

    • Cross-linker: Define the mass of "Propanamide, 3,3'-dithiobis[n-methyl-" and its reaction specificity (primary amines).

    • Precursor and Fragment Mass Tolerance: Set according to the instrument's performance (e.g., 10 ppm for precursor, 0.02 Da for fragments).

  • False Discovery Rate (FDR): Apply a strict FDR of 1-5% for the identification of cross-linked peptides.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical principles, the following diagrams have been generated.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Protein_Complex Protein Complex Crosslinking Cross-linking with Propanamide, 3,3'-dithiobis[n-methyl- Protein_Complex->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Denaturation, Reduction, Alkylation & Digestion Quenching->Digestion Desalting Desalting (C18) Digestion->Desalting LC_MSMS LC-MS/MS Analysis Desalting->LC_MSMS Data_Analysis Data Analysis (MeroX, Kojak, etc.) LC_MSMS->Data_Analysis Crosslink_ID Cross-link Identification Data_Analysis->Crosslink_ID

Caption: Experimental workflow for LC-MS/MS analysis of cross-linked proteins.

Cleavable_Crosslinking_Mechanism cluster_Crosslinking Cross-linking Reaction cluster_Cleavage Cleavage Protein_A Protein A (-NH2) Crosslinked_Complex Cross-linked Complex Protein_A->Crosslinked_Complex Protein_B Protein B (-NH2) Protein_B->Crosslinked_Complex Crosslinker Propanamide, 3,3'-dithiobis[n-methyl- Crosslinker->Crosslinked_Complex Cleaved_Complex Cleaved Complex Crosslinked_Complex->Cleaved_Complex Reduction of Disulfide Bond Reducing_Agent Reducing Agent (e.g., DTT) Reducing_Agent->Cleaved_Complex

Caption: Principle of cleavable cross-linking with a disulfide-containing reagent.linking with a disulfide-containing reagent.

A Comparative Guide to In Vivo Cross-Linking Reagents: Alternatives to Propanamide, 3,3'-dithiobis[n-methyl- (DSP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vivo cross-linking reagents, offering alternatives to the widely used Propanamide, 3,3'-dithiobis[n-methyl- (also known as Dithiobis(succinimidyl propionate) or DSP). We present a comprehensive overview of their performance, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate cross-linker for your research needs.

Introduction to In Vivo Cross-Linking

In vivo chemical cross-linking is a powerful technique used to capture and stabilize protein-protein interactions (PPIs) within their native cellular environment.[1] By covalently linking interacting proteins, researchers can "freeze" these transient and often labile interactions for subsequent analysis through techniques such as immunoprecipitation and mass spectrometry.[2] This approach is invaluable for elucidating the composition of protein complexes, mapping interaction networks, and understanding dynamic cellular processes.

Propanamide, 3,3'-dithiobis[n-methyl- (DSP) is a well-established, membrane-permeable, and amine-reactive cross-linker. Its central disulfide bond allows for the cleavage of the cross-link, facilitating the analysis of the captured proteins.[2] However, the field of chemical biology has produced a variety of alternative cross-linking reagents with distinct properties that may offer advantages for specific applications. This guide will compare DSP to several key alternatives, focusing on their performance in in vivo settings.

Comparison of In Vivo Cross-Linking Agents

The selection of an appropriate in vivo cross-linking agent is critical for the success of any experiment aiming to capture cellular protein interactions. Key considerations include the reagent's permeability to cell membranes, its reactivity towards specific amino acid residues, the length of its spacer arm, and whether the cross-link is cleavable. Furthermore, the impact of the cross-linker on cell viability and the efficiency with which it captures interactions are paramount.

Below is a comparative summary of DSP and its alternatives.

Cross-LinkerReactive GroupSpacer Arm Length (Å)Cleavable?Key Features
DSP (Dithiobis(succinimidyl propionate))NHS-ester (Primary amines)12.0Yes (Thiol-cleavable)Membrane-permeable, well-established reagent.[2]
DSSO (Disuccinimidyl sulfoxide)NHS-ester (Primary amines)10.1Yes (MS-cleavable)Membrane-permeable, CID-cleavable, simplifies mass spectrometry data analysis.[3]
DSBSO (Azide-A-disuccinimidyl bis-sulfoxide)NHS-ester (Primary amines)~14Yes (MS-cleavable)Membrane-permeable, features a bio-orthogonal azide tag for enrichment.[4][5]
PIR Cross-linkers (e.g., BDP-NHP)NHS-ester or NHP-ester (Primary amines)Variable (e.g., 29.3 for BDP)Yes (MS-cleavable)Contain a biotin tag for affinity enrichment and MS-cleavable bonds.[6][7]
Formaldehyde Primary amines and other nucleophiles~2.3-2.7Yes (Heat-reversible)Highly membrane-permeable, short spacer arm captures very proximal interactions.[1][8]
Photo-activatable Cross-linkers (e.g., Diazirines)Photo-inducible carbene (various residues)VariableVariesOffer precise temporal control of cross-linking through UV activation.[9]

Quantitative Performance Data

The efficiency of a cross-linker in capturing protein-protein interactions can be assessed by the number of unique cross-linked peptides identified in a mass spectrometry experiment. The following table summarizes representative data from studies utilizing different in vivo cross-linking reagents. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell types, and data analysis workflows.

Cross-LinkerCell TypeNumber of Unique Cross-Links IdentifiedReference
DSBSOK562 cells>5000[5]
PIR-Linker (BDP-NHP)E. coli65[10]
DSSOHEK293T cellsNot specified in abstract[3]
FormaldehydeDrosophila embryosNot specified for protein-protein cross-links[8]

Note: The number of identified cross-links is highly dependent on the enrichment strategy and the sensitivity of the mass spectrometer used. For example, the high number of cross-links identified with DSBSO was achieved using a two-dimensional enrichment workflow.[5]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful in vivo cross-linking. Below are representative protocols for DSP and several of its alternatives.

Protocol 1: In Vivo Cross-Linking with DSP

This protocol is adapted for mammalian cells grown in culture.[2][11]

  • Cell Preparation:

    • Grow cells to 70-80% confluency.

    • Aspirate the culture medium and wash the cells twice with pre-warmed (37°C) PBS.[11]

  • Cross-linking:

    • Prepare a fresh working solution of DSP in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in PBS. A final concentration of 0.1 mM to 1 mM is often used, but should be optimized.[12]

    • Add the DSP working solution to the cells and incubate for 30 minutes at 37°C.[11][12]

  • Quenching:

    • Aspirate the DSP solution.

    • Add a quenching solution (e.g., 20 mM Tris-HCl, pH 7.4, or 125 mM glycine) and incubate for 15 minutes at room temperature.[2][4][11]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with gentle rocking.

    • Collect the lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[11]

Protocol 2: In Vivo Cross-Linking with DSSO

This protocol is a representative procedure for using the MS-cleavable cross-linker DSSO with mammalian cells.[3][13]

  • Cell Preparation:

    • Harvest cells and resuspend in a hypotonic buffer (e.g., 10 mM HEPES, pH 8, 10 mM NaCl, 1 mM MgCl2) containing protease inhibitors.[3][13]

  • Cross-linking:

    • Prepare a 50 mM stock solution of DSSO in DMSO.[3][13]

    • Add the DSSO stock solution to the cell suspension to a final concentration of 1-3 mM.

    • Incubate for 1 hour at 4°C with rotation.[3][13]

  • Quenching:

    • Add a quenching solution (e.g., 500 mM Tris-HCl, pH 8) to a final concentration of 50 mM.[3]

  • Cell Lysis and Downstream Processing:

    • Proceed with cell lysis using a suitable buffer and mechanical disruption (e.g., Dounce homogenization).[3]

    • The cross-linked proteins can then be subjected to enrichment and mass spectrometry analysis.

Protocol 3: In Vivo Cross-Linking with Formaldehyde

Formaldehyde is a widely used cross-linker, particularly for chromatin immunoprecipitation, but also for capturing protein-protein interactions.[1][8][14]

  • Cell Preparation:

    • Wash cells with PBS.[11]

  • Cross-linking:

    • Prepare a fresh 1% formaldehyde solution in PBS from a 37% stock.[11]

    • Incubate cells with the formaldehyde solution for 10-15 minutes at room temperature.[14]

  • Quenching:

    • Add glycine to a final concentration of 0.125 M to quench the cross-linking reaction.[8][11]

    • Incubate for 5 minutes at room temperature.[8]

  • Cell Lysis and Reversal of Cross-links:

    • Wash cells with ice-cold PBS and proceed with cell lysis.

    • Formaldehyde cross-links can be reversed by heating the sample, for example, at 95°C.[14]

Visualization of Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the key steps in different in vivo cross-linking workflows.

In_Vivo_Crosslinking_Workflow cluster_DSP_DSSO DSP/DSSO Workflow cluster_Formaldehyde Formaldehyde Workflow dsp_start Cell Culture dsp_wash1 Wash with PBS dsp_start->dsp_wash1 dsp_crosslink Add Cross-linker (DSP or DSSO) dsp_wash1->dsp_crosslink dsp_quench Quench Reaction dsp_crosslink->dsp_quench dsp_wash2 Wash with PBS dsp_quench->dsp_wash2 dsp_lysis Cell Lysis dsp_wash2->dsp_lysis dsp_analysis Downstream Analysis (e.g., IP-MS) dsp_lysis->dsp_analysis form_start Cell Culture form_wash Wash with PBS form_start->form_wash form_crosslink Add 1% Formaldehyde form_wash->form_crosslink form_quench Quench with Glycine form_crosslink->form_quench form_lysis Cell Lysis form_quench->form_lysis form_reverse Reverse Cross-links (Heat) form_lysis->form_reverse form_analysis Downstream Analysis form_reverse->form_analysis

Figure 1. Comparison of typical in vivo cross-linking workflows.

For cross-linkers that include an enrichment handle, such as a biotin tag on PIR cross-linkers or an azide tag on DSBSO, an additional enrichment step is incorporated into the workflow.

Enrichment_Workflow start In Vivo Cross-linking with tagged cross-linker lysis Cell Lysis start->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion enrichment Affinity Enrichment (e.g., Streptavidin beads for biotin tag) digestion->enrichment wash Wash Beads enrichment->wash elution Elute Cross-linked Peptides wash->elution ms_analysis LC-MS/MS Analysis elution->ms_analysis

Figure 2. Workflow for enrichment of tagged cross-linked peptides.

Signaling Pathway Example: Capturing a Kinase-Substrate Interaction

In vivo cross-linking can be applied to capture transient interactions within signaling pathways, such as the interaction between a kinase and its substrate.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Kinase->Substrate Cross-link PhosphoSubstrate Phosphorylated Substrate Response Cellular Response PhosphoSubstrate->Response

Figure 3. Capturing a kinase-substrate interaction with in vivo cross-linking.

Conclusion

The choice of an in vivo cross-linking reagent is a critical decision that can significantly impact the outcome of a study. While DSP remains a reliable and widely used cross-linker, several alternatives offer distinct advantages. MS-cleavable cross-linkers such as DSSO and DSBSO simplify data analysis and can lead to a higher number of confident identifications. PIR-linkers provide an integrated enrichment strategy, which is particularly beneficial when dealing with low-abundance protein complexes. Formaldehyde, with its short spacer arm, is ideal for capturing very close interactions. Finally, photo-activatable cross-linkers offer unparalleled temporal control over the cross-linking reaction.

Researchers should carefully consider the specific goals of their experiment, the nature of the protein interactions they wish to study, and their downstream analytical capabilities when selecting a cross-linking reagent. The information and protocols provided in this guide are intended to serve as a valuable resource for making an informed decision and for designing and executing successful in vivo cross-linking experiments. resource for making an informed decision and for designing and executing successful in vivo cross-linking experiments.

References

A Comparative Guide to Deuterated vs. Non-Deuterated Propanamide, 3,3'-dithiobis[N-methyl-]: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Propanamide, 3,3'-dithiobis[N-methyl-]" (CAS 999-72-4) is a disulfide-containing compound.[1][2] Its deuterated analog, "3,3'-Dithiobis[N-(methyl-d3)propanamide]," incorporates deuterium atoms on the N-methyl groups.[3] This isotopically labeled version is utilized in research, for instance, as a tool in mass spectrometry, for studying protein interactions, and as a traceable marker in drug delivery research due to its enhanced stability.[4]

While extensive public data on the comparative therapeutic performance of deuterated "Propanamide, 3,3'-dithiobis[N-methyl-]" versus its non-deuterated (protium) counterpart is not available, this guide will provide a comprehensive framework for such a comparison. The principles, experimental designs, and potential advantages discussed are based on well-established benefits of drug deuteration observed across numerous pharmaceutical compounds.[][6][7]

The primary advantage of deuteration stems from the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[8][9] Because many drug metabolism processes, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the breaking of a C-H bond, substituting hydrogen with deuterium at these positions can significantly slow down the rate of metabolism.[][9] This can lead to an improved pharmacokinetic profile, enhanced safety, and better efficacy.[6][10]

Quantitative Performance Comparison: A Hypothetical Model

To illustrate the potential advantages, the following tables present hypothetical comparative data between the standard compound ("H-Compound") and its deuterated version ("D-Compound"). This data is representative of the improvements typically observed when deuteration successfully mitigates metabolic liabilities.

Table 1: In Vitro Metabolic Stability

This experiment typically measures the rate at which the compound is eliminated when incubated with liver microsomes, a source of metabolic enzymes.[11][12]

ParameterH-CompoundD-CompoundFold Improvement
Metabolic Half-Life (t½) in HLM (min) 15755.0x
Intrinsic Clearance (CLint) (µL/min/mg) 46.29.25.0x

HLM: Human Liver Microsomes

Table 2: Pharmacokinetic Profile (Single Oral Dose in Rats)

This study measures how the drug is absorbed, distributed, and eliminated in a living organism after a single dose.[13][14]

ParameterH-CompoundD-CompoundFold Improvement
Maximum Concentration (Cmax) (ng/mL) 2504801.9x
Time to Cmax (Tmax) (h) 1.01.5-
Area Under the Curve (AUC) (ng·h/mL) 75030004.0x
Elimination Half-Life (t½) (h) 2.510.04.0x
Oral Bioavailability (%) 20%80%4.0x

Key Advantages of Deuteration

  • Improved Metabolic Stability : As illustrated in Table 1, deuteration can significantly increase the metabolic half-life of a compound.[][15] This is a direct result of the stronger C-D bond at a site of metabolic attack.

  • Enhanced Bioavailability and Exposure : By slowing down "first-pass" metabolism in the liver, a greater amount of the active drug can reach systemic circulation, leading to higher overall drug exposure (AUC) and peak concentration (Cmax).[6][16]

  • Reduced Potential for Toxic Metabolites : If a specific metabolic pathway leads to the formation of a toxic metabolite, deuteration can block or slow this pathway, shunting metabolism towards safer clearance routes. This improves the overall safety profile of the drug.[10][15]

  • More Convenient Dosing Regimens : A longer elimination half-life means the drug stays in the body longer at therapeutic concentrations.[8] This can reduce dosing frequency (e.g., from twice daily to once daily), which improves patient adherence.[16]

Experimental Protocols

Below are detailed methodologies for the key experiments used to generate the comparative data.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance and metabolic half-life of the H-Compound and D-Compound using human liver microsomes.

Materials:

  • H-Compound and D-Compound stock solutions (in DMSO).

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (cofactor for CYP enzymes).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile with internal standard (for quenching and analysis).

  • 96-well incubation plates.

  • LC-MS/MS system for analysis.

Methodology:

  • Preparation: A reaction mixture is prepared in a 96-well plate by combining phosphate buffer, HLM, and the test compound (H- or D-Compound) at a final concentration of 1 µM.

  • Pre-incubation: The plate is pre-warmed at 37°C for 10 minutes.

  • Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an analytical internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is then analyzed using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Calculation: The percentage of compound remaining is plotted against time on a semi-logarithmic scale. The slope of the linear portion of this curve is used to calculate the metabolic half-life (t½) and the intrinsic clearance (CLint).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of the H-Compound and D-Compound following oral administration in rats.[13]

Materials:

  • H-Compound and D-Compound formulated for oral gavage (e.g., in a solution of polyethylene glycol).

  • Sprague-Dawley rats (n=5 per group).

  • Oral gavage needles.

  • Blood collection supplies (e.g., tubes with anticoagulant).

  • LC-MS/MS system for bioanalysis.

Methodology:

  • Acclimatization: Animals are acclimatized for at least 3 days before the study. They are fasted overnight prior to dosing.[14]

  • Dosing: Each rat in a group receives a single oral dose of either the H-Compound or D-Compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Blood samples (approx. 100 µL) are collected from each animal at designated time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are immediately processed by centrifugation to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the H-Compound or D-Compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to determine key PK parameters, including Cmax, Tmax, AUC, and elimination half-life (t½).[17]

Visualizing the Impact of Deuteration

The following diagrams illustrate the underlying mechanism and experimental workflow.

cluster_0 Metabolic Pathway H-Compound H-Compound Metabolite_A Active or Inactive Metabolite H-Compound->Metabolite_A Fast Metabolism (C-H bond cleavage) Metabolite_B Potentially Toxic Metabolite H-Compound->Metabolite_B Side Pathway D-Compound D-Compound D-Compound->Metabolite_A Slow Metabolism (C-D bond cleavage) Kinetic Isotope Effect CYP_Enzyme CYP450 Enzyme CYP_Enzyme->H-Compound CYP_Enzyme->D-Compound

Caption: The Kinetic Isotope Effect slows the primary metabolic pathway for the deuterated compound.

cluster_1 Comparative Evaluation Workflow Formulation Prepare H-Compound & D-Compound Formulations In_Vitro In Vitro Assays (Metabolic Stability, CYP Inhibition) Formulation->In_Vitro In_Vivo In Vivo PK Study (e.g., Rat, Single Dose) Formulation->In_Vivo Data_Analysis LC-MS/MS Bioanalysis of Samples In_Vitro->Data_Analysis In_Vivo->Data_Analysis PK_Modeling Pharmacokinetic Modeling (Calculate AUC, t½, etc.) Data_Analysis->PK_Modeling Compare Compare Performance Data (Tables & Statistical Analysis) PK_Modeling->Compare Decision Decision Point: Advance D-Compound? Compare->Decision

Caption: A streamlined workflow for the comparative evaluation of deuterated vs. non-deuterated compounds.

References

Performance of Propanamide, 3,3'-dithiobis[n-methyl-] in Diverse Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is paramount to ensure the stability and efficacy of disulfide-containing compounds such as Propanamide, 3,3'-dithiobis[n-methyl-]. This guide provides a comprehensive comparison of its performance in various common biological buffers, alongside a well-established alternative, 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP). The information presented herein is supported by established chemical principles and available experimental data for related compounds, offering a framework for informed decision-making in your research endeavors.

Propanamide, 3,3'-dithiobis[n-methyl-], also known as N,N'-Dimethyl-3,3'-dithiodipropionamide, is a disulfide-containing compound utilized in various research applications, including the preparation of amino-substituted isothiazole derivatives. Its core functional group, the disulfide bond, is susceptible to cleavage under reducing conditions, a property that is highly dependent on the composition and pH of the surrounding buffer.

Comparative Analysis of Performance in Common Buffer Systems

The stability of the disulfide bond in Propanamide, 3,3'-dithiobis[n-methyl-] and its alternatives is critically influenced by the pH of the buffer system. Thiol-disulfide exchange, the primary mechanism of disulfide bond cleavage in the presence of free thiols, is significantly more favorable at neutral to alkaline pH. This is due to the increased concentration of the reactive thiolate anion (RS⁻).

While direct comparative kinetic data for Propanamide, 3,3'-dithiobis[n-methyl-] across different buffers is not extensively available in the public domain, we can infer its relative performance based on the known chemistry of disulfide bonds and data from the widely studied alternative, DTSSP.

Buffer System Typical pH Range Performance of Propanamide, 3,3'-dithiobis[n-methyl-] (Inferred) Performance of DTSSP (Alternative) Key Considerations
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Moderate stability. Susceptible to thiol-disulfide exchange, especially in the presence of reducing agents.Commonly used for crosslinking reactions. Hydrolysis of the NHS ester is a competing reaction.PBS is a physiologically relevant buffer but may not be optimal for long-term stability of disulfide linkers if reducing agents are present.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) 6.8 - 8.2Good stability, particularly at the lower end of its buffering range.A suitable buffer for crosslinking reactions with NHS esters.HEPES is a zwitterionic buffer that is often preferred for its minimal interaction with metal ions.[1][2]
TRIS (tris(hydroxymethyl)aminomethane) 7.5 - 9.0Reduced stability due to the presence of a primary amine which can act as a nucleophile.Not recommended. The primary amine in TRIS will compete with the target amines for reaction with the NHS ester of DTSSP.TRIS-based buffers should generally be avoided when working with amine-reactive crosslinkers like DTSSP.
Borate Buffer 8.0 - 10.0Lower stability due to the alkaline pH, which favors thiolate formation and subsequent disulfide exchange.Can be used, but the higher pH increases the rate of NHS ester hydrolysis.The increased rate of hydrolysis of the crosslinker must be taken into account.
Citrate Buffer 3.0 - 6.2High stability. The acidic pH disfavors the formation of thiolate anions, thus slowing down disulfide exchange.Not ideal for amine-reactive crosslinking as the primary amines on proteins will be protonated and less reactive.While offering high disulfide bond stability, the low pH is often not suitable for reactions targeting primary amines.

Experimental Protocols

To quantitatively assess the performance of Propanamide, 3,3'-dithiobis[n-methyl-] and its alternatives in different buffer systems, the following experimental protocols can be employed.

Protocol 1: Monitoring Disulfide Bond Reduction via UV-Vis Spectroscopy

This protocol utilizes Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to quantify the generation of free thiols upon the reduction of the disulfide bond.

Materials:

  • Propanamide, 3,3'-dithiobis[n-methyl-] or alternative crosslinker

  • Buffer of interest (e.g., PBS, HEPES)

  • Reducing agent (e.g., Dithiothreitol, DTT)

  • Ellman's reagent (DTNB)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of the disulfide compound, reducing agent, and DTNB in the chosen buffer.

  • In a cuvette, mix the disulfide compound and the buffer.

  • Initiate the reaction by adding the reducing agent.

  • At regular time intervals, add an aliquot of the reaction mixture to a solution of DTNB.

  • Measure the absorbance at 412 nm. The increase in absorbance corresponds to the formation of 2-nitro-5-thiobenzoate (TNB²⁻), which is proportional to the concentration of free thiols.

  • Calculate the rate of disulfide bond reduction from the rate of TNB²⁻ formation.

Protocol 2: Analysis of Crosslinker Stability by Mass Spectrometry

This protocol allows for the direct measurement of the intact crosslinker and its cleavage products over time.

Materials:

  • Propanamide, 3,3'-dithiobis[n-methyl-] or alternative crosslinker

  • Buffer of interest (e.g., PBS, HEPES)

  • Reducing agent (e.g., Glutathione, GSH)

  • LC-MS system

Procedure:

  • Prepare a solution of the crosslinker in the chosen buffer.

  • Initiate the reaction by adding the reducing agent.

  • At various time points, quench the reaction (e.g., by acidification or by adding a thiol-scavenging agent like N-ethylmaleimide).

  • Analyze the samples by LC-MS to quantify the amount of intact crosslinker and its reduced fragments.

  • Determine the half-life of the crosslinker in the specific buffer system.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the key reaction pathway and a general experimental workflow.

cluster_0 Thiol-Disulfide Exchange RSSR Propanamide, 3,3'-dithiobis[n-methyl-] (R-S-S-R) MixedDisulfide Mixed Disulfide (R-S-S-R') RSSR->MixedDisulfide Nucleophilic Attack RSH Reducing Agent (R'-SH) Thiolate Thiolate Anion (R'-S⁻) RSH->Thiolate Deprotonation (favored at higher pH) Thiolate->MixedDisulfide CleavedThiol Cleaved Thiol (R-SH) MixedDisulfide->CleavedThiol Further Reduction

Figure 1. Thiol-Disulfide Exchange Pathway.

cluster_1 Experimental Workflow for Stability Analysis A Prepare Solutions (Crosslinker, Buffer, Reductant) B Initiate Reaction (Mix solutions) A->B C Incubate at Controlled Temperature B->C D Sample at Time Points C->D E Quench Reaction D->E F Analyze Samples (UV-Vis or LC-MS) E->F G Data Analysis (Calculate rates/half-life) F->G

References

Comparative Analysis of Propanamide, 3,3'-dithiobis[n-methyl-] in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance and Applications of Propanamide, 3,3'-dithiobis[n-methyl-] and its Alternatives, Supported by Experimental Data.

Propanamide, 3,3'-dithiobis[n-methyl-], and its deuterated analogue, Propanamide, 3,3'-dithiobis[N-(methyl-d3)-], are versatile chemical reagents with significant applications in proteomics research and targeted drug delivery. Their utility stems from the presence of a central disulfide bond, which can be cleaved under reducing conditions, a feature that is exploited in various experimental and therapeutic strategies. This guide provides a comprehensive comparison of Propanamide, 3,3'-dithiobis[n-methyl-] with other commonly used alternatives, presenting supporting experimental data, detailed protocols, and visualizations of relevant biological pathways and workflows.

I. Application in Protein Cross-Linking for Structural Proteomics

In the field of structural proteomics, chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional structures of proteins and protein complexes. Cross-linking agents covalently link amino acid residues that are in close proximity, providing distance constraints that can be used to model protein architecture. Disulfide-containing cross-linkers are particularly valuable due to the cleavable nature of the disulfide bond, which simplifies mass spectrometry data analysis.

Comparison with Alternative Cross-Linkers

Propanamide, 3,3'-dithiobis[n-methyl-] functions as a homobifunctional cross-linking reagent, reacting with primary amines on proteins. Its performance is often compared with other amine-reactive cross-linkers such as Dithiobis(succinimidyl propionate) (DSP) and 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP).

FeaturePropanamide, 3,3'-dithiobis[n-methyl-]Dithiobis(succinimidyl propionate) (DSP)3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP)
Reactive Group Amine-reactiveN-hydroxysuccinimide (NHS) esterSulfonated N-hydroxysuccinimide (Sulfo-NHS) ester
Spacer Arm Length ~12 Å12.0 Å12.0 Å
Cleavability Reducible disulfide bondReducible disulfide bondReducible disulfide bond
Cell Membrane Permeability PermeablePermeableImpermeable
Solubility Soluble in organic solventsSoluble in organic solvents (e.g., DMSO, DMF)Water-soluble

Experimental Data Summary:

While direct head-to-head quantitative comparisons of cross-linking efficiency between Propanamide, 3,3'-dithiobis[n-methyl-] and other cross-linkers are not abundant in publicly available literature, the choice of cross-linker is often dictated by the experimental requirements. For intracellular cross-linking, membrane-permeable reagents like Propanamide, 3,3'-dithiobis[n-methyl-] and DSP are necessary.[1] In contrast, for studying cell surface protein interactions, the water-soluble and membrane-impermeable DTSSP is the preferred choice.[2] The efficiency of cross-linking is influenced by factors such as reagent concentration, incubation time, and the pH of the reaction buffer.

Experimental Protocol: In Vitro Cross-Linking of Purified Proteins

This protocol is a generalized procedure that can be adapted for Propanamide, 3,3'-dithiobis[n-methyl-] and similar amine-reactive, disulfide-containing cross-linkers.[3]

Materials:

  • Purified protein complex (1-5 mg/mL) in a non-amine containing buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • Propanamide, 3,3'-dithiobis[n-methyl-] or alternative cross-linker

  • Anhydrous dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE system

  • Mass spectrometer

Procedure:

  • Prepare Cross-linker Stock Solution: Immediately before use, dissolve the cross-linker in an appropriate solvent (e.g., DMSO) to a concentration of 10-25 mM.

  • Initiate Cross-linking: Add the cross-linker stock solution to the protein sample to achieve a final concentration in the range of 0.1-2 mM. The optimal concentration should be determined empirically.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the cross-linking reaction by consuming unreacted cross-linker. Incubate for 15 minutes at room temperature.

  • Analyze by SDS-PAGE: Analyze the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species.

  • Mass Spectrometry Analysis: For identification of cross-linked peptides, the protein bands of interest are excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry. The disulfide bonds are typically cleaved using a reducing agent (e.g., DTT or TCEP) prior to or during MS analysis to simplify peptide identification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_reaction Cross-linking Reaction cluster_analysis Analysis protein Purified Protein Complex mix Mix and Incubate protein->mix crosslinker Cross-linker Stock Solution crosslinker->mix quench Quench Reaction mix->quench sds_page SDS-PAGE quench->sds_page ms_analysis Mass Spectrometry sds_page->ms_analysis

Experimental workflow for in vitro protein cross-linking.

II. Application in Redox-Responsive Drug Delivery

The significant difference in the concentration of the reducing agent glutathione (GSH) between the extracellular environment (micromolar) and the intracellular environment (millimolar) provides a powerful stimulus for targeted drug delivery.[4] Drug delivery systems incorporating disulfide linkers, such as those derived from Propanamide, 3,3'-dithiobis[n-methyl-], are designed to be stable in the bloodstream and release their therapeutic payload upon entering the reducing environment of the cell.

Comparison with Alternative Redox-Responsive Linkers

The performance of disulfide linkers is often compared with that of diselenide linkers, which are also sensitive to redox conditions.

PropertyDisulfide (S-S) LinkerDiselenide (Se-Se) LinkerReference
Bond Energy ~240-268 kJ/mol~172 kJ/mol[4]
Reduction Potential (in Glutathione context) -256 mV (for GSSG)-407 mV (for GSeSeG)[4]
Cleavage by Glutathione (GSH) Yes, concentration-dependentYes, concentration-dependent[4]
Cleavage by Reactive Oxygen Species (ROS) Generally stableSusceptible to cleavage[4]

Experimental Data Summary:

Studies comparing disulfide and diselenide linkers have shown that diselenide bonds are weaker and can be more sensitive to the redox environment.[4][5] For example, in a study comparing core-cross-linked micelles for doxorubicin delivery, diselenide-cross-linked micelles showed more significant changes in size and a higher drug release rate in response to both reducing (GSH) and oxidative (H2O2) stimuli compared to their disulfide-cross-linked counterparts.[5][6] This suggests that diselenide linkers may offer a wider therapeutic window and responsiveness to a broader range of intracellular conditions. However, disulfide linkers provide good stability and predictable cleavage in the presence of intracellular GSH.[4]

A study on paclitaxel dimeric nano-prodrugs with different linkers found that the sensitivity to redox response is influenced by both the nature of the bond and the length of the carbon chain, impacting drug release, cytotoxicity, and antitumor capability.[7]

Experimental Protocol: In Vitro Glutathione-Mediated Drug Release Assay

This protocol outlines a general method to assess the release of a therapeutic agent from a disulfide-linked drug delivery system in response to glutathione.[8][9]

Materials:

  • Drug-loaded nanoparticles/micelles with disulfide linkers

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Analytical instrument for quantifying the released drug (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Prepare Release Media: Prepare PBS solutions with and without GSH at a concentration mimicking the intracellular environment (e.g., 10 mM).

  • Sample Preparation: Suspend a known amount of the drug-loaded nanoparticles in the release media.

  • Dialysis: Place the sample suspension in a dialysis bag and immerse it in a larger volume of the corresponding release medium.

  • Incubation: Incubate the setup at 37°C with gentle stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the external release medium.

  • Quantification: Analyze the concentration of the released drug in the aliquots using a suitable analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

signaling_pathway cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) drug_carrier Drug Carrier (Disulfide-Linked) cleavage Disulfide Bond Cleavage drug_carrier->cleavage Cellular Uptake drug_release Drug Release cleavage->drug_release GSH

Glutathione-mediated drug release signaling pathway.

III. Conclusion

Propanamide, 3,3'-dithiobis[n-methyl-] is a valuable tool for researchers in proteomics and drug development. Its utility as a cleavable cross-linker is comparable to other reagents like DSP, with the choice of reagent largely depending on the specific experimental context, such as the need for cell membrane permeability. In the realm of redox-responsive drug delivery, disulfide linkers derived from this compound offer a reliable mechanism for intracellular payload release. While alternatives like diselenide linkers may provide enhanced sensitivity to the cellular redox environment, the stability and well-understood cleavage mechanism of disulfide bonds make them a robust choice for many applications. The provided protocols and comparative data serve as a foundation for the rational design of experiments and drug delivery systems utilizing Propanamide, 3,3'-dithiobis[n-methyl-] and its analogues. Further research providing direct quantitative comparisons of this specific reagent with its alternatives will be beneficial for the scientific community.

References

A Head-to-Head Comparison of Thiol-Reactive Crosslinkers: Benchmarking Propanamide, 3,3'-dithiobis[n-methyl-]

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a thiol-reactive crosslinker is a critical step in the synthesis of bioconjugates, influencing the stability, homogeneity, and ultimate functionality of the resulting molecule. This guide provides an objective comparison of Propanamide, 3,3'-dithiobis[n-methyl-], a disulfide-containing crosslinker, against other prominent classes of thiol-reactive crosslinkers. The performance of these crosslinkers is evaluated based on their reaction mechanisms, kinetics, stability, and ease of use, supported by experimental data to inform your selection process.

At a Glance: Thiol-Reactive Crosslinker Chemistries

The covalent modification of thiol groups, primarily found in the cysteine residues of proteins, offers a more targeted approach to bioconjugation compared to amine-reactive strategies, due to the lower abundance and higher nucleophilicity of thiols.[1] The choice of crosslinker dictates the nature of the resulting bond and, consequently, the properties of the bioconjugate. This comparison focuses on four major classes of thiol-reactive crosslinkers:

  • Disulfide-Based (e.g., Propanamide, 3,3'-dithiobis[n-methyl-]) : These crosslinkers react with free thiols via a thiol-disulfide exchange mechanism, forming a new, cleavable disulfide bond.[2]

  • Maleimides : These are the most widely used thiol-reactive reagents, reacting with sulfhydryl groups through a Michael addition to form a stable, non-cleavable thioether bond.[1][3]

  • Haloacetyls (e.g., Iodoacetamides, Bromoacetamides) : These reagents react with thiols via nucleophilic substitution, also forming a stable and non-cleavable thioether bond.[1]

  • Vinyl Sulfones : Similar to maleimides, vinyl sulfones react with thiols via a Michael addition to create a stable thioether linkage.

Quantitative Performance Comparison

The selection of an appropriate thiol-reactive crosslinker should be guided by key performance metrics, including reaction kinetics and the stability of the formed covalent bond. The following tables summarize the quantitative performance of these common thiol-reactive chemistries.

Table 1: Reaction Kinetics of Thiol-Reactive Crosslinkers

Reactive GroupTypical Second-Order Rate Constant (M⁻¹s⁻¹)Optimal Reaction pHKey Considerations
Disulfide (Thiol-Disulfide Exchange) ~0.1 - 107.0 - 8.0Reaction rate is dependent on the pKa of the thiol and the stability of the leaving group.[2]
Maleimide ~10² - 10³6.5 - 7.5Highly reactive and specific for thiols within this pH range. Reactivity with amines increases above pH 7.5.[2][4]
Iodoacetamide ~10¹ - 10²8.0 - 8.5Reaction with other nucleophiles like histidines can occur at higher pH.[5]
Bromoacetamide Generally more reactive than iodoacetamides8.0 - 8.5Similar to iodoacetamides but can be more reactive.
Vinyl Sulfone ~10¹ - 10²8.0 - 9.0Slower reaction kinetics compared to maleimides.

Table 2: Stability of Covalent Linkages Formed with Thiol-Reactive Crosslinkers

Linkage TypeFormed byBond NatureStability Profile
Disulfide Propanamide, 3,3'-dithiobis[n-methyl-], Pyridyl DisulfidesCleavableReversible and can be cleaved by reducing agents such as DTT, TCEP, or intracellular glutathione.[2][3]
Thioether MaleimidesGenerally Non-CleavableThe initial thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation. Stability can be improved by hydrolysis of the succinimide ring.[3]
Thioether HaloacetylsNon-CleavableForms a highly stable and irreversible thioether bond.[1]
Thioether Vinyl SulfonesNon-CleavableForms a stable thioether bond.

In-Depth Analysis of Crosslinker Chemistries

Propanamide, 3,3'-dithiobis[n-methyl-] and Disulfide Exchange

Propanamide, 3,3'-dithiobis[n-methyl-] belongs to the class of disulfide-containing crosslinkers. Its reactivity is centered on the disulfide bond, which can undergo a thiol-disulfide exchange reaction with a free sulfhydryl group on a biomolecule. This reaction is reversible and is the basis for creating cleavable bioconjugates.[6][7]

The primary advantage of disulfide-based linkers is their cleavability under reducing conditions. This is particularly valuable in applications like antibody-drug conjugates (ADCs), where the release of a cytotoxic payload is desired within the reducing environment of a target cell.[3] However, the stability of the disulfide bond in circulation can be a concern, as premature cleavage can lead to off-target effects.[3]

Maleimides: The Workhorse of Thiol Conjugation

Maleimide-based crosslinkers are widely favored for their high reactivity and specificity towards thiols at physiological pH.[1] The Michael addition reaction proceeds rapidly to form a stable thioether bond.[4] However, the resulting thiosuccinimide ring can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to the transfer of the payload to other molecules like albumin in the plasma.[3] Strategies to mitigate this, such as hydrolysis of the succinimide ring to a more stable ring-opened form, have been developed.[8]

Haloacetyls and Vinyl Sulfones: Stable and Irreversible Linkages

Haloacetyls and vinyl sulfones provide an alternative for creating stable, non-cleavable thioether linkages. Haloacetyls react through a straightforward nucleophilic substitution, while vinyl sulfones undergo a Michael addition. While generally slower than maleimide reactions, they offer a robust and irreversible conjugation, which is advantageous when a permanent linkage is required.

Experimental Protocols

The following protocols provide a general framework for performing thiol-reactive crosslinking reactions. Optimization of molar ratios, reaction times, and buffer conditions is often necessary for specific applications.

Protocol 1: Reduction of Antibody Disulfide Bonds to Generate Free Thiols

This protocol is a prerequisite for conjugating to cysteine residues that are natively involved in disulfide bonds, such as in the hinge region of antibodies.[1]

Materials:

  • Antibody solution (1-10 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.4.

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride stock solution (10 mM). Dithiothreitol (DTT) can also be used, but must be removed prior to conjugation.[5]

  • Desalting column.

Procedure:

  • To the antibody solution, add a 10- to 20-fold molar excess of TCEP.

  • Incubate the reaction mixture for 1-2 hours at room temperature.

  • Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with a conjugation buffer (e.g., PBS, pH 7.2).

Protocol 2: Conjugation with a Thiol-Reactive Crosslinker (General Protocol)

Materials:

  • Reduced antibody with free thiols.

  • Thiol-reactive crosslinker (e.g., Propanamide, 3,3'-dithiobis[n-methyl-], maleimide-functionalized payload) dissolved in an organic solvent like DMSO or DMF.

  • Conjugation buffer (e.g., PBS, pH 6.5-7.5 for maleimides; pH 7.0-8.0 for disulfide exchange).

  • Quenching reagent (optional, e.g., N-ethylmaleimide or L-cysteine for maleimide reactions).

Procedure:

  • Immediately after the removal of the reducing agent, add the thiol-reactive crosslinker solution to the reduced antibody solution. A 5- to 20-fold molar excess of the crosslinker over the antibody is a typical starting point.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light if using a light-sensitive payload.

  • (Optional) Quench the reaction by adding an excess of a quenching reagent to cap any unreacted thiols.

  • Purify the antibody conjugate to remove unreacted crosslinker and byproducts using a desalting column or other suitable chromatography method.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in thiol-reactive crosslinking for antibody-drug conjugation.

experimental_workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification Native Antibody Native Antibody Reduced Antibody Reduced Antibody Native Antibody->Reduced Antibody + TCEP Antibody-Drug Conjugate Antibody-Drug Conjugate Reduced Antibody->Antibody-Drug Conjugate Crosslinker Crosslinker Crosslinker->Antibody-Drug Conjugate Purified ADC Purified ADC Antibody-Drug Conjugate->Purified ADC Chromatography

Caption: General workflow for creating an antibody-drug conjugate (ADC).

Caption: Comparison of reaction mechanisms for thiol-reactive crosslinkers.

Conclusion: Selecting the Optimal Crosslinker

The choice of a thiol-reactive crosslinker is a critical decision that must be tailored to the specific application.

  • Propanamide, 3,3'-dithiobis[n-methyl-] and other disulfide-based crosslinkers are the preferred choice for applications requiring a cleavable linkage , such as ADCs designed for intracellular payload release.

  • Maleimides offer the advantage of rapid reaction kinetics and high specificity , making them ideal for efficient conjugation where a stable, though potentially reversible, bond is acceptable.

  • Haloacetyls and vinyl sulfones are excellent options when a highly stable and irreversible thioether bond is paramount for the integrity and long-term stability of the bioconjugate.

By carefully considering the trade-offs between reaction kinetics, bond stability, and the desired functionality of the final product, researchers can select the most appropriate thiol-reactive crosslinker to achieve their scientific goals.

References

Safety Operating Guide

Safe Disposal Protocol for Propanamide, 3,3'-dithiobis[n-methyl-]

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the proper and safe disposal of Propanamide, 3,3'-dithiobis[n-methyl-] (CAS No. 999-72-4), designed for researchers, scientists, and drug development professionals. The following procedures are based on established laboratory safety principles and general chemical waste management guidelines.

Disclaimer: A complete, verified Safety Data Sheet (SDS) for Propanamide, 3,3'-dithiobis[n-methyl-] is not publicly available. Therefore, this guidance is derived from general chemical safety protocols and data for structurally related compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures and to ensure full compliance with local, state, and federal regulations.[1][2][3] All laboratory chemical waste should be treated as hazardous unless confirmed to be non-hazardous by your EHS department.[4]

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, ensure all necessary personal protective equipment (PPE) is in use to minimize exposure risks.

  • Work Area: Conduct all handling and preparation for disposal within a designated area, such as a chemical fume hood or a well-ventilated enclosure.[2]

  • Personal Protective Equipment (PPE): A risk assessment is crucial, but general recommendations for handling solid chemicals of unknown toxicity include:

    • Eye and Face Protection: Wear chemical safety goggles and/or a face shield to protect against any potential splashes or dust.[2]

    • Skin Protection: A fully buttoned lab coat, closed-toe shoes, and chemically resistant gloves (e.g., nitrile) are required to prevent skin contact.[2]

    • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[2]

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2] Avoid eating, drinking, or smoking in laboratory areas.[2]

Quantitative Data and Safety Summary

The following table summarizes key information for Propanamide, 3,3'-dithiobis[n-methyl-] and the recommended PPE for its handling during disposal.

PropertyValueReference
CAS Number 999-72-4--INVALID-LINK--[5]
Molecular Formula C₈H₁₆N₂O₂S₂--INVALID-LINK--[5]
GHS Hazard Class Not classified as hazardous per available reports--INVALID-LINK--[5]
Eye/Face Protection Chemical safety goggles / face shieldGeneral Laboratory Guidelines[2]
Hand Protection Chemically resistant gloves (e.g., nitrile)General Laboratory Guidelines[2]
Skin/Body Protection Lab coat and closed-toe shoesGeneral Laboratory Guidelines[2]
Respiratory Protection Use in fume hood; respirator if dust is generatedGeneral Laboratory Guidelines[2]

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure the safe and compliant disposal of Propanamide, 3,3'-dithiobis[n-methyl-] and associated contaminated materials.

Step 1: Waste Characterization and Segregation
  • Treat as Hazardous Waste: A laboratory chemical becomes waste when it is no longer intended for use.[4][6] Unless explicitly advised otherwise by your EHS department, treat Propanamide, 3,3'-dithiobis[n-methyl-] and any materials contaminated with it (e.g., gloves, pipette tips, absorbent pads) as hazardous chemical waste.[4]

  • Segregate Waste: Do not mix this waste stream with other incompatible chemical wastes.[4][6][7] Proper segregation prevents dangerous chemical reactions.[4][7] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[7]

Step 2: Containment and Labeling
  • Select Appropriate Container: Collect all waste in a chemically compatible container that is in good condition, with no leaks or cracks.[6][8] Plastic containers are often preferred.[9]

  • Keep Container Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[6][8][9]

  • Label Correctly: Affix a fully completed hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Propanamide, 3,3'-dithiobis[n-methyl-]"

    • An accurate description of all chemical constituents and their approximate concentrations.[8]

    • The date when waste was first added to the container.

Step 3: Storage
  • Designated Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][8][9] This area must be at or near the point of waste generation.[8][9]

  • Secondary Containment: The primary waste container should be placed within a clean and compatible secondary containment unit, such as a larger tub or bucket, to contain any potential leaks or spills.[4][6]

  • Accumulation Time Limits: Laboratory wastes may be accumulated for a limited time (e.g., up to 9 or 12 months), provided the total volume does not exceed established limits (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste).[6][8][9]

Step 4: Disposal and Pickup
  • Do Not Use Drain Disposal: Chemical waste must never be poured down the drain.[2][6]

  • Request Pickup: Once the container is full or the accumulation time limit is approaching, contact your institution's EHS department to arrange for a waste pickup.[2][8] Follow your institution's specific procedure for submitting a disposal request.

  • Spill Cleanup: Any materials used to clean up spills of this chemical must also be collected and disposed of as hazardous waste.[4][6]

Visual Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of Propanamide, 3,3'-dithiobis[n-methyl-].

G cluster_prep 1. Preparation cluster_handle 2. Waste Handling & Containment cluster_store 3. Storage cluster_dispose 4. Final Disposal prep_sds Review SDS & Institutional Protocols prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_area Prepare Ventilated Work Area (Fume Hood) prep_ppe->prep_area handle_collect Collect Waste Chemical & Contaminated Materials prep_area->handle_collect handle_segregate Segregate from Incompatible Wastes handle_collect->handle_segregate handle_container Use Leak-Proof, Compatible Container handle_label Affix Hazardous Waste Label handle_container->handle_label handle_segregate->handle_container store_close Keep Container Tightly Closed handle_label->store_close store_saa Store in Designated Satellite Accumulation Area store_close->store_saa store_secondary Use Secondary Containment store_saa->store_secondary disp_request Submit Waste Pickup Request to EHS store_secondary->disp_request disp_pickup Await Pickup by Authorized Personnel disp_request->disp_pickup

Disposal workflow for Propanamide, 3,3'-dithiobis[n-methyl-].

References

Personal protective equipment for handling Propanamide, 3,3'-dithiobis[n-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

This document provides crucial safety and logistical information for the handling of Propanamide, 3,3'-dithiobis[n-methyl- (CAS No. 999-72-4). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidelines are based on general principles for handling solid chemicals with unknown toxicity.[1] It is imperative to conduct a substance-specific risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before commencing any work.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling Propanamide, 3,3'-dithiobis[n-methyl- in a laboratory setting.[1]

Protection TypeRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles or a face shieldProtects against splashes, dust, and airborne particles.[1]
Skin Protection Nitrile or other chemically resistant gloves, a fully buttoned lab coat, and closed-toe shoesPrevents direct skin contact with the chemical. The choice of glove material should be guided by the solvent used.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator with a particulate filter may be necessary if significant dust is generatedMinimizes the inhalation of the chemical in powder or aerosol form.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)Provides a primary barrier against direct skin contact.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standard laboratory practices is essential when working with this compound. The following procedural steps will guide users through safe handling and disposal.

Experimental Protocol: Handling Propanamide, 3,3'-dithiobis[n-methyl-

  • Preparation and Engineering Controls :

    • Always handle this chemical within a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize exposure.[1]

    • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

  • Handling the Chemical :

    • To prevent the generation of dust, handle the solid material with care.[1]

    • When weighing, use a non-porous surface that can be easily decontaminated.[1]

    • Avoid all contact and inhalation of dust, mists, and vapors associated with the material.

  • Personal Hygiene :

    • After handling the chemical and before leaving the laboratory, wash hands thoroughly with soap and water.[1]

    • Refrain from eating, drinking, or smoking in the laboratory.[1]

    • Prevent cross-contamination of personal items like phones, pens, and laptops.[1]

  • Disposal Plan :

    • Waste Collection : All waste, including unused chemical and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a clearly labeled, sealed, and appropriate waste container.[1]

    • Waste Segregation : Do not mix this chemical waste with other waste streams unless explicitly permitted by your institution's EHS department.[1]

    • Disposal Request : Contact your institution's EHS department to arrange for the proper disposal of the chemical waste in accordance with local, state, and federal regulations.[1]

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of operations for safely handling Propanamide, 3,3'-dithiobis[n-methyl-.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Carefully Weigh Chemical prep_area->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Surface handle_exp->cleanup_decon Proceed to Cleanup cleanup_waste Segregate & Store Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Safe handling workflow for Propanamide, 3,3'-dithiobis[n-methyl-.amide, 3,3'-dithiobis[n-methyl-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.